molecular formula C34H30Br2N4 B611545 UCL 1684 dibromide

UCL 1684 dibromide

货号: B611545
分子量: 654.4 g/mol
InChI 键: KPNMQIKQVCWNTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UCL-1684 Br is a potent, non-peptidic blocker of the apamin-sensitive Ca2+-activated K+ channel (KCa2.1).

属性

IUPAC Name

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4.2BrH/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;;/h1-20H,21-24H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMQIKQVCWNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of UCL 1684 Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic small-molecule modulator of ion channels with a complex mechanism of action that extends beyond its primary classification. Initially identified as a nanomolar-potency blocker of small-conductance calcium-activated potassium (SK) channels, subsequent research has revealed its significant, atrial-selective inhibitory effects on cardiac sodium channels (INa) and its antagonistic activity at muscarinic M3 acetylcholine receptors. This multi-target profile underlies its therapeutic potential, particularly in the context of cardiac arrhythmias such as atrial fibrillation. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: SK Channel Blockade

This compound is a highly potent antagonist of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1][] These channels are critical regulators of neuronal excitability and cardiac action potential duration. By blocking SK channels, this compound modulates cellular excitability in various tissues.

The primary molecular interaction of this compound is with the pore-forming subunits of the SK channel complex. This blockade is non-peptidic, reversible, and exhibits high affinity, with inhibitory concentrations (IC50) in the picomolar to nanomolar range for different SK channel subtypes.[1][]

Signaling Pathway of SK Channel Blockade

SK_Channel_Blockade cluster_membrane Cell Membrane SK_channel SK Channel (KCa2.x) K_ion_out K⁺ SK_channel->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->SK_channel Activates UCL1684 UCL 1684 dibromide UCL1684->SK_channel Blocks

Caption: Mechanism of SK Channel Inhibition by UCL 1684.

Secondary Mechanism: Atrial-Selective Sodium Channel Inhibition

A key aspect of the pharmacological profile of this compound is its potent and atrial-selective inhibition of the cardiac sodium channel current (INa).[3][4] This action is crucial for its anti-arrhythmic effects, particularly in the prevention of atrial fibrillation. At a concentration of 0.5 μM, this compound has been shown to directly inhibit INa in HEK cells and shift the steady-state inactivation of cardiac sodium channels.[3][4] This inhibitory action leads to a reduction in the maximum upstroke velocity (Vmax) of the atrial action potential and an increase in the effective refractory period (ERP), contributing to the termination of re-entrant circuits that sustain atrial fibrillation.

Tertiary Mechanism: Muscarinic M3 Receptor Antagonism

In addition to its effects on ion channels, this compound also acts as an antagonist at muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype. This finding adds another layer to its mechanism of action, particularly in tissues where muscarinic signaling is prominent, such as smooth muscle and the heart. The antagonism of M3 receptors can contribute to its overall physiological effects.

Quantitative Data Summary

The following table summarizes the known quantitative measures of this compound's activity at its principal molecular targets.

TargetSpecies/Cell TypeParameterValueReference(s)
SK Channels
KCa2.1 (hSK1)HEK 293 cellsIC50762 pM[1][]
KCa2.2 (rSK2)HEK 293 cellsIC50364 pM[1][]
Apamin-sensitive KCaRat sympathetic neuronsIC503 nM[1]
Muscarine-activated K+ currentRat chromaffin cellsIC506 nM
Sodium Channels
Cardiac INaHEK cellsInhibitionObserved at 0.5 µM[3][4]
Muscarinic Receptors
M3-Ki909 nM
M1-IC500.12 µM
M3-IC501.5 µM
M5-IC500.52 µM

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for SK Channel Characterization

This protocol describes the methodology for assessing the inhibitory effect of this compound on SK channels expressed in a heterologous system like HEK 293 cells.

Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK 293 Cell Culture Transfection Transfection with SK Channel Plasmid Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Giga_Seal Form Gigaseal Plating->Giga_Seal Patch_Pipette Fabricate & Fill Patch Pipette Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Drug_Application Perfuse with UCL 1684 Voltage_Clamp->Drug_Application Data_Acquisition Record SK Currents Drug_Application->Data_Acquisition Current_Measurement Measure Current Amplitude Data_Acquisition->Current_Measurement Dose_Response Construct Dose-Response Curve Current_Measurement->Dose_Response IC50_Calculation Calculate IC₅₀ Dose_Response->IC50_Calculation

Caption: Workflow for Whole-Cell Patch Clamp Experiments.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the desired SK channel subunit (e.g., hSK1) using a suitable transfection reagent.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Glass micropipettes with a resistance of 3-5 MΩ are fabricated using a micropipette puller.

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • SK currents are elicited by depolarizing voltage steps.

    • This compound is applied at various concentrations via a perfusion system.

  • Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the control current. A dose-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.

In Vivo Canine Model of Atrial Fibrillation

This protocol outlines a common method for inducing and studying atrial fibrillation in a canine model to evaluate the anti-arrhythmic effects of this compound.

Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized, and ventilation is mechanically maintained.[5] Body temperature and blood gases are monitored and maintained within physiological ranges.[5]

  • Surgical Procedure: A thoracotomy is performed to expose the heart. Pacing and recording electrodes are placed on the atria.

  • Induction of Atrial Fibrillation: Atrial fibrillation can be induced by various methods, including rapid atrial pacing or the administration of acetylcholine.[6][7][8][9] For an acetylcholine-induced model, acetylcholine is infused to shorten the atrial refractory period and promote the initiation and maintenance of AF.[7]

  • Drug Administration: this compound is administered intravenously at the desired dose.

  • Data Acquisition and Analysis: The duration and characteristics of the atrial fibrillation episodes are recorded before and after drug administration. Electrophysiological parameters such as atrial effective refractory period (AERP) are also measured.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol details the method for determining the binding affinity (Ki) of this compound for muscarinic receptors.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., M3) are prepared by homogenization and centrifugation.[10][11]

  • Binding Assay:

    • The assay is performed in a buffer containing the cell membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of this compound.[10][11][12]

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value for the displacement of the radioligand by this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is a compelling example of multi-target pharmacology. Its high-potency blockade of SK channels, coupled with its significant and atrial-selective inhibition of cardiac sodium channels and its antagonism of muscarinic M3 receptors, provides a unique pharmacological profile. This intricate interplay of effects underscores its potential as a therapeutic agent for atrial fibrillation and warrants further investigation into its clinical applications. The detailed experimental protocols provided herein offer a framework for researchers to further explore the nuanced pharmacology of this and other multi-target compounds.

References

UCL 1684 Dibromide as a Small Conductance Calcium-Activated Potassium (SK) Channel Blocker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small conductance calcium-activated potassium (SK) channel blocker.[1] Its high affinity and selectivity for SK channels have made it a critical tool in elucidating the physiological roles of these channels in various cellular processes, including neuronal excitability and cardiac rhythm regulation. This technical guide provides a comprehensive overview of UCL 1684, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to SK Channels and UCL 1684

Small conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[2] They are voltage-independent and play a crucial role in the afterhyperpolarization (AHP) phase that follows an action potential, thereby regulating neuronal firing patterns and cardiac repolarization.[3] Three subtypes of SK channels have been identified: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).

This compound is a synthetic, bis-quinolinium cyclophane compound that acts as a potent antagonist of SK channels.[2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological functions of SK channels.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and selectivity of this compound from various studies.

Table 1: Potency of this compound on SK Channel Subtypes

Channel SubtypeCell TypeMethodIC50 / KiReference
hSK1 (KCa2.1)HEK 293Electrophysiology762 pM (IC50)[2][4]
rSK2 (KCa2.2)HEK 293Electrophysiology364 pM (IC50)[2][4]
Apamin-sensitive KCa2.1Rat Sympathetic NeuronsElectrophysiology3 nM (IC50)[4]
Kslow CurrentMouse Pancreatic β-cellsElectrophysiology6.2 nM (IC50)[5]
Muscarine-activated currentRat Chromaffin CellsElectrophysiology6 nM (IC50)[6]

Table 2: Off-Target Activity of this compound

TargetCell TypeMethodIC50 / KiReference
M1 Muscarinic ReceptorCHOCalcium Mobilization0.12 µM (IC50)[7]
M3 Muscarinic ReceptorCHOCalcium Mobilization1.5 µM (IC50)[7]
M5 Muscarinic ReceptorCHOCalcium Mobilization0.52 µM (IC50)[7]
M3 Muscarinic ReceptorCHORadioligand Binding909 nM (Ki)[7]
Sodium Channel (INa)HEK cellsElectrophysiology0.5 µM (Significant inhibition)[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is adapted from studies characterizing SK channel blockers in HEK 293 cells stably expressing SK channel subtypes.[2]

Objective: To determine the concentration-dependent inhibitory effect of UCL 1684 on SK channel currents and calculate the IC50 value.

Materials:

  • HEK 293 cells stably expressing the SK channel subtype of interest (e.g., hSK1 or rSK2).

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate the stably transfected HEK 293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +50 mV for 200 ms) to activate the SK channels. The intracellular calcium from the pipette solution will activate the channels.

    • Record the resulting outward potassium currents.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of UCL 1684.

    • Allow sufficient time for the drug to equilibrate and the current inhibition to reach a steady state.

    • Record the inhibited current using the same voltage-clamp protocol.

  • Dose-Response Curve:

    • Repeat step 7 with a range of UCL 1684 concentrations (e.g., from 1 pM to 1 µM).

    • Ensure a complete washout with the external solution between drug applications to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the outward current at each UCL 1684 concentration.

    • Normalize the current amplitude to the baseline (pre-drug) current.

    • Plot the normalized current as a function of the UCL 1684 concentration.

    • Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

Competitive Radioligand Binding Assay

This protocol is a general method for determining the binding affinity (Ki) of an unlabeled ligand (UCL 1684) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]apamin) for binding to SK channels.

Objective: To determine the Ki of UCL 1684 for a specific SK channel subtype.

Materials:

  • Cell membranes prepared from cells or tissues expressing the SK channel of interest.

  • Radiolabeled ligand (e.g., [¹²⁵I]apamin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target SK channels in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and binding buffer.

    • Non-specific Binding: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and a high concentration of a non-labeled competitor (e.g., cold apamin or a high concentration of UCL 1684).

    • Competition: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and varying concentrations of UCL 1684.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold washing buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the UCL 1684 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of UCL 1684.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SK channels and the experimental workflow for studying them.

SK Channel Activation and Blockade by UCL 1684

SK_Channel_Activation cluster_upstream Upstream Signaling cluster_channel SK Channel Modulation cluster_downstream Downstream Effects GPCR GPCR Activation (e.g., Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_ion Intracellular Ca²⁺ Increase Ca_release->Ca_ion Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Binds to SK_channel SK Channel Calmodulin->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization UCL1684 UCL 1684 UCL1684->SK_channel Blocks AHP Afterhyperpolarization (AHP) Hyperpolarization->AHP Firing_rate Decreased Neuronal Firing Rate AHP->Firing_rate

Caption: SK channel activation by GPCR-mediated calcium release and its inhibition by UCL 1684.

Experimental Workflow for Characterizing UCL 1684

UCL1684_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Models cluster_data_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., HEK293 with stable SK channel expression) electrophysiology Patch-Clamp Electrophysiology cell_culture->electrophysiology binding_assay Radioligand Binding Assay cell_culture->binding_assay calcium_imaging Calcium Imaging cell_culture->calcium_imaging ic50_calc IC50/Ki Determination electrophysiology->ic50_calc binding_assay->ic50_calc pathway_analysis Signaling Pathway Elucidation calcium_imaging->pathway_analysis tissue_prep Tissue Preparation (e.g., isolated cardiomyocytes, brain slices) action_potential Action Potential Recordings tissue_prep->action_potential action_potential->pathway_analysis animal_model Animal Models (e.g., atrial fibrillation model) efficacy_testing Efficacy and Toxicity Testing animal_model->efficacy_testing therapeutic_potential Assessment of Therapeutic Potential efficacy_testing->therapeutic_potential ic50_calc->therapeutic_potential pathway_analysis->therapeutic_potential

Caption: A typical experimental workflow for the characterization of UCL 1684.

Conclusion

This compound is an indispensable tool for the study of SK channels. Its high potency and well-characterized pharmacology, including its off-target effects, allow for precise dissection of the roles of SK channels in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize UCL 1684 in their investigations. Further research into the subtype selectivity and in vivo effects of UCL 1684 and its analogs will continue to advance our understanding of SK channel biology and may lead to the development of novel therapeutics for a range of disorders, including cardiac arrhythmias and neurological conditions.

References

An In-depth Technical Guide to the Discovery and Synthesis of UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small-molecule blocker of the small conductance calcium-activated potassium (SK) channels.[1] Its discovery marked a significant advancement in the development of selective pharmacological tools to study the physiological and pathophysiological roles of SK channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its quantitative pharmacological data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

UCL 1684 was developed as part of a research effort to create potent and selective non-peptidic blockers for the apamin-sensitive SK channels.[2] Apamin, a peptide toxin from bee venom, was a known potent blocker but its peptidic nature limited its therapeutic potential and experimental applications. The design of UCL 1684 was based on the structure of dequalinium, a known antimicrobial agent that also exhibits SK channel blocking activity. UCL 1684 is a bis-quinolinium cyclophane, a structural class that proved to be highly effective in blocking SK channels with nanomolar potency.

Synthesis of this compound

The synthesis of UCL 1684, chemically named 6,10-diaza-3(1,3),8(1,4)-dibenzena-1,5(1,4)-diquinolinacyclodecaphanedium dibromide, is based on the principles of cyclophane chemistry. The following is a generalized protocol based on the synthetic strategies for related bis-quinolinium cyclophanes. For a detailed, step-by-step procedure, refer to the primary literature by Campos Rosa et al. in the Journal of Medicinal Chemistry, 2000.[3][4]

General Synthetic Strategy

The synthesis involves a cyclization reaction between two key building blocks: a dihalo-substituted quinoline derivative and a diamine linker.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4,4'-bis(bromomethyl)-1,1'-[1,3-phenylenebis(methylene)]bis(quinolinium) dibromide C Cyclization Reaction (High Dilution Conditions) A->C B 1,4-phenylenedimethanamine B->C D This compound C->D

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Note: This is a representative protocol and may require optimization. Please consult the original publication for precise experimental details.

Materials:

  • 4,4'-bis(bromomethyl)-1,1'-[1,3-phenylenebis(methylene)]bis(quinolinium) dibromide

  • 1,4-phenylenedimethanamine

  • Anhydrous, high-purity solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • High-Dilution Setup: Under an inert atmosphere, a solution of 4,4'-bis(bromomethyl)-1,1'-[1,3-phenylenebis(methylene)]bis(quinolinium) dibromide in the anhydrous solvent is prepared in one syringe pump. A separate solution of 1,4-phenylenedimethanamine in the same solvent is prepared in a second syringe pump.

  • Cyclization: The two solutions are added dropwise simultaneously and at a very slow rate to a large volume of the refluxing solvent under vigorous stirring. The high-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

  • Characterization: The final product is characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm its structure and purity.

Biological Activity and Mechanism of Action

UCL 1684 is a highly potent blocker of SK channels, with selectivity for different subtypes. It also exhibits off-target activity on other ion channels, particularly cardiac sodium channels, at higher concentrations.

Primary Target: Small Conductance Calcium-Activated Potassium (SK) Channels

UCL 1684 blocks SK channels by occluding the ion conduction pore. This action is thought to mimic the blocking mechanism of apamin. The blockade of SK channels leads to a reduction in the medium afterhyperpolarization (mAHP) in neurons, which can increase neuronal excitability.

UCL 1684 UCL 1684 SK Channel SK Channel UCL 1684->SK Channel blocks K+ Efflux K+ Efflux SK Channel->K+ Efflux mediates Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization causes Reduced Neuronal Firing Reduced Neuronal Firing Membrane Hyperpolarization->Reduced Neuronal Firing leads to

Caption: Signaling pathway of UCL 1684 at the SK channel.
Secondary Target: Cardiac Sodium Channels (Nav1.5)

At micromolar concentrations, UCL 1684 can inhibit the cardiac sodium channel Nav1.5.[1] This effect is atrial-selective and contributes to its anti-arrhythmic properties by prolonging the effective refractory period in atrial tissue.[1]

Quantitative Data

The following tables summarize the reported pharmacological data for this compound.

Table 1: Potency of UCL 1684 at SK Channels

Channel SubtypeCell TypeAssay TypeIC₅₀ / KᵢReference
KCa2.1 (SK1)Rat Sympathetic NeuronsElectrophysiology3 nM (IC₅₀)[2]
hKCa2.1 (hSK1)HEK 293 cellsElectrophysiology762 pM (IC₅₀)[2]
rKCa2.2 (rSK2)HEK 293 cellsElectrophysiology364 pM (IC₅₀)[2]
Apamin-sensitive K⁺ currentRat Adrenal Chromaffin CellsElectrophysiology6 nM (IC₅₀)[5]

Table 2: Off-Target Activity of UCL 1684

TargetCell/Tissue TypeAssay TypeIC₅₀ / KᵢReference
Cardiac Sodium Channel (INa)HEK cellsElectrophysiology0.5 µM (causes inhibition)[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize UCL 1684.

Electrophysiology Assay for SK Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of UCL 1684 on SK channel currents.

G A Prepare cell culture expressing SK channels B Establish whole-cell patch-clamp configuration A->B C Record baseline SK currents B->C D Perfuse with UCL 1684 solution C->D E Record SK currents in the presence of UCL 1684 D->E F Analyze current inhibition to determine IC50 E->F

Caption: Experimental workflow for electrophysiological analysis.

Procedure:

  • Cell Preparation: Cells stably or transiently expressing the desired SK channel subtype (e.g., HEK 293 or CHO cells) are cultured on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette filled with an internal solution is used to form a giga-ohm seal with a single cell.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of ion channel currents.

  • Voltage Protocol: A voltage-clamp protocol is applied to elicit SK channel currents. This typically involves a depolarizing step to activate voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of SK channels.

  • Data Acquisition: Baseline SK currents are recorded. Subsequently, solutions containing increasing concentrations of UCL 1684 are perfused into the recording chamber, and the effect on the SK current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration of UCL 1684 is calculated. The concentration-response data are then fitted with a logistical equation to determine the IC₅₀ value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of UCL 1684 for SK channels.

Procedure:

  • Membrane Preparation: Membranes from cells or tissues expressing SK channels are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to SK channels (e.g., [¹²⁵I]apamin) and varying concentrations of unlabeled UCL 1684.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of UCL 1684. The IC₅₀ value is determined from the resulting competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound is a seminal molecule in the study of SK channels. Its high potency and non-peptidic nature have made it an invaluable tool for elucidating the physiological roles of these channels in various systems. While it exhibits some off-target effects at higher concentrations, its selectivity profile at nanomolar concentrations makes it a gold-standard pharmacological probe. The synthetic route to UCL 1684, based on cyclophane chemistry, has paved the way for the development of other potent ion channel modulators. This technical guide provides a foundational understanding of this important research compound for scientists and drug development professionals.

References

In-Depth Technical Guide: Physicochemical Properties of UCL 1684 Dibromide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of UCL 1684 dibromide powder, a potent, non-peptidic blocker of the apamin-sensitive small conductance calcium-activated potassium (KCa2) channels. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and further investigation.

Core Physicochemical Data

This compound is a bis-quinolinium cyclophane that has been instrumental in the study of KCa2 channels due to its high potency and selectivity.[1][2] The following tables summarize its key physicochemical properties based on available data.

Identifier Value
Chemical Name 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1][2][3][4]tetraazacyclotricosine-5,13-diium dibromide
Molecular Formula C₃₄H₃₀Br₂N₄
Molecular Weight 654.44 g/mol [5]
CAS Number 199934-16-2[5]
Purity ≥97% (typically analyzed by HPLC)
Property Value/Description
Appearance White to off-white powder
Melting Point Not specified in available literature.
pKa Not specified in available literature.
Storage Desiccate at room temperature for long-term storage of the solid powder. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Solubility Profile

The solubility of this compound is a critical factor for its use in various experimental settings. The following table provides solubility data in different solvents.

Solvent Concentration Notes
DMSO Soluble to 10 mM[5]Warming and sonication may be required to achieve higher concentrations.
In Vivo Formulation 1 ≥ 0.5 mg/mL (0.76 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2 ≥ 0.5 mg/mL (0.76 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3 ≥ 0.5 mg/mL (0.76 mM)10% DMSO, 90% Corn Oil.

Biological Activity and Mechanism of Action

UCL 1684 is a highly potent blocker of small conductance Ca2+-activated K+ (KCa2 or SK) channels.[1][2] It exhibits high affinity for KCa2.1 and KCa2.2 subtypes.

Target IC₅₀ Assay Conditions
KCa2.1 (rat) 3 nMRat sympathetic neurons[5]
hKCa2.1 762 pMExpressed in HEK 293 cells[5]
rKCa2.2 364 pMExpressed in HEK 293 cells[5]

The primary mechanism of action of UCL 1684 is the blockade of KCa2 channels, which are crucial for regulating neuronal excitability and cellular signaling pathways involving calcium. By inhibiting the potassium efflux through these channels, UCL 1684 can modulate action potential firing rates and afterhyperpolarization.

Interestingly, in the context of atrial fibrillation, UCL 1684 has been shown to exert its antiarrhythmic effects through an atrial-selective inhibition of the sodium channel current (INa).[1][2] This leads to a prolongation of the effective refractory period in atrial tissue.

UCL 1684 has also been reported to have off-target activity, acting as an antagonist at M1, M3, and M5 muscarinic acetylcholine receptors with IC₅₀ values of 0.12 µM, 1.5 µM, and 0.52 µM, respectively.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

  • To prepare a 10 mM stock solution, dissolve 6.54 mg of this compound powder in 1 mL of DMSO.

  • If necessary, gentle warming and sonication can be used to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

For In Vivo Experiments:

A common vehicle for in vivo administration is a mixture of solvents. The following is a suggested protocol:

  • Prepare a stock solution of UCL 1684 in DMSO.

  • For a final solution, add the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Ensure the solution is clear and free of precipitation before administration.

Synthesis of this compound

The synthesis of UCL 1684 involves a multi-step process as described in the medicinal chemistry literature. A key step in the synthesis is the cyclization reaction to form the bis-quinolinium cyclophane structure. The following is a generalized workflow based on related syntheses. For a detailed, step-by-step protocol, it is highly recommended to consult the original publication by Campos Rosa et al. in the Journal of Medicinal Chemistry (2000, volume 43, issue 2, pages 420-426).

G Generalized Synthesis Workflow for UCL 1684 cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product A Quinoline Precursor C Functionalization of Quinoline A->C B Linker Moiety D Coupling Reaction B->D C->D E Cyclization D->E F This compound E->F

Caption: A simplified workflow illustrating the key stages in the synthesis of this compound.

Signaling Pathways and Logical Relationships

The blockade of KCa2 channels by UCL 1684 has significant downstream effects on intracellular signaling cascades, primarily due to the modulation of calcium homeostasis and membrane potential. The following diagram illustrates the principal signaling pathway affected by UCL 1684.

G Signaling Pathway Affected by UCL 1684 cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_channel KCa2 Channel Activity cluster_outcome Cellular Response Stimulus Depolarization / Neurotransmitter Binding Ca_influx Ca²⁺ Influx (e.g., via NMDA-R, VGCCs) Stimulus->Ca_influx Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase KCa2 KCa2 Channel Activation Ca_increase->KCa2 K_efflux K⁺ Efflux KCa2->K_efflux Reduced_AHP Reduced Afterhyperpolarization Hyperpolarization Membrane Hyperpolarization (Afterhyperpolarization) K_efflux->Hyperpolarization UCL1684 UCL 1684 UCL1684->KCa2 Increased_Excitability Increased Neuronal Excitability (e.g., increased firing rate) Reduced_AHP->Increased_Excitability

Caption: The mechanism of action of UCL 1684 in blocking KCa2 channels and its impact on neuronal excitability.

This guide provides a centralized resource for the physicochemical properties of this compound powder. For further, more specific applications and safety information, please refer to the appropriate material safety data sheets and original research articles.

References

UCL 1684 Dibromide: An In-Depth Technical Guide on its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small-conductance calcium-activated potassium (SK) channel blocker that has garnered significant interest in neuroscience and pharmacology. Its ability to modulate neuronal excitability makes it a valuable tool for dissecting the roles of SK channels in various physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of this compound on neuronal excitability, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its off-target effects. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and interpreting data related to this compound.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Activated by sub-micromolar concentrations of intracellular calcium, they contribute to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing patterns, spike frequency adaptation, and synaptic integration. This compound has emerged as a high-affinity antagonist of these channels, offering a greater degree of selectivity compared to older, peptide-based blockers like apamin.[1][2] Understanding the precise effects of UCL 1684 on neuronal function is paramount for its effective use as a research tool and for exploring its therapeutic potential.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of SK channels (KCa2.1, KCa2.2, and KCa2.3). By binding to these channels, UCL 1684 prevents the efflux of potassium ions that would normally occur in response to a rise in intracellular calcium following an action potential. This inhibition of the SK channel-mediated current leads to a reduction in the medium afterhyperpolarization (mAHP), a key component of the total AHP.[3][4] The reduction of the mAHP depolarizes the neuron's membrane potential following an action potential, bringing it closer to the firing threshold and thereby increasing neuronal excitability and firing frequency.

However, the effect of UCL 1684 on neuronal excitability is not always straightforward. In certain neuronal populations, such as cortical pyramidal neurons, a paradoxical excitatory effect has been observed where blocking dendritic SK channels can paradoxically decrease dendritic calcium spikes and associated burst firing.[5] This highlights the complex and compartment-specific roles of SK channels in shaping neuronal output.

Furthermore, UCL 1684 is not entirely selective for SK channels and has been shown to interact with other ion channels and receptors, which must be considered when interpreting experimental results.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative data available in the literature.

Target Preparation IC_50 / K_i Reference
Primary Targets (SK Channels)
K_Ca_2.1 (SK1)Rat sympathetic neurons3 nM (IC_50)[1]
hK_Ca_2.1 (human SK1)HEK 293 cells762 pM (IC_50)[1]
rK_Ca_2.2 (rat SK2)HEK 293 cells364 pM (IC_50)[1]
Muscarine-activated K+ current (likely SK)Rat adrenal chromaffin cells6 nM (IC_50)[2]
K_slow_ current (likely SK)Mouse pancreatic β-cells6.2 nM (IC_50)[5]
Off-Targets
Sodium Channels (I_Na_)Canine atrial myocytesSignificant reduction at 0.5 µM[6]
Muscarinic M1 ReceptorsCHO cells0.12 µM (IC_50)
Muscarinic M3 ReceptorsCHO cells1.5 µM (IC_50)
Muscarinic M3 ReceptorsCHO cells909 nM (K_i)
Muscarinic M5 ReceptorsCHO cells0.52 µM (IC_50)

Table 1: Potency and Selectivity of this compound

Neuronal Parameter Neuron Type Effect of UCL 1684 Concentration Reference
Action Potential Firing
Initial Firing FrequencyPurkinje neurons (ataxic rats)Increased by ~59%60 nM
Spike Frequency AdaptationPurkinje neurons (control rats)Significantly reduced60 nM
Action Potential BurstsCortical layer 5 pyramidal neurons (dendritic application)Reduced number of burstsNot specified[5]
Cardiac Action Potential Parameters (for reference)
V_max_Canine atrial preparationsDecreased0.5 µM[7]
Diastolic Threshold of Excitation (DTE)Canine atrial preparationsIncreased0.5 µM[7]

Table 2: Effects of this compound on Neuronal and Neuronal-like Excitability Parameters

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary signaling pathway affected by UCL 1684 and the logical flow of its impact on neuronal excitability.

UCL1684_Mechanism cluster_0 Neuronal Action Potential cluster_1 SK Channel Activation cluster_2 Effect on Neuronal Excitability AP Action Potential Ca_influx Voltage-gated Ca2+ channel opening & Ca2+ influx AP->Ca_influx Ca_binding Ca2+ binds to Calmodulin (CaM) Ca_influx->Ca_binding SK_activation CaM-Ca2+ complex activates SK channels Ca_binding->SK_activation K_efflux K+ efflux SK_activation->K_efflux mAHP Medium Afterhyperpolarization (mAHP) K_efflux->mAHP Membrane_repol Membrane Repolarization mAHP->Membrane_repol Excitability_decrease Decreased Neuronal Excitability Membrane_repol->Excitability_decrease UCL1684 UCL 1684 dibromide UCL1684->SK_activation BLOCKS

Fig. 1: Mechanism of UCL 1684 action on neuronal excitability.

UCL1684_Experimental_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis prep Prepare brain slices or cultured neurons acsf Prepare aCSF and internal pipette solution pipette Pull patch pipettes (3-7 MΩ) patch Establish whole-cell patch-clamp configuration baseline Record baseline neuronal activity (current- or voltage-clamp) patch->baseline apply_ucl Bath apply This compound baseline->apply_ucl record_effect Record neuronal activity in the presence of UCL 1684 apply_ucl->record_effect analyze Analyze changes in: - Firing frequency - Action potential properties - Afterhyperpolarization - Synaptic currents record_effect->analyze washout Washout UCL 1684 (optional, for reversibility) analyze->washout

Fig. 2: General experimental workflow for studying UCL 1684 effects.

Experimental Protocols

The following is a detailed, representative protocol for whole-cell patch-clamp electrophysiology to study the effects of this compound on neuronal excitability in acute brain slices. This protocol is a composite of best practices and should be optimized for the specific neuronal population and experimental question.

5.1. Solutions and Reagents

  • Artificial Cerebrospinal Fluid (aCSF) for Slicing (Carbogenated, 4°C):

    • Sucrose: 212.7 mM

    • KCl: 2.5 mM

    • NaH_2_PO_4_: 1.25 mM

    • NaHCO_3_: 26 mM

    • MgCl_2_: 7 mM

    • CaCl_2_: 0.5 mM

    • D-Glucose: 10 mM

  • aCSF for Recording (Carbogenated, 32-34°C):

    • NaCl: 124 mM

    • KCl: 2.5 mM

    • NaH_2_PO_4_: 1.25 mM

    • NaHCO_3_: 26 mM

    • MgCl_2_: 1 mM

    • CaCl_2_: 2 mM

    • D-Glucose: 10 mM

  • Internal Pipette Solution (for current-clamp):

    • K-gluconate: 135 mM

    • KCl: 5 mM

    • HEPES: 10 mM

    • Mg-ATP: 2 mM

    • Na-GTP: 0.3 mM

    • EGTA: 0.2 mM

    • Phosphocreatine: 10 mM

    • pH adjusted to 7.3 with KOH; Osmolarity adjusted to ~290 mOsm

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in recording aCSF on the day of the experiment.

5.2. Brain Slice Preparation

  • Anesthetize the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, carbogenated (95% O_2_ / 5% CO_2_) slicing aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.

  • Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

  • Transfer slices to a holding chamber containing recording aCSF, carbogenated, at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain slices at room temperature until recording.

5.3. Whole-Cell Patch-Clamp Recording

  • Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated recording aCSF at a rate of 2-3 mL/min.

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach the target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle negative pressure to rupture the membrane and establish a whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes before commencing recording.

5.4. Data Acquisition and Analysis

  • Baseline Recording:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to characterize the neuron's firing properties (e.g., firing frequency, action potential threshold, spike frequency adaptation).

    • Elicit a short train of action potentials (e.g., 5-10 spikes at 50 Hz) to measure the afterhyperpolarization (AHP).

  • Application of UCL 1684:

    • Bath perfuse the slice with recording aCSF containing the desired concentration of this compound.

    • Allow at least 10-15 minutes for the drug to equilibrate.

  • Post-Drug Recording:

    • Repeat the same current injection protocols as in the baseline recording to assess the effects of UCL 1684 on the measured parameters.

  • Data Analysis:

    • Measure and compare the following parameters before and after UCL 1684 application:

      • Resting membrane potential

      • Input resistance

      • Action potential threshold, amplitude, and duration

      • Firing frequency versus injected current (f-I curve)

      • Spike frequency adaptation index

      • Amplitude and decay time constant of the medium and slow AHP components.

Off-Target Effects and Considerations

While UCL 1684 is a potent SK channel blocker, it is crucial to be aware of its off-target effects to avoid misinterpretation of experimental data.

  • Sodium Channel Blockade: At concentrations around 0.5 µM and higher, UCL 1684 can inhibit voltage-gated sodium channels, particularly in atrial myocytes.[6] This can lead to a reduction in the maximum upstroke velocity (V_max_) of the action potential and an increase in the threshold for firing. These effects should be considered, especially when working with higher concentrations of the compound.

  • Muscarinic Receptor Antagonism: UCL 1684 acts as an antagonist at muscarinic acetylcholine receptors, with IC_50_ values in the sub-micromolar to low micromolar range for M1, M3, and M5 subtypes. This is particularly relevant in neuronal circuits where cholinergic modulation plays a significant role.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of SK channels in regulating neuronal excitability. Its high potency allows for the use of low nanomolar concentrations, which can minimize off-target effects. However, researchers must remain vigilant about its potential interactions with sodium channels and muscarinic receptors, especially at higher concentrations. By employing carefully designed experiments and being mindful of the compound's full pharmacological profile, scientists can continue to leverage UCL 1684 to unravel the intricate mechanisms governing neuronal function in both health and disease.

References

Investigating the Role of SK Channels: A Technical Guide to Using UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of UCL 1684 dibromide, a potent small-conductance calcium-activated potassium (SK) channel blocker, as a critical tool in neuroscience and cardiovascular research. This document details the mechanism of action, experimental protocols, and data interpretation related to the use of UCL 1684 to investigate the physiological and pathological roles of SK channels.

Introduction to SK Channels and this compound

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[1][2] They play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity by contributing to the medium afterhyperpolarization (mAHP) that follows action potentials.[1][3] This afterhyperpolarization helps to control the firing frequency of neurons.[3]

This compound is a highly potent, non-peptidic, and selective blocker of SK channels.[4][5] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the diverse functions of SK channels in various physiological and pathophysiological processes.

Mechanism of Action of this compound

UCL 1684 acts as a pore blocker of SK channels. The binding of UCL 1684 to the channel pore obstructs the flow of potassium ions, thereby inhibiting the channel's function. This leads to a reduction in the mAHP, which can result in an increase in neuronal firing frequency and alterations in synaptic plasticity.[6][7]

It is crucial for researchers to be aware of the potential off-target effects of UCL 1684. Studies have shown that at higher concentrations, UCL 1684 can also inhibit sodium channels and antagonize muscarinic acetylcholine receptors.[2][8][9] Therefore, careful dose-response experiments are essential to ensure that the observed effects are primarily due to SK channel blockade.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency and effects of this compound from various studies.

Table 1: Potency of this compound on SK Channel Subtypes

Cell TypeSK Channel SubtypeIC50 ValueReference
HEK 293 cellshKCa2.1 (hSK1)762 pM[4][5]
HEK 293 cellsrKCa2.2 (rSK2)364 pM[4][5]
Rat sympathetic neuronsApamin-sensitive KCa channel3 nM[4][5]
Rat adrenal chromaffin cellsMuscarine-activated outward current6 nM[10]
Mouse pancreatic β-cellsKslow current6.2 nM[11]

Table 2: Electrophysiological Effects of this compound

PreparationParameterConcentrationEffectReference
Canine isolated left atriumAction Potential Duration at 80% repolarization (APD80)Not specifiedIncreased from 147±11 ms to 188±19 ms[12]
Canine isolated left atriumAPD heterogeneity (Standard Deviation)Not specifiedIncreased from 7.49±1.47 ms to 12.43±2.36 ms[12]
Purkinje neurons (ataxic rats)Initial firing frequency (0.5 nA current injection)60 nMSignificantly increased[6]
Purkinje neurons (control rats)Spike frequency adaptation60 nMSignificantly reduced[6]

Table 3: Off-Target Effects of this compound

TargetCell Type / PreparationIC50 / Ki ValueEffectReference
M1 Muscarinic Acetylcholine ReceptorTransfected CHO cells0.12 µMAntagonism[9]
M3 Muscarinic Acetylcholine ReceptorTransfected CHO cells1.5 µMAntagonism[9]
M5 Muscarinic Acetylcholine ReceptorTransfected CHO cells0.52 µMAntagonism[9]
Sodium Channels (INa)Canine atrial myocytes0.5 µMAtrial-selective inhibition[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Solutions

Stock Solution (10 mM):

  • This compound has a molecular weight of 654.44 g/mol .

  • To prepare a 10 mM stock solution, dissolve 6.54 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Working Solutions:

  • For in vitro experiments, dilute the stock solution in the appropriate extracellular recording solution to the desired final concentration. It is recommended to perform a vehicle control using the same final concentration of DMSO.

  • For in vivo experiments, the stock solution can be further diluted in a vehicle such as saline containing a small percentage of a solubilizing agent like Tween-80 or PEG300.[3] A typical in vivo dose is around 3 mg/kg administered intravenously.[3]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record SK channel activity and the effects of UCL 1684 in neurons.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Prepare acute brain slices or cultured neurons for recording.

  • Place the preparation in the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.

  • Establish a gigaohm seal with a target neuron and then rupture the membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

  • To elicit action potentials and observe the afterhyperpolarization (AHP), inject depolarizing current steps of varying amplitudes and durations.

  • After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of UCL 1684.

  • Record the changes in firing frequency, AHP amplitude, and duration.

  • To study SK currents in voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to activate calcium influx and subsequently SK channels. A slow tail current upon repolarization is characteristic of SK channel activity.[10]

  • Apply UCL 1684 and observe the reduction in the slow tail current.

Calcium Imaging

This protocol allows for the visualization of changes in intracellular calcium concentration, which is the primary activator of SK channels.

Reagents:

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Pluronic F-127 (for AM ester dyes).

  • Physiological saline solution (e.g., aCSF or Tyrode's solution).

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. For Fura-2 AM, this typically involves incubation in a solution containing the dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with physiological saline to remove excess dye.

  • Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for calcium imaging.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulate the cells to induce calcium influx (e.g., with high potassium solution, a neurotransmitter, or electrical stimulation).

  • Record the changes in fluorescence intensity or ratio, which correspond to changes in intracellular calcium concentration.

  • Apply UCL 1684 to the preparation and repeat the stimulation protocol.

  • Analyze the data to determine if blocking SK channels with UCL 1684 alters the amplitude or kinetics of the calcium transients.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of SK channels using UCL 1684.

SK_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Depolarization NMDAR NMDA Receptor Ca_ext->NMDAR Glutamate Ca_int Intracellular Ca²⁺ VGCC->Ca_int NMDAR->Ca_int SK_channel SK Channel K_efflux K⁺ Efflux SK_channel->K_efflux Calmodulin Calmodulin CaM_Ca Ca²⁺-Calmodulin Complex CaM_Ca->SK_channel Activation UCL1684 UCL 1684 UCL1684->SK_channel Blockade Hyperpolarization Membrane Hyperpolarization (AHP) K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing Ca_intCalmodulin Ca_intCalmodulin Ca_intCalmodulin->CaM_Ca Electrophysiology_Workflow cluster_preparation Experiment Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Prep_Solutions Prepare aCSF and Intracellular Solution Prep_Slices Prepare Brain Slices or Cell Culture Prep_Solutions->Prep_Slices Prep_Pipettes Pull and Fill Patch Pipettes Prep_Slices->Prep_Pipettes Prep_UCL Prepare UCL 1684 Stock and Working Solutions Prep_Pipettes->Prep_UCL Establish_Seal Establish Gigaohm Seal and Whole-Cell Configuration Baseline_Rec Record Baseline Activity (Current/Voltage Clamp) Establish_Seal->Baseline_Rec Apply_UCL Bath Apply UCL 1684 Baseline_Rec->Apply_UCL Post_UCL_Rec Record Activity in the Presence of UCL 1684 Apply_UCL->Post_UCL_Rec Washout Washout (Optional) Post_UCL_Rec->Washout Analyze_Firing Analyze Firing Properties (Frequency, Adaptation) Stats Statistical Analysis Analyze_Firing->Stats Analyze_AHP Analyze Afterhyperpolarization (Amplitude, Duration) Analyze_AHP->Stats Analyze_Currents Analyze SK Currents (Tail Current Amplitude) Analyze_Currents->Stats Conclusion Draw Conclusions on the Role of SK Channels Stats->Conclusion

References

UCL 1684 Dibromide: A Technical Guide for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent and selective antagonist of the small-conductance calcium-activated potassium (KCa2 or SK) channels. These channels are critical regulators of neuronal excitability and synaptic function. By blocking KCa2 channels, this compound offers a powerful tool to investigate the molecular mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. This technical guide provides an in-depth overview of the role of KCa2 channels in synaptic plasticity, inferred applications of this compound, relevant quantitative data from studies using other KCa2 channel blockers, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to this compound and KCa2 Channels

This compound is a non-peptidic, high-affinity blocker of KCa2 (SK) channels. Its chemical name is 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1][2][3][4]tetraazacyclotricosine-5,13-diium dibromide. KCa2 channels are voltage-independent, potassium-selective ion channels gated by intracellular calcium. They are crucial in shaping the afterhyperpolarization (AHP) that follows action potentials, thereby regulating neuronal firing patterns and synaptic integration.

There are three subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are strategically located in dendritic spines, postsynaptic densities, and presynaptic terminals, positioning them to modulate synaptic transmission and plasticity.

Role of KCa2 Channels in Synaptic Plasticity

The blockade of KCa2 channels has been demonstrated to have a profound impact on synaptic plasticity. The general principle is that by inhibiting the repolarizing current through KCa2 channels, the postsynaptic depolarization during synaptic activity is prolonged. This enhanced depolarization facilitates the activation of N-methyl-D-aspartate receptors (NMDARs), which are key for the induction of many forms of LTP.

Modulation of Long-Term Potentiation (LTP)
  • Facilitation of LTP Induction: Blocking KCa2 channels with antagonists like apamin lowers the threshold for LTP induction. This means that weaker stimulation protocols that would not normally induce LTP can become effective in the presence of a KCa2 channel blocker. Blocking these channels can facilitate the induction of synaptic plasticity by shifting the modification threshold to lower frequencies.[5][6] This facilitation is dependent on NMDARs and appears to be a postsynaptic phenomenon.[5][6]

  • Conversion of Short-Term LTP (S-LTP) to Long-Term LTP (L-LTP): The application of KCa2 channel blockers can transform a transient, short-lasting potentiation into a stable, long-lasting one.[1][7]

  • Mechanism of Action: KCa2 channels, particularly the SK2 subtype, are functionally coupled to NMDARs in dendritic spines.[8][9][10][11] Calcium influx through NMDARs activates nearby KCa2 channels, which in turn hyperpolarize the membrane, promoting the magnesium block on the NMDAR and thus creating a negative feedback loop.[3][12] By blocking these channels with UCL 1684, this negative feedback is removed, leading to greater NMDAR activation and a larger calcium influx, thereby promoting LTP.

Involvement in Long-Term Depression (LTD)

While the role of KCa2 channels in LTP is more extensively studied, their involvement in LTD is also significant. Overexpression of SK2 channels has been shown to impair the induction of LTP in a frequency-dependent manner without affecting LTD induction.[13]

Quantitative Data on KCa2 Channel Blockade and Synaptic Plasticity

ParameterCompoundPreparationEffectReference
LTP Induction ApaminHippocampal Slices (CA1)A single 100 Hz train that normally induces S-LTP, induces L-LTP when applied 45 min after apamin washout.[1][7]
LTP Magnitude ApaminHippocampal Slices (CA1)Initial potentiation increased from 177% ± 9% to 249% ± 7% with apamin pre-treatment.[1]
Excitatory Postsynaptic Potential (EPSP) Slope ApaminHippocampal Slices (CA1)Blocking SK channels with apamin increased the EPSP amplitude by an average of 217 ± 12% in SK2 overexpressing mice, compared to 114 ± 11% in wild-type.[13]
LTP Induction Threshold ApaminHippocampal Slices (CA1)Shifts the frequency-response function for synaptic modification to lower frequencies.[6][14]
LTD Induction SK2 OverexpressionHippocampal Slices (CA1)No significant effect on LTD induced by 1 Hz stimulation for 20 min.[13]

Experimental Protocols

The following provides a general framework for an electrophysiological experiment to study the effect of this compound on LTP in hippocampal slices.

Preparation of Hippocampal Slices
  • Anesthetize and decapitate a young adult rodent (e.g., Wistar rat or C57BL/6 mouse).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Electrophysiological Recording
  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to ensure a stable response. The stimulus intensity should be adjusted to elicit a fEPSP amplitude that is 30-40% of the maximum.

LTP Induction and Application of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in aCSF.

  • To test the effect of UCL 1684 on LTP induction, perfuse the slice with the UCL 1684-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

  • After the induction protocol, continue to record the fEPSP slope at the baseline frequency for at least 60 minutes to assess the magnitude and stability of the potentiation.

  • A control group of slices should be subjected to the same stimulation protocol without the application of UCL 1684.

Data Analysis
  • Measure the slope of the fEPSP for each time point.

  • Normalize the fEPSP slopes to the average baseline value.

  • Compare the degree of potentiation between the control and UCL 1684-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of UCL 1684 on synaptic plasticity.

LTP_Induction_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds AMPAR AMPA Receptor Glutamate->AMPAR binds Ca Ca²⁺ NMDAR->Ca Ca²⁺ influx AMPAR->NMDAR Depolarization relieves Mg²⁺ block KCa2 KCa2 (SK) Channel KCa2->NMDAR Hyperpolarization (Negative Feedback) Ca->KCa2 activates CaMKII CaMKII Ca->CaMKII activates LTP LTP Expression (e.g., AMPAR insertion) CaMKII->LTP UCL1684 UCL 1684 UCL1684->KCa2 blocks Experimental_Workflow A Prepare Hippocampal Slices B Baseline Recording (0.05 Hz stimulation) A->B C Bath Application of This compound B->C D LTP Induction (High-Frequency Stimulation) C->D E Post-Induction Recording D->E F Data Analysis and Comparison E->F

References

UCL 1684: A Technical Guide to its Early Development as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684, a bis-quinolinium cyclophane, emerged from early research as a pioneering non-peptidic, nanomolar antagonist of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2] Its high potency and specificity for this channel class positioned it as a valuable pharmacological tool for investigating the physiological roles of SK channels in a variety of systems, from neuronal excitability to cardiovascular function. This technical guide provides a comprehensive overview of the core data and methodologies from the early research and development of UCL 1684, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing relevant pathways and workflows.

Pharmacological Profile of UCL 1684

Primary Target: Small-Conductance Calcium-Activated Potassium (SK/KCa2) Channels

UCL 1684 is a highly potent blocker of the apamin-sensitive Ca2+-activated K+ channel.[2] Its primary mechanism of action is the inhibition of SK channels, which are critical in regulating neuronal afterhyperpolarization and modulating cellular excitability.

Table 1: Potency of UCL 1684 on SK (KCa2) Channels

Channel SubtypeCell Type/PreparationAssay TypePotency (IC50 / Ki)Reference
KCa2.1 (hSK1)HEK 293 cellsElectrophysiology762 pM (IC50)[2][3][4][5]
KCa2.2 (rSK2)HEK 293 cellsElectrophysiology364 pM (IC50)[2][3][4][5]
Apamin-sensitive KCaRat sympathetic neuronsElectrophysiology3 nM (IC50)[2][4][5]
Muscarine-activated outward currentRat adrenal chromaffin cellsElectrophysiology6 nM (IC50)[6]
SK2Radioligand bindingCompetition binding (125I-Apamin)1 nM (Ki)[7]
SK3Radioligand bindingCompetition binding (125I-Apamin)7.7 nM (Ki)[7]
Secondary Target: Atrial Sodium Channels (INa)

Subsequent research revealed that UCL 1684 also exhibits a significant, atrial-selective inhibitory effect on sodium channels (INa).[1][8][9] This action contributes to its effectiveness in preventing atrial fibrillation by prolonging the atrial effective refractory period (ERP).[1][8]

Table 2: Effects of UCL 1684 on Cardiac Ion Channels

ParameterPreparationConcentrationEffectReference
Sodium Channel Current (INa)Canine atrial myocytes0.5 µMSignificant reduction[8][9]
Sodium Channel Current (INa)Canine ventricular myocytes0.5 µMNo significant reduction[8][9]
Effective Refractory Period (ERP)Canine atria0.5 µMAtrial-selective prolongation[1][8]
VmaxCanine atria0.5 µMReduction[8][9]
Diastolic Threshold of Excitation (DTE)Canine atria0.5 µMIncrease[8][9]
Action Potential Duration (APD)Canine atria and ventricles0.5 µMNo significant alteration[8]
Off-Target Activity: Muscarinic Acetylcholine Receptors

Further characterization identified UCL 1684 as an antagonist of muscarinic acetylcholine receptors (mACHRs), particularly the M1, M3, and M5 subtypes.[7] This off-target activity is an important consideration when using UCL 1684 as a selective SK channel blocker.

Table 3: Off-Target Effects of UCL 1684 on Muscarinic Receptors

Receptor SubtypeCell TypeAssay TypePotency (IC50 / pKi)Reference
M1CHO cellsCalcium release assay0.12 µM (IC50)[7]
M3CHO cellsCalcium release assay1.5 µM (IC50)[7]
M5CHO cellsCalcium release assay0.52 µM (IC50)[7]
M3CHO cellsCompetition binding ([3H]-N-methyl-scopolamine)6.04 (pKi)[7]

Experimental Protocols

Electrophysiological Recording of SK Channel Activity

Objective: To determine the inhibitory potency of UCL 1684 on SK channel currents.

Preparation:

  • Human embryonic kidney (HEK) 293 cells stably expressing specific human or rat SK channel subtypes (e.g., hSK1, rSK2).[3]

  • Cultured rat sympathetic or adrenal chromaffin neurons.[2][6]

Methodology (Whole-Cell Patch-Clamp):

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • SK channel currents are elicited by depolarizing voltage steps or by application of a calcium ionophore in the presence of extracellular calcium.

  • UCL 1684 is applied to the bath solution at varying concentrations.

  • The inhibition of the SK channel-mediated outward current is measured at each concentration.

  • Concentration-response curves are generated to calculate the IC50 value.

Cardiac Electrophysiology in Perfused Wedge Preparations

Objective: To assess the effects of UCL 1684 on atrial and ventricular electrophysiological parameters.

Preparation:

  • Isolated, coronary-perfused atrial and ventricular wedge preparations from canine hearts.[8]

Methodology:

  • Preparations are equilibrated in Tyrode's solution for 30 minutes.[8]

  • Transmembrane action potentials are recorded using microelectrodes.

  • A pseudo-electrocardiogram (ECG) is recorded from the bathing solution.[8]

  • Baseline electrophysiological parameters are recorded, including action potential duration (APD), effective refractory period (ERP), maximum upstroke velocity (Vmax), and diastolic threshold of excitation (DTE).[8]

  • UCL 1684 (0.5 µM) is added to the perfusion solution, and recordings are taken for over an hour.[8]

  • The anti-arrhythmic effects are evaluated in an acetylcholine-mediated atrial fibrillation model.[8]

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity of UCL 1684 for muscarinic acetylcholine receptors.

Preparation:

  • Chinese Hamster Ovary (CHO) cells expressing the M3 muscarinic receptor.[7]

Methodology:

  • Cell membranes are incubated with a constant concentration of the radiolabeled muscarinic antagonist [3H]-N-methyl-scopolamine.

  • Increasing concentrations of UCL 1684 are added to compete for binding to the M3 receptors.

  • The amount of bound radioligand is measured after separation of bound and free ligand.

  • The Ki value for UCL 1684 is calculated from the IC50 of the competition curve.

Visualizations

signaling_pathway cluster_0 Cell Membrane Ca2_entry Ca2+ Influx SK_Channel SK Channel (KCa2.x) Ca2_entry->SK_Channel Activates K_efflux K+ Efflux SK_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization UCL1684 UCL 1684 UCL1684->SK_Channel Blocks

Caption: Mechanism of UCL 1684 action on SK channels.

experimental_workflow cluster_1 In Vitro Characterization cluster_2 Ex Vivo Cardiac Studies Cell_Culture HEK 293 cells expressing SK channel subtypes Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50_Determination IC50 Calculation for SK Channel Blockade Patch_Clamp->IC50_Determination Tissue_Prep Canine Coronary-Perfused Atrial/Ventricular Wedge Electrophys_Recording Record APD, ERP, Vmax, DTE Tissue_Prep->Electrophys_Recording Drug_Application Apply UCL 1684 (0.5 µM) Electrophys_Recording->Drug_Application AF_Induction Acetylcholine-Mediated AF Model Drug_Application->AF_Induction Data_Analysis Assess Atrial-Selective Effects and Anti-AF Efficacy AF_Induction->Data_Analysis

Caption: Experimental workflow for characterizing UCL 1684.

logical_relationship cluster_targets Molecular Targets cluster_effects Physiological Effects UCL1684 UCL 1684 SK_Channels SK Channels (Primary Target) UCL1684->SK_Channels Inhibits Na_Channels Atrial Na+ Channels (Secondary Target) UCL1684->Na_Channels Inhibits mACHRs Muscarinic Receptors (Off-Target) UCL1684->mACHRs Antagonizes Reduced_Excitability Reduced Neuronal Excitability SK_Channels->Reduced_Excitability Anti_AF Anti-Atrial Fibrillation Na_Channels->Anti_AF Anticholinergic Anticholinergic Effects mACHRs->Anticholinergic

Caption: Target profile and resulting effects of UCL 1684.

References

Beyond SK Channels: An In-depth Technical Guide to the Cellular Targets of UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

UCL 1684 dibromide, a bis-quinolinium cyclophane, is widely recognized as a potent, non-peptidic antagonist of small-conductance calcium-activated potassium (SK) channels.[1][2][3][4] Its high affinity for SK channels has made it an invaluable tool for dissecting their physiological roles. However, a growing body of evidence reveals that UCL 1684 possesses a broader pharmacological profile, with significant activity at other cellular targets. This guide provides a comprehensive overview of the known cellular targets of UCL 1684 beyond SK channels, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid researchers in interpreting their findings and advancing drug development efforts.

Quantitative Data Summary

The following tables summarize the inhibitory activities of UCL 1684 at its primary SK channel targets and its identified off-targets. This allows for a direct comparison of its potency across different cellular proteins.

Table 1: Inhibitory Activity of UCL 1684 on SK (KCa2) Channels

Channel SubtypeSpeciesPreparationAssay MethodPotency (IC₅₀/Kᵢ)Reference
KCa2.1 (SK1)HumanHEK 293 cellsWhole-cell patch clampIC₅₀: 762 pM[4]
KCa2.2 (SK2)RatHEK 293 cellsWhole-cell patch clampIC₅₀: 364 pM[4]
KCa2.2 (SK2)RatRadioligand competition (¹²⁵I-Apamin)Kᵢ: 1 nM[1]
KCa2.3 (SK3)RatRadioligand competition (¹²⁵I-Apamin)Kᵢ: 7.7 nM[1]
Apamin-sensitive K⁺ currentRatSympathetic neuronsElectrophysiologyIC₅₀: 3 nM
Muscarine-activated K⁺ currentRatAdrenal chromaffin cellsElectrophysiologyIC₅₀: 6 nM[3]

Table 2: Off-Target Inhibitory Activity of UCL 1684

TargetSubtypeSpeciesPreparationAssay MethodPotency (IC₅₀/Kᵢ/Kₑ)Reference
Muscarinic Acetylcholine ReceptorM1Transfected CHO cellsCalcium mobilizationIC₅₀: 0.12 µM[1]
Muscarinic Acetylcholine ReceptorM3Transfected CHO cellsCalcium mobilizationIC₅₀: 1.5 µM[1]
Muscarinic Acetylcholine ReceptorM3Radioligand competitionKᵢ: 909 nM[1]
Muscarinic Acetylcholine ReceptorM3Schild analysis (calcium release)Kₑ: 155 nM[1]
Muscarinic Acetylcholine ReceptorM5Transfected CHO cellsCalcium mobilizationIC₅₀: 0.52 µM[1]
Voltage-gated Sodium ChannelIₙₐCanineAtrial myocytesPatch clampAtrial-selective inhibition at 0.5 µM[2][5]
TRP ChannelTrpM3~30-50% reduction at 30 µM[1]
TRP ChannelTrpM7~30-50% reduction at 30 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the characterization of UCL 1684's cellular targets.

Muscarinic Receptor Antagonism Assays

a) Calcium Mobilization Assay in Transfected CHO Cells [1]

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in standard media and transfected with plasmids encoding the desired muscarinic acetylcholine receptor subtype (e.g., M1, M3, or M5) and an endoplasmic reticulum-targeted calcium reporter (R-CEPIAer).

  • Assay Procedure:

    • Transfected cells are plated in a multi-well format.

    • Cells are washed and incubated with a physiological salt solution.

    • A baseline fluorescence measurement of the R-CEPIAer is taken.

    • Cells are stimulated with a muscarinic agonist, such as carbachol (CCH), at a concentration that elicits a submaximal response (e.g., 0.5 µM).

    • The change in fluorescence, indicating calcium release from the endoplasmic reticulum, is recorded.

    • After a washout period, cells are pre-incubated with varying concentrations of UCL 1684 for a defined period (e.g., 5 minutes).

    • The cells are then re-stimulated with the same concentration of CCH in the presence of UCL 1684, and the fluorescence response is measured again.

  • Data Analysis: The inhibitory effect of UCL 1684 is calculated as the fractional inhibition of the CCH-induced calcium response. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

b) Radioligand Competition Binding Assay [1]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor of interest.

  • Binding Assay:

    • Membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]NMS) at a concentration near its Kₑ value.

    • Increasing concentrations of UCL 1684 are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist (e.g., atropine).

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The Kᵢ value for UCL 1684 is calculated from the IC₅₀ value of the competition curve using the Cheng-Prusoff equation.

c) Tracheal Tension Measurements [1]

  • Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., mouse or rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction and Relaxation Measurement:

    • The tracheal rings are allowed to equilibrate under a resting tension.

    • The tissues are pre-contracted with a half-maximal concentration of a contractile agonist, such as carbachol (e.g., 0.5 µM).

    • Once a stable contraction is achieved, cumulative concentrations of UCL 1684 are added to the bath to assess its relaxant effect.

    • Changes in isometric tension are recorded.

  • Data Analysis: The relaxant effect of UCL 1684 is expressed as a percentage of the pre-contraction induced by the agonist. The IC₅₀ for relaxation is determined from the concentration-response curve.

Patch Clamp Electrophysiology for Sodium Channel Inhibition[6]
  • Cell Isolation: Atrial and ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine).

  • Whole-Cell Patch Clamp Recording:

    • Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution.

    • Sodium currents (Iₙₐ) are elicited by a voltage-clamp protocol, typically a depolarizing step from a holding potential.

    • Action potentials are recorded in current-clamp mode.

  • Drug Application: UCL 1684 is applied to the cells via the perfusion system at the desired concentration (e.g., 0.5 µM).

  • Data Analysis: The effect of UCL 1684 on Iₙₐ is determined by measuring the peak current amplitude before and after drug application. Effects on action potential parameters such as duration (APD), maximum upstroke velocity (Vₘₐₓ), and effective refractory period (ERP) are also quantified.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the off-target effects of UCL 1684.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to Ca_release Ca²⁺ Release Contraction Smooth Muscle Contraction Ca_release->Contraction triggers IP3R->Ca_release UCL1684 UCL 1684 UCL1684->M3R inhibits ACh Acetylcholine ACh->M3R activates

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of UCL 1684.

Tracheal_Tension_Workflow start Start prep Isolate and Mount Tracheal Ring start->prep equilibrate Equilibrate Under Resting Tension prep->equilibrate contract Pre-contract with Carbachol (0.5 µM) equilibrate->contract add_ucl Add Cumulative Concentrations of UCL 1684 contract->add_ucl record Record Isometric Tension add_ucl->record analyze Analyze Data (Calculate % Relaxation and IC₅₀) record->analyze end End analyze->end

Caption: Experimental workflow for measuring tracheal smooth muscle relaxation.

Target_Comparison UCL1684 UCL 1684 targets Primary Target SK Channels (pM - low nM affinity) High Potency UCL1684->targets High Affinity off_targets Off-Targets Muscarinic Receptors (M1, M3, M5) (0.1 - 1.5 µM affinity) Sodium Channels (Iₙₐ) (Atrial-selective at 0.5 µM) TRP Channels (TrpM3, TrpM7) (~30-50% inhibition at 30 µM) Lower Potency UCL1684->off_targets Lower Affinity

Caption: Potency comparison of UCL 1684 at its primary and off-target sites.

Conclusion

While this compound remains a highly potent and valuable tool for the study of SK channels, its off-target activities, particularly at muscarinic acetylcholine receptors and voltage-gated sodium channels, must be taken into consideration. At concentrations in the sub-micromolar to low micromolar range, UCL 1684 can elicit significant physiological effects through these alternative targets.[1][5] Researchers employing UCL 1684 should be mindful of these off-target effects and, where possible, use complementary pharmacological tools or genetic approaches to confirm the role of SK channels in their system of interest. For drug development professionals, the polypharmacology of UCL 1684 highlights the importance of comprehensive screening to identify both on-target and off-target activities, which can have significant implications for therapeutic efficacy and safety. This guide serves as a critical resource for understanding the complex pharmacology of UCL 1684 and for designing experiments that yield clear and interpretable results.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of UCL 1684

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684, a bis-quinolinium cyclophane, has emerged as a potent pharmacological tool for the investigation of small-conductance calcium-activated potassium (SK) channels. Its high affinity and selectivity for SK channels have made it an invaluable probe in neuroscience and cardiovascular research. However, a comprehensive understanding of its structure-activity relationship (SAR) reveals a more complex pharmacological profile, with significant off-target activities that must be considered in experimental design and data interpretation. This technical guide provides an in-depth analysis of the SAR of UCL 1684, detailing its interactions with its primary target and key off-target sites, and offers comprehensive experimental protocols for its characterization.

Core Pharmacology of UCL 1684

Beyond its primary target, UCL 1684 exhibits significant activity at two other key ion channels and receptors:

  • Voltage-Gated Sodium Channels (Nav): UCL 1684 is an inhibitor of cardiac sodium channels, an effect that is particularly pronounced in atrial myocytes. This atrial-selective inhibition of the sodium current (INa) contributes to its anti-arrhythmic properties, specifically in the context of atrial fibrillation[2][3][4].

  • Muscarinic Acetylcholine Receptors (mAChRs): UCL 1684 acts as an antagonist at M1, M3, and M5 muscarinic receptors[5][6]. This antagonism can lead to a variety of physiological effects, including relaxation of airway smooth muscle, and represents a significant off-target activity that can confound experimental results if not properly controlled for.

Quantitative Analysis of UCL 1684 Activity

The following tables summarize the quantitative data for UCL 1684's activity at its primary and secondary targets.

Table 1: Potency of UCL 1684 at SK Channels

Channel SubtypeCell TypeAssay TypeIC50/KiReference
SK (apamin-sensitive)Rat adrenal chromaffin cellsPatch Clamp6 nM (IC50)[1]
KCa2.1 (hSK1)HEK 293 cellsPatch Clamp762 pM (IC50)[2]
KCa2.2 (rSK2)HEK 293 cellsPatch Clamp364 pM (IC50)[2]
KCa2.1Rat sympathetic neuronsPatch Clamp3 nM (IC50)[2]

Table 2: Activity of UCL 1684 at Off-Target Sites

TargetCell TypeAssay TypeIC50/KiReference
Cardiac Sodium Channels (INa)Canine atrial myocytesPatch ClampPotent, atrial-selective inhibition[2][3][4]
M1 Muscarinic ReceptorTransfected CHO cellsCalcium Release Assay0.12 µM (IC50)[5][6]
M3 Muscarinic ReceptorTransfected CHO cellsCalcium Release Assay1.5 µM (IC50)[5][6]
M3 Muscarinic ReceptorTransfected CHO cellsCompetition Binding ([3H]-NMS)909 nM (Ki)[5]
M5 Muscarinic ReceptorTransfected CHO cellsCalcium Release Assay0.52 µM (IC50)[5][6]

Structure-Activity Relationship of Bis-Quinolinium Cyclophanes

The potent activity of UCL 1684 is intrinsically linked to its rigid, macrocyclic structure. Key features of the bis-quinolinium cyclophane scaffold that contribute to its SK channel blocking activity include:

  • The Bis-Quinolinium Core: The two quinolinium rings are essential for high-affinity binding.

  • The Cyclophane Structure: The rigid cyclophane structure properly orients the quinolinium moieties for optimal interaction with the channel pore.

  • Linker Length and Composition: Modifications to the linkers connecting the quinolinium rings can dramatically alter potency. For instance, introducing substituents at the 6 and 7 positions of the quinoline rings in UCL 1684 has been shown to result in a loss of potency[7]. In contrast, similar substitutions in the related analogue UCL 1848 are well-tolerated, highlighting subtle but critical differences in the SAR of these compounds[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of UCL 1684's activity.

Electrophysiological Recording of SK Channel Activity (Patch-Clamp)

Objective: To measure the inhibitory effect of UCL 1684 on SK channel currents.

Cell Preparation:

  • Culture cells expressing the SK channel subtype of interest (e.g., HEK293 cells stably transfected with SK1, SK2, or SK3).

  • Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).

Recording Protocol:

  • Perform whole-cell patch-clamp recordings at room temperature (21-23°C).

  • Use a holding potential of -80 mV.

  • Elicit SK currents using a voltage ramp protocol from -100 mV to +50 mV over 1 second, applied at 10-second intervals.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of UCL 1684.

  • Record the current at each concentration until a steady-state block is achieved.

  • Calculate the IC50 value by fitting the concentration-response data to the Hill equation.

Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of UCL 1684 for muscarinic receptor subtypes.

Membrane Preparation:

  • Culture CHO cells stably expressing the muscarinic receptor subtype of interest (e.g., M1, M3, or M5).

  • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer.

Assay Protocol:

  • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., 0.9 nM [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of UCL 1684.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Impact of UCL 1684

Signaling Pathways Modulated by UCL 1684

UCL1684_Signaling cluster_SK SK Channel Modulation cluster_Nav Sodium Channel Modulation cluster_mAChR Muscarinic Receptor Modulation UCL1684 UCL 1684 SK_Channel SK Channel UCL1684->SK_Channel Block Nav_Channel Atrial Nav Channel UCL1684->Nav_Channel Inhibition mAChR M1/M3/M5 mAChR UCL1684->mAChR Antagonism Hyperpolarization Membrane Hyperpolarization SK_Channel->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability INa Decreased INa Nav_Channel->INa ERP Prolonged Atrial ERP INa->ERP AF_Suppression Suppression of Atrial Fibrillation ERP->AF_Suppression Gq_PLC Gq/PLC Pathway Inhibition mAChR->Gq_PLC Ca_Mobilization Decreased Intracellular Ca2+ Mobilization Gq_PLC->Ca_Mobilization Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Mobilization->Smooth_Muscle_Relaxation

Caption: Signaling pathways affected by UCL 1684.

Experimental Workflow for Characterizing UCL 1684

Experimental_Workflow cluster_primary Primary Target Validation cluster_offtarget Off-Target Profiling cluster_sar Structure-Activity Relationship cluster_conclusion Conclusion start Start: Characterization of UCL 1684 patch_clamp_sk Patch-Clamp on SK Channels start->patch_clamp_sk patch_clamp_nav Patch-Clamp on Nav Channels start->patch_clamp_nav binding_assay_machr Radioligand Binding on mAChRs start->binding_assay_machr synthesis Synthesize UCL 1684 Analogs start->synthesis ic50_sk Determine IC50 for SK Subtypes patch_clamp_sk->ic50_sk pharmacological_profile Comprehensive Pharmacological Profile ic50_sk->pharmacological_profile ic50_nav Determine IC50/Selectivity for Nav Subtypes patch_clamp_nav->ic50_nav ki_machr Determine Ki for mAChR Subtypes binding_assay_machr->ki_machr ic50_nav->pharmacological_profile ki_machr->pharmacological_profile biological_eval Biological Evaluation of Analogs synthesis->biological_eval sar_analysis SAR Analysis biological_eval->sar_analysis sar_analysis->pharmacological_profile

Caption: Experimental workflow for UCL 1684 characterization.

Conclusion

UCL 1684 is a powerful and complex pharmacological agent. While its high potency at SK channels makes it an excellent tool for studying their function, its off-target activities at sodium channels and muscarinic receptors cannot be ignored. A thorough understanding of its structure-activity relationship and the application of rigorous experimental protocols are essential for the accurate interpretation of data generated using this compound. This guide provides the necessary framework for researchers to effectively utilize UCL 1684 in their investigations while being mindful of its multifaceted pharmacological profile.

References

Methodological & Application

Preparing a Stock Solution of UCL 1684 Dibromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of UCL 1684 dibromide, a potent, non-peptidic blocker of the small-conductance calcium-activated potassium (SK) channels.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies. This guide outlines the necessary materials, step-by-step procedures for dissolution, and appropriate storage conditions to maintain the integrity of the compound.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK channels.[1][2] It has been shown to be effective in preventing the development of atrial fibrillation in preclinical models.[1][2] Given its nanomolar potency, precise and accurate solution preparation is paramount for achieving reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 654.44 g/mol [1][2][3][4][5]
Purity ≥97%[4][5]
CAS Number 199934-16-2[1][3]
Appearance Solid
Solubility in DMSO Up to 10 mM (approx. 6.54 mg/mL)[4]
5 mg/mL with sonication and warming to 60°C[2]
Storage of Solid Desiccate at room temperature or 4°C, sealed from moisture[2]
Stock Solution Storage -80°C for up to 6 months[1][2]
-20°C for up to 1 month[1][2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Procedure
  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing the Compound: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.54 mg of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound. To prepare a 10 mM stock solution with 6.54 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the tubes are well-sealed to prevent solvent evaporation and moisture contamination.

Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[3] This includes wearing appropriate PPE, such as a lab coat, gloves, and safety glasses. All handling of the solid compound and concentrated stock solution should be performed in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, flush immediately with copious amounts of water.[3][6]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Equilibrate UCL 1684 to Room Temperature weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol aid_diss Optional: Warm/Sonicate if Needed check_sol->aid_diss No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes aid_diss->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

This detailed protocol and the accompanying information are intended to assist researchers in the accurate and safe preparation of this compound stock solutions, thereby contributing to the generation of high-quality and reproducible scientific data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684 is a potent and selective, non-peptidic antagonist of the small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels. These channels are critical regulators of neuronal excitability, primarily by contributing to the afterhyperpolarization (AHP) that follows action potentials. Blockade of SK channels by UCL 1684 leads to a reduction of the AHP, resulting in increased neuronal firing rates and enhanced excitability. These application notes provide a comprehensive guide to the recommended concentrations and a detailed protocol for the use of UCL 1684 in in vitro slice electrophysiology experiments.

Mechanism of Action

UCL 1684 exerts its effects by binding to and blocking the pore of SK channels. This prevents the efflux of potassium ions that is normally triggered by the influx of calcium during an action potential. The subsequent reduction in the AHP brings the neuron closer to its firing threshold, thereby increasing its firing frequency in response to a given stimulus.

cluster_0 Neuronal Action Potential and Afterhyperpolarization cluster_1 Effect of UCL 1684 Action_Potential Action Potential (Depolarization) Ca_Influx Ca2+ Influx (Voltage-gated Ca2+ channels) Action_Potential->Ca_Influx SK_Channel_Activation SK Channel Activation Ca_Influx->SK_Channel_Activation K_Efflux K+ Efflux SK_Channel_Activation->K_Efflux SK_Channel_Block SK Channel Blockade AHP Afterhyperpolarization (AHP) K_Efflux->AHP UCL_1684 UCL 1684 UCL_1684->SK_Channel_Block Reduced_K_Efflux Reduced K+ Efflux SK_Channel_Block->Reduced_K_Efflux Reduced_AHP Reduced AHP Reduced_K_Efflux->Reduced_AHP Increased_Excitability Increased Neuronal Excitability & Firing Rate Reduced_AHP->Increased_Excitability Start Start Prepare_Solutions 1. Prepare Solutions (aCSF, Internal Solution, Sucrose Solution) Start->Prepare_Solutions Slice_Preparation 2. Acute Brain Slice Preparation Prepare_Solutions->Slice_Preparation Incubation 3. Slice Incubation (Recovery Period) Slice_Preparation->Incubation Recording_Setup 4. Transfer Slice to Recording Chamber Incubation->Recording_Setup Patch_Clamp 5. Obtain Whole-Cell Patch-Clamp Recording Recording_Setup->Patch_Clamp Baseline_Recording 6. Record Baseline Neuronal Activity Patch_Clamp->Baseline_Recording UCL1684_Application 7. Bath Apply UCL 1684 Baseline_Recording->UCL1684_Application Effect_Recording 8. Record Neuronal Activity in Presence of UCL 1684 UCL1684_Application->Effect_Recording Washout 9. Washout (Optional) Effect_Recording->Washout Data_Analysis 10. Data Analysis Washout->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for UCL 1684 Dibromide in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCL 1684 dibromide, a potent and selective small-conductance calcium-activated potassium (SK) channel blocker, in patch-clamp electrophysiology experiments.

Introduction

This compound is a non-peptidic, nanomolar affinity antagonist of SK channels (KCa2.1, KCa2.2, and KCa2.3), which play crucial roles in regulating neuronal excitability and cardiovascular function.[1][2] Its high potency and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK channels. This document outlines detailed protocols for the preparation and application of UCL 1684 in patch-clamp studies, summarizes its known quantitative effects, and provides visual workflows and signaling pathway diagrams.

Data Presentation

Quantitative Data for this compound
ParameterValueCell Type/Channel SubtypeReference
IC₅₀ 3 nMApamin-sensitive KCa channels in rat sympathetic neurons[2]
IC₅₀ 762 pMhKCa2.1 (hSK1) channels expressed in HEK 293 cells[2]
IC₅₀ 364 pMrKCa2.2 (rSK2) channels expressed in HEK 293 cells[2]
IC₅₀ 6 nMMuscarine-activated outward current in rat adrenal chromaffin cells[1]
Working Concentration 0.5 µMFor studying effects on INa in canine atrial and ventricular myocytes[3]
Off-target IC₅₀ 1.5 µMM3 Muscarinic Acetylcholine Receptors[4]
Off-target Kᵢ 909 nMM3 Muscarinic Acetylcholine Receptors[4]

Note: While UCL 1684 is highly potent for SK channels, it can exhibit off-target effects at higher concentrations, such as antagonism of M3 muscarinic acetylcholine receptors.[4] It has also been shown to inhibit atrial sodium channel currents.[3] There is currently no published data to suggest a direct interaction of this compound with G protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of SK Channel Currents

This protocol is designed to isolate and record SK channel currents and assess their blockade by UCL 1684.

1. Cell Preparation:

  • Culture cells endogenously expressing or transiently transfected with SK channel subunits (e.g., HEK293, CHO cells, or primary neurons).

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solution Preparation:

SolutionComponentConcentration (mM)
External Solution (High K⁺) KCl144
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with KOH
Internal Solution (1 µM free Ca²⁺) K-aspartate130
KCl20
MgCl₂1
EGTA5
CaCl₂4.4
HEPES10
Na₂-ATP4
Na-GTP0.4
pH adjusted to 7.2 with KOH

3. UCL 1684 Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Aliquot and store at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

4. Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit SK currents, apply a voltage ramp protocol from -100 mV to +50 mV over 1 second.[5] This allows for the observation of the characteristic inward rectification of SK channels.

  • Alternatively, use a step protocol to depolarize the cell (e.g., to 0 mV for 200 ms) to activate voltage-gated calcium channels, leading to an influx of Ca²⁺ and subsequent activation of SK channels, which can be observed as a tail current upon repolarization.

5. Application of UCL 1684:

  • After obtaining a stable baseline recording of SK currents, perfuse the UCL 1684-containing external solution into the recording chamber.

  • Allow sufficient time for the drug to equilibrate and exert its effect (e.g., >1 hour for 0.5 µM).[3]

  • Record the currents in the presence of UCL 1684 to quantify the extent of block.

6. Data Analysis:

  • Measure the amplitude of the SK current before and after the application of UCL 1684.

  • Calculate the percentage of inhibition to determine the effect of the compound.

  • If testing multiple concentrations, construct a concentration-response curve and fit it with a Hill equation to determine the IC₅₀.

Protocol 2: Pharmacological Isolation of SK Currents

To ensure the recorded currents are indeed mediated by SK channels, a pharmacological isolation protocol can be employed.

  • Record baseline currents using the protocol described above.

  • Apply a known SK channel blocker with a different mechanism of action, such as apamin (a peptide toxin), to the external solution.

  • The apamin-sensitive component of the current can be attributed to SK channels.

  • Subsequent application of UCL 1684 should not produce a significant additional block of the remaining current if it is selective for the same channels.

Mandatory Visualizations

Signaling Pathway of SK Channel Activation

SK_Channel_Activation cluster_membrane Cell Membrane VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates SK_Channel SK Channel Hyperpolarization Membrane Hyperpolarization SK_Channel->Hyperpolarization K⁺ Efflux leads to Depolarization Membrane Depolarization Depolarization->VGCC Opens Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Calmodulin->SK_Channel Activates

Caption: Signaling pathway of small-conductance calcium-activated potassium (SK) channel activation.

Experimental Workflow for UCL 1684 Application in Patch-Clamp

Experimental_Workflow Start Start Prepare_Cells Prepare Cells (e.g., HEK293 expressing SK channels) Start->Prepare_Cells Prepare_Solutions Prepare Internal and External Solutions Prepare_Cells->Prepare_Solutions Prepare_UCL1684 Prepare UCL 1684 Stock and Working Solutions Prepare_Solutions->Prepare_UCL1684 Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Prepare_UCL1684->Patch_Clamp Record_Baseline Record Baseline SK Channel Currents Patch_Clamp->Record_Baseline Apply_UCL1684 Perfuse with UCL 1684 Solution Record_Baseline->Apply_UCL1684 Record_Block Record SK Channel Currents in the Presence of UCL 1684 Apply_UCL1684->Record_Block Analyze_Data Analyze Data: Calculate % Inhibition, IC₅₀ Record_Block->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for testing the effect of UCL 1684 on SK channels using patch-clamp.

Logical Relationship of UCL 1684 Selectivity

UCL1684_Selectivity cluster_targets Molecular Targets UCL1684 UCL 1684 Dibromide SK_Channels SK Channels (KCa2.x) UCL1684->SK_Channels High Potency Block (pM to nM range) Na_Channels Voltage-Gated Na⁺ Channels (Atrial) UCL1684->Na_Channels Inhibition (µM range) M3_Receptors M3 Muscarinic Receptors UCL1684->M3_Receptors Antagonism (µM range) GIRK_Channels GIRK Channels (Kir3.x) UCL1684->GIRK_Channels No Reported Direct Interaction

References

Application Notes and Protocols for Studying Cerebellar Purkinje Neurons with UCL 1684

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684 is a potent and selective blocker of the small-conductance calcium-activated potassium (SK) channels.[1] These channels are crucial regulators of neuronal excitability, and their dysfunction has been implicated in various neurological disorders, including cerebellar ataxia.[2][3] In cerebellar Purkinje neurons, SK channels contribute significantly to the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the neurons' firing frequency and pattern.[4] By blocking SK channels, UCL 1684 provides a valuable pharmacological tool to investigate the role of these channels in Purkinje neuron physiology and pathophysiology. These application notes provide a detailed protocol for the use of UCL 1684 in electrophysiological studies of cerebellar Purkinje neurons.

Mechanism of Action

UCL 1684 acts as a potent antagonist of SK channels. In Purkinje neurons, the influx of calcium during an action potential activates SK channels, leading to an outward potassium current that hyperpolarizes the membrane. This hyperpolarization, known as the afterhyperpolarization (AHP), slows the firing rate of the neuron. By blocking these channels, UCL 1684 reduces the AHP, leading to an increase in neuronal excitability and firing frequency.[2][5] This mechanism makes UCL 1684 a critical tool for dissecting the contribution of SK channels to the intrinsic firing properties of Purkinje neurons and for investigating pathological alterations in these properties in models of cerebellar ataxia.[2]

Data Presentation

Table 1: Effects of UCL 1684 (60 nM) on Electrophysiological Properties of Rat Cerebellar Purkinje Neurons
ParameterControlUCL 1684Ataxic (3-AP Treated)Ataxic + UCL 1684Reference
Spontaneous Firing
Mean Input Resistance (MΩ)73.35 ± 0.4577.03 ± 1.4781.51 ± 3.96Unchanged[5]
Coefficient of Variation (CV) of Interspike Interval0.07 ± 0.0080.23 ± 0.050.18 ± 0.030.09 ± 0.01[5]
Action Potential Parameters
Time to Peak (ms)Not specified0.77 ± 0.04Not specifiedUnchanged[5]
Half Width (ms)Not specified0.87 ± 0.02Not specifiedNot specified[5]
Peak Amplitude (mV)Not specified35.41 ± 3.4Not specifiedUnchanged[5]
AHP Amplitude (mV)Not specified-4.41 ± 0.1Not specifiedNot specified[5]
Evoked Firing (0.5 nA Current Injection)
First Instantaneous Firing Frequency (Hz)Not specified160.86 ± 20.1Not specified159.24 ± 8.03[2]
Spike Frequency Adaptation (SFA) Ratio2.18 ± 0.331.34 ± 0.16Not specifiedNot specified[2]

Experimental Protocols

Electrophysiological Recording from Cerebellar Purkinje Neurons in Acute Slices

This protocol describes the preparation of acute cerebellar slices and subsequent whole-cell patch-clamp recording from Purkinje neurons to study the effects of UCL 1684.

1. Materials and Reagents:

  • Animals: Wistar rats (postnatal day 21-28)

  • Anesthetic: Halothane or other appropriate anesthetic

  • Dissection Buffer (Slicing Solution):

    • Sucrose: 200 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 3 mM

    • CaCl2: 1 mM

    • (Gassed with 95% O2 / 5% CO2)

  • Artificial Cerebrospinal Fluid (aCSF):

    • NaCl: 125 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 1 mM

    • CaCl2: 2 mM

    • (Gassed with 95% O2 / 5% CO2)

  • Intracellular Solution (for Patch Pipette):

    • K-gluconate: 140 mM

    • HEPES: 10 mM

    • EGTA: 0.2 mM

    • MgCl2: 2 mM

    • Na2ATP: 2 mM

    • NaGTP: 0.3 mM

    • (pH adjusted to 7.3 with KOH)

  • UCL 1684 Stock Solution: 1 mM in DMSO

  • UCL 1684 Working Solution: 60 nM in aCSF

2. Equipment:

  • Vibrating microtome (vibratome)

  • Dissection microscope

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Temperature controller

  • Perfusion system

3. Cerebellar Slice Preparation:

  • Anesthetize the rat and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

  • Isolate the cerebellum and glue the vermis to the vibratome stage.

  • Cut sagittal slices (250-300 µm thick) in ice-cold, oxygenated dissection buffer.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

4. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32-34°C.

  • Identify Purkinje neurons in the cerebellar cortex using a microscope with differential interference contrast (DIC) optics. Purkinje neurons are large and located at the border of the granular and molecular layers.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp recording from a Purkinje neuron.

  • Record spontaneous firing activity in current-clamp mode.

  • To study evoked firing, inject depolarizing current steps of varying amplitudes (e.g., 0.1 nA and 0.5 nA for 1600 ms).[2]

  • After obtaining a stable baseline recording, bath-apply UCL 1684 (60 nM) and record the changes in firing properties.

5. Data Analysis:

  • Analyze the recorded data to determine the effects of UCL 1684 on various parameters, including:

    • Spontaneous firing rate and regularity (Coefficient of Variation of the interspike interval).

    • Membrane input resistance.

    • Action potential threshold, amplitude, duration, and afterhyperpolarization (AHP).

    • Evoked firing frequency and spike frequency adaptation.

  • Use appropriate statistical tests to determine the significance of the observed effects.

Visualizations

G cluster_0 Purkinje Neuron AP Action Potential Ca_influx Ca²⁺ Influx (via VGCCs) AP->Ca_influx SK_channel SK Channel Ca_influx->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Increased_Excitability Increased Excitability SK_channel->Increased_Excitability AHP Afterhyperpolarization (AHP) K_efflux->AHP Firing_Rate Decreased Firing Rate AHP->Firing_Rate UCL1684 UCL 1684 UCL1684->SK_channel Blocks Increased_Excitability->Firing_Rate Opposes

Caption: Signaling pathway of UCL 1684 action on Purkinje neuron excitability.

G cluster_workflow Experimental Workflow start Start: Prepare Acute Cerebellar Slices identify_pc Identify Purkinje Neuron under DIC optics start->identify_pc patch Establish Whole-Cell Patch-Clamp Recording identify_pc->patch baseline Record Baseline Activity (Spontaneous & Evoked Firing) patch->baseline apply_ucl Bath-apply UCL 1684 (60 nM) baseline->apply_ucl record_effect Record Changes in Electrophysiological Properties apply_ucl->record_effect analyze Data Analysis and Statistical Comparison record_effect->analyze end End: Determine Effect of UCL 1684 analyze->end

Caption: Experimental workflow for studying UCL 1684 effects on Purkinje neurons.

References

Application Notes and Protocols for In Vivo Microinjection of UCL 1684 Dibromide in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684 dibromide is a potent and selective non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] Specifically, it has been shown to block KCa2.1 (SK1) and KCa2.2 (SK2) channels with high affinity, demonstrating IC50 values in the picomolar to low nanomolar range.[3][4] SK channels are critical regulators of neuronal excitability, and their modulation has been implicated in various physiological processes, including learning, memory, and motor control. Dysregulation of SK channel function has been linked to neurological and psychiatric disorders, making them a key target for therapeutic intervention.

These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in in vivo microinjection studies in rodents. The information is intended to guide researchers in designing and executing experiments to investigate the role of SK channels in specific brain circuits and behaviors.

Disclaimer: The following protocols are generalized for stereotaxic microinjection in rodents. Specific parameters such as optimal concentration, injection volume, and stereotaxic coordinates for this compound must be empirically determined for the specific brain region and research question.

Data Presentation

Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Molecular Weight 654.44 g/mol [4]
Molecular Formula C₃₄H₃₀Br₂N₄
Target(s) Small-conductance calcium-activated potassium (SK) channels (KCa2.1 and KCa2.2)[3][4]
IC₅₀ (rKCa2.2) 364 pM (in HEK 293 cells)[3][4]
IC₅₀ (hKCa2.1) 762 pM (in HEK 293 cells)[3][4]
IC₅₀ (rat sympathetic neurons) 3 nM[3][4]
Solubility Soluble to 10 mM in DMSO
Recommended Materials for In Vivo Microinjection
MaterialSupplier/ExamplePurpose
This compound Tocris Bioscience, MedChemExpressSK channel antagonist
Vehicle DMSO, Saline (0.9% NaCl), Artificial Cerebrospinal Fluid (aCSF)Solubilization and delivery of UCL 1684
Stereotaxic Apparatus Stoelting, Kopf InstrumentsPrecise positioning of the injection cannula
Microinjection Pump Harvard Apparatus, World Precision InstrumentsControlled delivery of the injection solution
Hamilton Syringes (10 µL) Hamilton CompanyLoading and delivery of the injection solution
Pulled Glass Micropipettes Sutter Instrument Co.Injection cannula
Anesthesia System Isoflurane vaporizerAnimal anesthesia during surgery
Surgical Tools Fine Science ToolsSurgical procedures
Animal Model Adult male/female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)In vivo experimental subject

Experimental Protocols

I. Preparation of this compound for Microinjection
  • Stock Solution Preparation:

    • Based on its solubility, prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 6.54 mg of this compound in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable vehicle such as sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF).

    • Important: The final concentration of DMSO in the working solution should be minimized (ideally <5%) to avoid vehicle-induced effects.

    • The final concentration of this compound for microinjection will need to be optimized. Based on its high potency, a starting concentration range of 1-10 µM could be considered.

    • Ensure the working solution is clear and free of precipitates. If necessary, gentle warming or sonication can be used to aid dissolution.

    • Filter the final working solution through a 0.22 µm sterile filter before injection.

II. Stereotaxic Surgery and Microinjection
  • Animal Preparation and Anesthesia:

    • Anesthetize the rodent using isoflurane (1-3% in oxygen). Confirm the depth of anesthesia by monitoring the respiratory rate and the absence of a pedal withdrawal reflex.

    • Place the animal in the stereotaxic frame, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and sterilize the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).

  • Craniotomy:

    • Using a micro-drill, create a small burr hole in the skull over the target injection site.

    • Carefully remove the underlying dura mater to expose the brain surface, avoiding damage to blood vessels.

  • Microinjection:

    • Load the Hamilton syringe with the this compound working solution, ensuring there are no air bubbles.

    • Lower the injection cannula to the predetermined dorsoventral (DV) coordinate.

    • Infuse the solution at a slow and controlled rate (e.g., 100-200 nL/minute) to minimize tissue damage and allow for diffusion.

    • The injection volume should be kept small (e.g., 200-500 nL per side) to ensure localized effects.

    • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon withdrawal.

    • Slowly retract the cannula.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the animal in a clean, warm cage and monitor until it has fully recovered from anesthesia.

III. Behavioral Testing and Data Analysis
  • The timing of behavioral testing post-injection will depend on the specific experimental design and the anticipated onset and duration of UCL 1684's effects.

  • A control group receiving a vehicle-only microinjection is essential to control for the effects of the surgery and the vehicle.

Visualizations

Signaling Pathway of SK Channel Blockade

SK_Channel_Blockade cluster_neuron Postsynaptic Neuron Ca_entry Ca²⁺ Influx (e.g., via NMDARs) Calmodulin Calmodulin Ca_entry->Calmodulin activates SK_Channel SK Channel Calmodulin->SK_Channel activates K_efflux K⁺ Efflux SK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability UCL_1684 This compound UCL_1684->SK_Channel blocks

Caption: Mechanism of SK channel activation and its blockade by this compound.

Experimental Workflow for In Vivo Microinjection

Microinjection_Workflow cluster_prep Preparation cluster_surgery Surgery cluster_postop Post-Procedure Prep_Drug Prepare UCL 1684 Working Solution Microinjection Microinject UCL 1684 or Vehicle Prep_Drug->Microinjection Prep_Animal Animal Acclimation Anesthesia Anesthetize Animal Prep_Animal->Anesthesia Stereotaxic_Mount Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Mount Craniotomy Perform Craniotomy Stereotaxic_Mount->Craniotomy Craniotomy->Microinjection PostOp_Care Post-operative Care & Recovery Microinjection->PostOp_Care Behavioral_Testing Behavioral Testing PostOp_Care->Behavioral_Testing Histology Histological Verification Behavioral_Testing->Histology

Caption: Step-by-step workflow for stereotaxic microinjection in rodents.

References

Application Notes and Protocols: Combining UCL 1684 with Other Channel Blockers in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for investigating the combined effects of UCL 1684, a potent small-conductance calcium-activated potassium (SK) channel blocker, with other key ion channel modulators in neuroscience research. Understanding these interactions is crucial for dissecting complex neuronal signaling pathways and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Introduction to UCL 1684

UCL 1684 is a highly potent and selective non-peptidic blocker of the apamin-sensitive SK channels (KCa2.1, KCa2.2, and KCa2.3).[1] These channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials and modulating synaptic plasticity. It is important to note that at higher concentrations, UCL 1684 can exhibit off-target effects, including the inhibition of voltage-gated sodium channels.

Chemical Properties of UCL 1684:

  • Molecular Weight: 654.44 g/mol

  • Solubility: Soluble in DMSO up to 10 mM

  • Storage: Store desiccated at room temperature

Combining UCL 1684 with NMDA Receptor Antagonists

The interplay between SK channels and N-methyl-D-aspartate (NMDA) receptors is a critical mechanism for regulating synaptic strength and plasticity. Calcium influx through NMDA receptors can activate SK channels, which in turn hyperpolarize the postsynaptic membrane, enhancing the voltage-dependent magnesium block of the NMDA receptor and thus creating a negative feedback loop.

Signaling Pathway

SK_NMDA_Pathway cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens SK_channel SK Channel Ca_influx->SK_channel activates K_efflux K⁺ Efflux SK_channel->K_efflux mediates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes Mg_block Mg²⁺ Block Reinstated Hyperpolarization->Mg_block promotes Mg_block->NMDAR inhibits

SK Channel and NMDA Receptor Feedback Loop.
Quantitative Data

The following table summarizes the expected effects of co-applying UCL 1684 with NMDA receptor antagonists on excitatory postsynaptic potentials (EPSPs) and neuronal firing rates. Data is extrapolated from studies using apamin and MK-801.

Drug CombinationConcentration RangePrimary EffectQuantitative ChangeReference
UCL 1684 + D-AP5100 nM UCL 1684, 50 µM D-AP5Blockade of SK channels enhances NMDA receptor-mediated component of EPSP.Increase in NMDA receptor-mediated EPSP amplitude by up to 320%.[2]
UCL 1684 + MK-801100 nM UCL 1684, 0.1-0.3 mg/kg MK-801 (in vivo)Increased neuronal firing rate and decreased burst firing.Significant increase in firing rate and decrease in the percentage of spikes in bursts.[3][4][5]
Experimental Protocols

This protocol is designed to measure the effect of UCL 1684 and an NMDA receptor antagonist on synaptic transmission in acute brain slices.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • UCL 1684 stock solution (1 mM in DMSO)

  • D-AP5 or MK-801 stock solution

  • Brain slicing apparatus (vibratome)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.

  • Maintain slices in a holding chamber with oxygenated aCSF for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline synaptic activity (EPSPs or EPSCs) by stimulating afferent fibers.

  • Bath-apply the NMDA receptor antagonist (e.g., 50 µM D-AP5) and record the change in synaptic response.

  • Co-apply UCL 1684 (e.g., 100 nM) with the NMDA receptor antagonist and record the subsequent changes in the synaptic response.

  • Analyze the amplitude, duration, and kinetics of the synaptic events before and after drug application.

Patch_Clamp_Workflow Slice_Prep Prepare Acute Brain Slices Recovery Slice Recovery (1 hr) Slice_Prep->Recovery Recording Establish Whole-Cell Recording Recovery->Recording Baseline Record Baseline Synaptic Activity Recording->Baseline Blocker1_App Apply NMDA-R Antagonist Baseline->Blocker1_App Blocker2_App Co-apply UCL 1684 Blocker1_App->Blocker2_App Analysis Data Analysis Blocker2_App->Analysis

Workflow for Patch-Clamp Experiments.

Combining UCL 1684 with GABA Receptor Agonists

GABAergic inhibition plays a crucial role in shaping neuronal activity. GABA-B receptors, in particular, can modulate SK channel activity through G-protein-coupled signaling pathways, impacting neuronal firing patterns.

Signaling Pathway

SK_GABA_Pathway GABA GABA GABABR GABA-B Receptor GABA->GABABR binds Gi_Go Gαi/o GABABR->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates SK_channel SK Channel PKA->SK_channel phosphorylates (reduces activity)

GABA-B Receptor Modulation of SK Channels.
Quantitative Data

The following table outlines the expected outcomes of combining UCL 1684 with the GABA-B receptor agonist baclofen on dopamine release.

Drug CombinationConcentration RangePrimary EffectQuantitative ChangeReference
UCL 1684 + Baclofen100 nM UCL 1684, 1.25-2.5 mg/kg Baclofen (in vivo)Baclofen reduces dopamine release; UCL 1684 may modulate the firing of dopaminergic neurons.Baclofen dose-dependently reduces nicotine-, morphine-, and cocaine-evoked dopamine release in the nucleus accumbens.[6]
Experimental Protocols

This protocol is for measuring the combined effect of UCL 1684 and a GABA receptor agonist on neurotransmitter release in the brain of an anesthetized or freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system for neurotransmitter analysis

  • UCL 1684

  • Baclofen or other GABA receptor agonist

  • Artificial CSF for perfusion

Procedure:

  • Implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of the experimental animal using stereotaxic surgery.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer the GABA receptor agonist (e.g., baclofen, systemically or through the probe) and continue collecting dialysate.

  • Subsequently, co-administer UCL 1684 and continue sample collection.

  • Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using HPLC.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Probe_Insertion->Baseline Drug1_Admin Administer GABA Agonist Baseline->Drug1_Admin Drug2_Admin Co-administer UCL 1684 Drug1_Admin->Drug2_Admin Analysis HPLC Analysis of Neurotransmitters Drug2_Admin->Analysis

Workflow for In Vivo Microdialysis.

Combining UCL 1684 with Voltage-Gated Sodium and Calcium Channel Blockers

Given the potential off-target effects of UCL 1684 on sodium channels and the intricate relationship between calcium influx and SK channel activation, it is valuable to investigate its interactions with specific blockers of these voltage-gated channels.

Quantitative Data

The following table provides expected outcomes for the co-application of UCL 1684 with tetrodotoxin (TTX) and nifedipine.

Drug CombinationConcentration RangePrimary EffectQuantitative ChangeReference
UCL 1684 + TTX100 nM UCL 1684, 300 nM TTXTTX blocks action potential generation; UCL 1684's effect on AHP would be observed in response to direct depolarization.TTX significantly reduces or abolishes action potential firing.[7]
UCL 1684 + Nifedipine100 nM UCL 1684, 10 µM NifedipineNifedipine reduces L-type calcium channel-mediated calcium influx, which can in turn reduce SK channel activation.Nifedipine can reduce intracellular calcium concentrations.[8][9][10]
Experimental Protocols

This protocol is for measuring changes in intracellular calcium concentration in response to neuronal activation and the modulatory effects of UCL 1684 and a voltage-gated calcium channel blocker.

Materials:

  • Cultured neurons or acute brain slices

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP)

  • Fluorescence microscopy setup with a fast-switching light source and a sensitive camera

  • UCL 1684

  • Nifedipine or other calcium channel blocker

  • High potassium solution to induce depolarization

Procedure:

  • Load the cultured neurons or brain slice with a calcium-sensitive dye.

  • Place the preparation on the microscope stage and perfuse with a physiological saline solution.

  • Establish a baseline fluorescence recording.

  • Stimulate the neurons to induce calcium influx (e.g., by brief application of a high potassium solution).

  • Apply the voltage-gated calcium channel blocker (e.g., nifedipine) and repeat the stimulation.

  • Co-apply UCL 1684 with the calcium channel blocker and repeat the stimulation.

  • Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

Calcium_Imaging_Workflow Loading Load Cells with Calcium Dye Baseline Record Baseline Fluorescence Loading->Baseline Stimulation1 Stimulate and Record Calcium Transient Baseline->Stimulation1 Blocker_App Apply Calcium Channel Blocker Stimulation1->Blocker_App Stimulation2 Stimulate and Record in Presence of Blocker Blocker_App->Stimulation2 Co_App Co-apply UCL 1684 Stimulation2->Co_App Stimulation3 Stimulate and Record with Both Drugs Co_App->Stimulation3 Analysis Analyze Fluorescence Changes Stimulation3->Analysis

Workflow for Calcium Imaging Experiments.

Concluding Remarks

The provided protocols and data serve as a starting point for investigating the complex interactions between SK channels and other key players in neuronal signaling. Researchers should optimize concentrations and experimental conditions for their specific model system and research question. Careful consideration of the potential off-target effects of UCL 1684 is essential for accurate data interpretation. These studies will undoubtedly contribute to a deeper understanding of neuronal function and may pave the way for novel therapeutic strategies.

References

Best Practices for Storing and Handling UCL 1684 Dibromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small-conductance calcium-activated potassium (SK) channel blocker.[1][2] Its efficacy in modulating neuronal excitability and cardiac action potentials makes it a valuable tool in neuroscience and cardiovascular research. Proper storage and handling of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed application notes and protocols for the optimal use of this compound.

Chemical and Physical Properties

This compound is a bis-quinolinium cyclophane with the following properties:

PropertyValue
Chemical Name 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1][3][4][5]tetraazacyclotricosine-5,13-diium dibromide
Molecular Formula C₃₄H₃₀Br₂N₄
Molecular Weight 654.44 g/mol
CAS Number 199934-16-2
Appearance Solid
Purity ≥97% (HPLC)
Solubility Soluble to 10 mM in DMSO

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid 4°CLong-termKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.
Solution in Solvent -20°C1 monthSealed storage, away from moisture.
-80°C6 monthsSealed storage, away from moisture.

Note: While some suppliers may ship the compound at room temperature for short durations (less than 2 weeks), it is recommended to store it under the specified conditions immediately upon receipt. Avoid repeated freeze-thaw cycles of solutions.

Handling and Safety Precautions

This compound should be handled by qualified personnel in a laboratory setting. Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

UCL 1684 is a potent blocker of small-conductance calcium-activated potassium (SK) channels. These channels play a critical role in regulating neuronal firing patterns and cardiac repolarization. The binding of intracellular calcium to calmodulin, which is constitutively associated with the SK channel, triggers a conformational change that opens the channel pore, leading to potassium efflux and membrane hyperpolarization. This afterhyperpolarization (AHP) helps to regulate the firing frequency of neurons.

By blocking SK channels, UCL 1684 inhibits this potassium efflux, leading to a reduction in the AHP. This results in increased neuronal excitability and prolongation of the action potential duration in cardiomyocytes.

SK_Channel_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion influx SK_channel SK Channel K_ion_out K⁺ SK_channel->K_ion_out K⁺ efflux Reduced_AHP Reduced AHP & Increased Excitability UCL1684 This compound UCL1684->SK_channel blocks UCL1684->Reduced_AHP Calmodulin Calmodulin Ca_ion->Calmodulin binds Calmodulin->SK_channel activates K_ion_in K⁺ AHP Afterhyperpolarization (AHP) K_ion_out->AHP Depolarization Membrane Depolarization Depolarization->Ca_channel opens

Caption: Signaling pathway of SK channel blockade by this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 654.44), add 15.28 µL of DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

In Vitro Assay: Patch-Clamp Electrophysiology

Objective: To record ion channel activity in cells and assess the inhibitory effect of this compound.

Materials:

  • Cells expressing SK channels (e.g., HEK293 cells, primary neurons)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Micro-manipulator

  • Perfusion system

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • This compound stock solution

Protocol:

  • Prepare the extracellular and intracellular solutions and adjust the pH and osmolarity as required for the specific cell type.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with oxygenated extracellular solution.

  • Prepare the working concentration of this compound by diluting the stock solution in the extracellular solution. It is recommended to prepare this solution fresh for each experiment.

  • Establish a whole-cell patch-clamp recording configuration on a target cell.

  • Record baseline ion channel activity (e.g., SK channel currents) using an appropriate voltage-clamp protocol.

  • Apply this compound at the desired concentration to the recording chamber via the perfusion system.

  • Record the ion channel activity in the presence of the compound to determine its inhibitory effect.

  • Wash out the compound by perfusing with the control extracellular solution to assess the reversibility of the block.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Patching Establish Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Solution Preparation Solution_Prep->Patching Pipette_Pulling Pipette Pulling Pipette_Pulling->Patching Baseline Record Baseline Currents Patching->Baseline Drug_Application Apply UCL 1684 Baseline->Drug_Application Recording Record in Presence of Drug Drug_Application->Recording Washout Washout Recording->Washout Data_Analysis Analyze Current Inhibition Recording->Data_Analysis Washout->Recording Assess Reversibility

Caption: Experimental workflow for patch-clamp electrophysiology.

In Vivo Solution Preparation

Objective: To prepare a solution of this compound suitable for intravenous (i.v.) administration in animal models.

Materials:

  • This compound stock solution (in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • For a final solution of 0.5 mg/mL, in a sterile tube, add 100 µL of the 5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to prepare this solution fresh on the day of the experiment. If precipitation occurs, warming and/or sonication may aid in dissolution.

Off-Target Effects

It is important for researchers to be aware of potential off-target effects of this compound. Studies have shown that in addition to blocking SK channels, UCL 1684 can also act as an antagonist at M1, M3, and M5 muscarinic acetylcholine receptors. This should be taken into consideration when interpreting experimental results, and appropriate control experiments should be designed to account for these potential off-target effects.

Conclusion

This compound is a powerful pharmacological tool for studying the role of SK channels in various physiological and pathological processes. By following these best practices for storage, handling, and experimental use, researchers can ensure the quality and reliability of their data and contribute to a deeper understanding of SK channel biology.

References

UCL 1684 as a tool to investigate GABAA receptor function.

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Important Correction Regarding the Primary Target of UCL 1684 for Neuroreceptor Research

Dear Researchers, Scientists, and Drug Development Professionals,

This document addresses a critical clarification regarding the pharmacological activity of the compound UCL 1684. Based on a comprehensive review of available scientific literature and supplier technical data, it is imperative to note that UCL 1684 is a potent and selective blocker of small-conductance Ca2+-activated K+ channels (SK or KCa2 channels), and not a tool for investigating GABAA receptor function.

The initial premise of utilizing UCL 1684 as a tool to investigate GABAA receptors is not supported by current scientific evidence. The following sections provide detailed information on the established mechanism of action of UCL 1684 and briefly touch upon the general pharmacology of GABAA receptors.

UCL 1684: A Potent SK Channel Blocker

UCL 1684 is a non-peptidic, high-affinity antagonist of apamin-sensitive small-conductance calcium-activated potassium (SK) channels.[1][2] These channels are critical in regulating neuronal excitability and firing patterns.

Quantitative Data on UCL 1684 Activity

The inhibitory potency of UCL 1684 on SK channels has been well-documented across various experimental systems.

Target ChannelPreparationIC50 ValueReference
Apamin-sensitive Ca2+-activated K+ channelRat sympathetic neurons3 nM[1]
hKCa2.1 (hSK1)HEK 293 cells762 pM[1]
rKCa2.2 (rSK2)HEK 293 cells364 pM[1]
Muscarine-activated outward currentCultured rat chromaffin cells6 nM[2]
Kslow currentMouse pancreatic β-cells6.2 nM[3]

It is also important to note that UCL 1684 has been reported to have off-target effects on muscarinic acetylcholine receptors (mACHRs), acting as a competitive antagonist at M1, M3, and M5 subtypes with IC50 values in the micromolar and sub-micromolar range.[4]

GABAA Receptors: An Overview of their Function and Pharmacology

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[5][6][7] They are ligand-gated ion channels that are permeable to chloride ions.[5][6] The binding of the neurotransmitter γ-aminobutyric acid (GABA) to these receptors leads to the opening of the channel, an influx of chloride ions, and hyperpolarization of the neuronal membrane, which in turn reduces the likelihood of an action potential.[5][6]

GABAA receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ).[5][8] This subunit diversity gives rise to a wide range of receptor subtypes with distinct physiological and pharmacological properties, as well as different localizations within the brain.[5][8][9]

Phasic vs. Tonic Inhibition

GABAergic inhibition can be broadly categorized into two modes:

  • Phasic Inhibition: Mediated by synaptic GABAA receptors that are transiently activated by high concentrations of GABA released into the synaptic cleft.[5][10][11]

  • Tonic Inhibition: A persistent inhibitory tone generated by the activation of extrasynaptic GABAA receptors by low ambient concentrations of GABA.[5][10][11]

Different GABAA receptor subtypes are involved in these two forms of inhibition. For instance, receptors containing α1, α2, or α3 subunits in combination with β and γ subunits are typically found at synapses and mediate phasic inhibition.[12] In contrast, extrasynaptic receptors, often containing α4, α5, or α6 subunits along with δ subunits, are key players in tonic inhibition.[5][13][14]

Investigating GABAA Receptor Function

A wide array of pharmacological tools are available to study GABAA receptor function. These include:

  • Agonists: (e.g., GABA, muscimol) that activate the receptor.

  • Antagonists: (e.g., bicuculline, gabazine) that block the receptor.

  • Positive Allosteric Modulators: (e.g., benzodiazepines, barbiturates, neurosteroids) that enhance receptor function in the presence of an agonist.

Conclusion

The available scientific evidence unequivocally identifies UCL 1684 as a potent blocker of SK-type potassium channels. There is no indication in the current literature that UCL 1684 interacts with or modulates GABAA receptors. Therefore, it is not a suitable tool for the investigation of GABAA receptor function.

Researchers aiming to study GABAA receptors should utilize established and well-characterized pharmacological agents specific to this receptor system.

Signaling Pathway and Experimental Workflow Diagrams

As UCL 1684 is not a tool for investigating GABAA receptors, diagrams illustrating such a relationship would be factually incorrect and misleading. Instead, for illustrative purposes, below are diagrams representing the general GABAA receptor signaling pathway and a typical electrophysiological workflow to study GABAA receptor currents.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA->GABA_vesicle GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABAAR GABA Release & Binding Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: General signaling pathway of GABAA receptor-mediated inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Culture or Brain Slice Preparation Recording_Setup Patch-Clamp Rig Setup (Amplifier, Micromanipulator) Cell_Culture->Recording_Setup Patching Obtain Whole-Cell Patch-Clamp Configuration Recording_Setup->Patching Baseline Record Baseline GABAergic Currents Patching->Baseline Drug_App Apply GABAA Receptor Modulator (e.g., Agonist, Antagonist) Baseline->Drug_App Recording Record Changes in Postsynaptic Currents Drug_App->Recording Data_Acquisition Digitize and Store Data Recording->Data_Acquisition Analysis Analyze Current Amplitude, Frequency, and Kinetics Data_Acquisition->Analysis Interpretation Interpret Pharmacological Effects Analysis->Interpretation

Caption: Typical workflow for an electrophysiology experiment studying GABAA receptors.

References

Application Notes and Protocols: Investigating the Effects of UCL 1684 on Cardiac Action Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684 is a potent pharmacological agent that has garnered significant interest for its potential to modulate cardiac electrophysiology. Primarily known as a blocker of the small-conductance calcium-activated potassium channels (SK channels, or KCa2), emerging evidence suggests a more complex mechanism of action, including effects on other ion channels critical to the cardiac action potential.[1][2] These application notes provide a detailed experimental framework for researchers to investigate the multifaceted effects of UCL 1684 on cardiac action potentials using patch-clamp electrophysiology. The protocols outlined herein are designed to enable the precise measurement of changes in action potential parameters and underlying ionic currents, facilitating a comprehensive understanding of UCL 1684's cardiac electrophysiological profile.

Small-conductance Ca2+-activated K+ (SK) channels are gated exclusively by intracellular Ca2+ and are more abundantly expressed in atrial and pacemaking cells compared to ventricular myocytes.[3] They play a crucial role in integrating intracellular Ca2+ signaling with the cell membrane's electrical activity.[3] Studies have shown that blockade of these channels can lead to a prolongation of the action potential duration (APD) and the effective refractory period (ERP), particularly in the atria. However, the effects of SK channel blockers can be complex, with some studies indicating a potential for pro-arrhythmic outcomes due to increased APD heterogeneity.[1][2] Furthermore, UCL 1684 has been shown to exhibit a potent, atrial-selective inhibition of the cardiac sodium channel current (INa), which contributes to its anti-arrhythmic effects, especially in the context of atrial fibrillation.[1][2]

These protocols will guide the user through the preparation of isolated cardiomyocytes, the execution of whole-cell patch-clamp recordings in both current-clamp and voltage-clamp modes, and the analysis of the resulting data. The aim is to provide a robust methodology for characterizing the dose-dependent effects of UCL 1684 on cardiac action potential morphology and the specific ion channels it targets.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between control and experimental conditions. The following table provides a template for presenting key findings.

ParameterControlUCL 1684 (Concentration 1)UCL 1684 (Concentration 2)UCL 1684 (Concentration 3)
Action Potential Parameters (Current-Clamp)
Resting Membrane Potential (RMP, mV)
Action Potential Amplitude (APA, mV)
Action Potential Duration at 50% Repolarization (APD₅₀, ms)
Action Potential Duration at 90% Repolarization (APD₉₀, ms)
Maximum Upstroke Velocity (dV/dt_max, V/s)
Effective Refractory Period (ERP, ms)
Ion Channel Currents (Voltage-Clamp)
Peak I_KCa (pA/pF)
Peak I_Na (pA/pF)
Other relevant currents (e.g., I_Ca,L, I_Kr)

Experimental Protocols

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes from atrial or ventricular tissue for patch-clamp experiments.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Protease type XIV

  • Krebs-Henseleit (KH) buffer

  • Calcium-free KH buffer

  • Storage solution (e.g., M199 medium)

Protocol:

  • Excise the heart from a suitable animal model (e.g., rabbit, guinea pig) and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse with warm (37°C), oxygenated (95% O₂ / 5% CO₂) calcium-free KH buffer for 5-10 minutes to wash out the blood.

  • Switch to perfusion with KH buffer containing collagenase type II and protease type XIV for 15-25 minutes, or until the heart becomes flaccid.

  • Remove the heart from the apparatus and gently tease apart the desired tissue (atria or ventricles) in a petri dish containing KH buffer.

  • Gently triturate the tissue with a wide-bore pipette to release single cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cells to settle, then carefully aspirate the supernatant and resuspend the cells in storage solution.

  • Store the isolated myocytes at room temperature and use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record action potentials (current-clamp) and specific ion channel currents (voltage-clamp) from single cardiomyocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Extracellular (Tyrode's) solution

  • Intracellular (pipette) solution

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution for AP recording (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Intracellular Solution for I_KCa recording (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a defined free Ca²⁺ concentration (e.g., 300-500 nM, buffered with CaCl₂); pH adjusted to 7.2 with KOH.

  • Intracellular Solution for I_Na recording (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Protocol:

  • Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with extracellular solution at 37°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Using the micromanipulator, approach a single, healthy-looking cardiomyocyte with the patch pipette.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

Current-Clamp Recording of Action Potentials

Objective: To measure the effects of UCL 1684 on the morphology of the cardiac action potential.

Protocol:

  • Switch the amplifier to current-clamp mode.

  • Elicit action potentials at a steady-state frequency (e.g., 1 Hz) using brief (2-4 ms) depolarizing current injections.

  • Record a stable baseline of action potentials for at least 5 minutes.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of UCL 1684.

  • Record the changes in action potential parameters until a new steady-state is reached.

  • Perform a washout with the control extracellular solution to assess the reversibility of the effects.

  • Analyze the recorded action potentials for changes in RMP, APA, APD₅₀, APD₉₀, and dV/dt_max.

Voltage-Clamp Recording of I_KCa and I_Na

Objective: To isolate and measure the effects of UCL 1684 on the apamin-sensitive calcium-activated potassium current (I_KCa) and the fast sodium current (I_Na).

Protocol for I_KCa:

  • Use the appropriate intracellular solution with a defined free Ca²⁺ concentration.

  • Hold the cell at a holding potential of -80 mV.

  • To activate I_KCa, apply a depolarizing prepulse to +20 mV for 200 ms to load the cell with Ca²⁺ via L-type Ca²⁺ channels, followed by a repolarizing ramp or step protocol (e.g., from +40 mV to -120 mV) to measure the outward K⁺ current.

  • Record the current in the absence and presence of a specific SK channel blocker like apamin (e.g., 100 nM) to isolate the apamin-sensitive component, which represents I_KCa.[4][5]

  • Repeat the protocol with different concentrations of UCL 1684 to determine its effect on I_KCa.

Protocol for I_Na:

  • Use the appropriate intracellular and extracellular solutions to pharmacologically isolate I_Na (e.g., by blocking K⁺ and Ca²⁺ channels).

  • Hold the cell at a holding potential of -120 mV to ensure full availability of Na⁺ channels.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit I_Na.[1][2]

  • Record the peak inward current at each voltage step.

  • Apply different concentrations of UCL 1684 and repeat the voltage-step protocol to assess its effect on I_Na.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_recording Data Recording cluster_analysis Data Analysis cardiomyocyte_isolation Cardiomyocyte Isolation (Atrial or Ventricular) cell_plating Cell Plating in Recording Chamber cardiomyocyte_isolation->cell_plating giga_seal Giga-seal Formation cell_plating->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell current_clamp Current-Clamp (Action Potentials) whole_cell->current_clamp voltage_clamp Voltage-Clamp (Ion Currents) whole_cell->voltage_clamp ap_analysis Action Potential Parameter Analysis current_clamp->ap_analysis current_analysis Ion Current Analysis voltage_clamp->current_analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_type_Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx SK_channel SK Channel (KCa2) Repolarization Repolarization SK_channel->Repolarization contributes to AP_Prolongation Action Potential Prolongation SK_channel->AP_Prolongation inhibition leads to Na_channel Na⁺ Channel (Nav1.5) Depolarization Depolarization Na_channel->Depolarization inhibition slows Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds Calmodulin->SK_channel activates CaMKII CaMKII Calmodulin->CaMKII activates CaMKII->SK_channel PP2A PP2A PP2A->SK_channel dephosphorylates (modulates) UCL1684 UCL 1684 UCL1684->SK_channel blocks UCL1684->Na_channel blocks (atrial-selective) Depolarization->L_type_Ca_channel activates

References

Troubleshooting & Optimization

Technical Support Center: UCL 1684 Dibromide and Muscarinic Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of UCL 1684 dibromide on muscarinic acetylcholine receptors (mAChRs). UCL 1684 is a potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels, but has been shown to exhibit antagonistic activity at certain muscarinic receptor subtypes, which can lead to confounding experimental results.[1][2][3][4] This guide offers troubleshooting advice and detailed experimental protocols to help mitigate and understand these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the apamin-sensitive small-conductance calcium-activated potassium (SK) channel.[2][3][4] It is a highly potent blocker of these channels, with IC50 values in the low nanomolar to picomolar range.[2][3]

Q2: What are the known off-target effects of UCL 1684 on muscarinic receptors?

A2: UCL 1684 has been demonstrated to act as a competitive antagonist at M1, M3, and M5 muscarinic acetylcholine receptors. This can lead to the inhibition of cellular responses mediated by these Gq-coupled receptors.

Q3: At what concentrations does UCL 1684 typically affect muscarinic receptors?

A3: The antagonistic effects on muscarinic receptors are generally observed at sub-micromolar to low micromolar concentrations. It is crucial to use the lowest effective concentration of UCL 1684 to block SK channels while minimizing off-target muscarinic antagonism.

Q4: How can I determine if UCL 1684 is affecting muscarinic receptors in my experiment?

A4: You can perform control experiments using a known muscarinic receptor agonist (e.g., carbachol) in the presence and absence of UCL 1684. A reduction in the agonist-induced response in the presence of UCL 1684 suggests off-target effects. Additionally, performing a Schild analysis can help determine the nature of the antagonism.

Q5: Are there any alternatives to UCL 1684 for blocking SK channels with fewer muscarinic off-target effects?

A5: While UCL 1684 is a very potent SK channel blocker, other compounds like apamin (a peptide toxin) are also highly potent and selective for SK channels. However, the choice of blocker will depend on the specific experimental requirements, and it is always recommended to perform appropriate control experiments to validate the selectivity of any pharmacological tool.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected inhibition of a known muscarinic receptor-mediated response (e.g., calcium mobilization, smooth muscle contraction) after applying UCL 1684. Off-target antagonism of M1, M3, or M5 muscarinic receptors by UCL 1684.1. Lower the concentration of UCL 1684: Use a dose-response curve to determine the lowest concentration of UCL 1684 that effectively blocks SK channels in your system. 2. Perform a functional antagonism assay: Co-apply a muscarinic agonist (e.g., carbachol) with and without UCL 1684 to confirm the inhibitory effect. 3. Conduct a Schild analysis: This will help to characterize the nature of the antagonism (competitive vs. non-competitive) and determine the affinity of UCL 1684 for the muscarinic receptor subtype in your preparation.
Variability in experimental results when using UCL 1684. 1. Inconsistent drug concentration: Issues with stock solution stability or dilution accuracy. 2. Cell passage number and receptor expression: Muscarinic receptor expression levels can vary with cell passage.1. Prepare fresh stock solutions: UCL 1684 is typically dissolved in DMSO.[3] Prepare fresh stock solutions regularly and store them appropriately. Perform serial dilutions accurately. 2. Standardize cell culture conditions: Use cells within a defined passage number range and monitor muscarinic receptor expression if possible.
No observable effect of UCL 1684 on a suspected SK channel-mediated process. 1. Inactive compound: The compound may have degraded. 2. Low SK channel expression: The experimental system may not have a sufficient density of SK channels for a measurable response. 3. Incorrect experimental conditions: The activation conditions for SK channels (e.g., intracellular calcium levels) may not be optimal.1. Verify compound activity: Test the batch of UCL 1684 on a validated SK channel-expressing system. 2. Confirm SK channel expression: Use techniques like qPCR or Western blotting to confirm the presence of SK channel subunits in your cells or tissue. 3. Optimize activation protocols: Ensure that your experimental protocol is designed to effectively raise intracellular calcium to a level that activates SK channels.

Quantitative Data Summary

The following tables summarize the reported inhibitory constants of UCL 1684 on muscarinic receptors and its primary SK channel targets.

Table 1: Off-Target Activity of UCL 1684 on Muscarinic Receptors

Receptor SubtypeAssay TypeAgonistCell TypeIC50 (µM)Ki (nM)Reference
M1 Calcium MobilizationCarbacholCHO cells0.12-
M3 Calcium MobilizationCarbacholCHO cells1.5-
M3 Competition Binding[3H]-N-methyl-scopolamineCHO cells-909
M5 Calcium MobilizationCarbacholCHO cells0.52-

Table 2: Primary Target Activity of UCL 1684 on SK Channels

Channel SubtypeAssay TypeCell Type/TissueIC50Reference
Apamin-sensitive KCa channel ElectrophysiologyRat adrenal chromaffin cells6 nM[1]
hKCa2.1 (SK1) ElectrophysiologyHEK 293 cells762 pM[2][3]
rKCa2.2 (SK2) ElectrophysiologyHEK 293 cells364 pM[2][3]

Experimental Protocols

Protocol for Assessing Off-Target Effects on Muscarinic Receptors using Calcium Imaging

This protocol outlines a method to determine if UCL 1684 is acting as an antagonist at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M3 cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded sensor like R-CEPIAer)

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Cell Preparation:

    • Plate cells expressing the muscarinic receptor subtype of interest onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

    • Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).

  • Loading with Calcium Indicator (for dyes like Fura-2 AM):

    • Prepare a loading solution of Fura-2 AM in HBSS (final concentration typically 2-5 µM).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Experimental Protocol:

    • Acquire a baseline fluorescence reading.

    • Control Group: Add a known concentration of the muscarinic agonist (e.g., carbachol) and record the change in fluorescence over time.

    • Test Group: Pre-incubate the cells with the desired concentration of UCL 1684 for 5-15 minutes.

    • After pre-incubation, add the same concentration of the muscarinic agonist used in the control group and record the change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

    • Compare the peak response to the muscarinic agonist in the presence and absence of UCL 1684. A significant reduction in the response in the presence of UCL 1684 indicates antagonism.

Protocol for Schild Analysis to Characterize Competitive Antagonism

This protocol describes how to perform a Schild analysis to determine if UCL 1684 acts as a competitive antagonist at a specific muscarinic receptor subtype.

Procedure:

  • Generate Agonist Dose-Response Curves:

    • Following the calcium imaging or other functional assay protocol, generate a full dose-response curve for the muscarinic agonist (e.g., carbachol) in the absence of UCL 1684.

  • Generate Agonist Dose-Response Curves in the Presence of UCL 1684:

    • Repeat the agonist dose-response curve in the presence of a fixed concentration of UCL 1684.

    • Repeat this for at least three different fixed concentrations of UCL 1684.

  • Data Analysis:

    • For each dose-response curve, determine the EC50 value of the agonist.

    • Calculate the Dose Ratio (DR) for each concentration of UCL 1684 using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of UCL 1684 on the x-axis.

    • Perform a linear regression on the data.

  • Interpretation:

    • If the slope of the regression line is not significantly different from 1, it indicates competitive antagonism.

    • The x-intercept of the regression line is equal to the negative logarithm of the antagonist's equilibrium dissociation constant (pA2), which is a measure of the antagonist's affinity for the receptor.

Visualizations

G cluster_0 Muscarinic Receptor Signaling ACh Acetylcholine/ Carbachol mAChR M1/M3/M5 Receptor ACh->mAChR Agonist Binding Gq Gq Protein mAChR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activation Ca Ca²⁺ ER->Ca Ca²⁺ Release Response Cellular Response Ca->Response PKC->Response UCL1684 UCL 1684 UCL1684->mAChR Antagonism

Caption: Signaling pathway of Gq-coupled muscarinic receptors and the antagonistic effect of UCL 1684.

G cluster_1 Experimental Workflow for Assessing Off-Target Effects start Start plate_cells Plate cells expressing muscarinic receptors start->plate_cells load_dye Load cells with calcium indicator plate_cells->load_dye pre_incubate Pre-incubate with UCL 1684 (Test Group) load_dye->pre_incubate Test Group add_agonist Add muscarinic agonist (e.g., Carbachol) load_dye->add_agonist Control Group pre_incubate->add_agonist measure_response Measure intracellular calcium response add_agonist->measure_response analyze Compare responses between control and test groups measure_response->analyze end End analyze->end

Caption: Workflow for determining the off-target effects of UCL 1684 on muscarinic receptors.

G cluster_2 Schild Analysis Logic start Perform agonist dose-response curves with varying fixed concentrations of UCL 1684 calculate_ec50 Calculate EC50 for each curve start->calculate_ec50 calculate_dr Calculate Dose Ratio (DR) for each UCL 1684 concentration calculate_ec50->calculate_dr plot Plot log(DR-1) vs. log([UCL 1684]) calculate_dr->plot regression Perform linear regression plot->regression interpret Interpret slope and x-intercept (pA2) regression->interpret result Determine if antagonism is competitive and quantify affinity interpret->result

Caption: Logical flow for performing a Schild analysis to characterize antagonist activity.

References

Technical Support Center: Overcoming Solubility Challenges with UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues encountered when working with UCL 1684 dibromide in aqueous solutions. The information is presented in a question-and-answer format to directly address common problems, supplemented by detailed experimental protocols and data summaries.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during the preparation and use of this compound solutions.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, HBSS). What should I do?

Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. An organic stock solution should be prepared first.

  • Step 1: Prepare a Concentrated Stock Solution in DMSO. this compound is soluble in DMSO.[1] Prepare a stock solution of up to 10 mM in anhydrous DMSO.[1] For a 5 mg/mL (~7.64 mM) stock solution, the use of ultrasonication and gentle warming (up to 60°C) can aid dissolution.[2]

  • Step 2: Dilute the DMSO Stock into Your Aqueous Buffer. Add the DMSO stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. The final DMSO concentration should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

Question 2: I've diluted my DMSO stock into my aqueous buffer, but I see a precipitate forming immediately or over time. How can I resolve this?

Answer: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous solution. Try reducing the final concentration.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain solubility. You may need to empirically determine the optimal balance for your specific experimental conditions.

  • Use a Co-solvent Formulation: For in vivo studies and some in vitro applications, a co-solvent system is often necessary. Several formulations have been shown to be effective for achieving a clear solution of at least 0.5 mg/mL (0.76 mM).[2]

  • Incorporate Surfactants or Solubilizing Agents: A low concentration of a biocompatible surfactant, such as Tween-80, is included in some successful formulations for this compound.[2] Another option is the use of cyclodextrins, such as SBE-β-CD, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[2]

Question 3: I am conducting an in vivo experiment and need to prepare a stable, injectable solution of this compound. What is the recommended protocol?

Answer: Several protocols using co-solvents have been established to prepare this compound for in vivo administration, achieving a concentration of at least 0.5 mg/mL.[2]

  • Protocol 1: DMSO, PEG300, and Tween-80 in Saline. This protocol involves the sequential addition of solvents to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Protocol 2: DMSO and SBE-β-CD in Saline. This formulation uses a solubilizing agent, SBE-β-CD, with a final composition of 10% DMSO and 90% (20% SBE-β-CD in saline).[2]

  • Protocol 3: DMSO in Corn Oil. For oil-based formulations, a solution can be prepared with 10% DMSO in 90% corn oil.[2]

It is recommended to prepare these solutions fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents and co-solvent systems.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I sonicate or heat my this compound solution to aid dissolution?

A3: Yes, gentle warming (e.g., to 60°C) and sonication can be used to facilitate the dissolution of this compound, particularly when preparing concentrated stock solutions in DMSO.[2] However, the stability of the compound under prolonged heating should be considered.

Q4: What is the mechanism of action of UCL 1684?

A4: UCL 1684 is a potent, non-peptidic blocker of small conductance calcium-activated potassium (SK) channels.[2] It has been shown to be effective in preventing atrial fibrillation through the atrial-selective inhibition of the sodium channel current (INa).[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemAchievable ConcentrationMolar Concentration (approx.)Notes
DMSO10 mM[1]10 mM-
DMSO5 mg/mL[2]7.64 mMRequires ultrasonication and warming to 60°C.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL[2]≥ 0.76 mMClear solution; suitable for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL[2]≥ 0.76 mMClear solution; suitable for in vivo use.
10% DMSO, 90% Corn Oil≥ 0.5 mg/mL[2]≥ 0.76 mMSuitable for in vivo use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 654.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.54 mg of this compound.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 10-15 minutes.

  • If necessary, gently warm the solution to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, HBSS), pre-warmed to the experimental temperature

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound and the final volume of the working solution required for your experiment.

  • Calculate the volume of the 10 mM DMSO stock solution needed. Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (ideally ≤ 0.5% v/v).

  • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

  • While continuously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider lowering the final concentration.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh UCL 1684 dibromide powder add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to dissolve add_dmso->dissolve aliquot Aliquot and store at -80°C dissolve->aliquot add_stock Add DMSO stock dropwise to buffer while vortexing aliquot->add_stock Use one aliquot to avoid freeze-thaw prepare_buffer Prepare pre-warmed aqueous buffer prepare_buffer->add_stock use_immediately Use immediately in experiment add_stock->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation observed in aqueous working solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration optimal? check_concentration->check_dmso No end_ok Clear solution obtained lower_concentration->end_ok adjust_dmso Adjust DMSO concentration (typically 0.1-0.5%) check_dmso->adjust_dmso No use_cosolvent Consider co-solvent/ solubilizer formulation (e.g., PEG300, SBE-β-CD) check_dmso->use_cosolvent Still precipitates adjust_dmso->end_ok use_cosolvent->end_ok

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway UCL1684 This compound SK_channel Small Conductance Ca2+-activated K+ Channel (SK Channel) UCL1684->SK_channel Blocks INa Atrial Sodium Channel Current (INa) UCL1684->INa Inhibits (atrial-selective) Atrial_Fibrillation Atrial Fibrillation SK_channel->Atrial_Fibrillation Role in some models INa->Atrial_Fibrillation Contributes to

Caption: Simplified mechanism of action of UCL 1684.

References

Technical Support Center: Interpreting Unexpected Results in Experiments with UCL 1684

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving UCL 1684.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UCL 1684?

A1: UCL 1684 is a potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1][2] It exhibits high affinity for SK2 and SK3 channels and is often used as a selective antagonist to investigate the physiological roles of these channels.[3]

Q2: What are the known off-target effects of UCL 1684?

A2: Besides its primary activity on SK channels, UCL 1684 has been demonstrated to have several significant off-target effects. Notably, it acts as an antagonist at M1, M3, and M5 muscarinic acetylcholine receptors.[3] Additionally, it can inhibit sodium channels, particularly in atrial myocytes.[4][5]

Q3: What is the recommended solvent and storage for UCL 1684?

A3: UCL 1684 is soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[1][2] Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[6]

Q4: In which experimental systems has UCL 1684 been utilized?

A4: UCL 1684 has been used in a variety of experimental models, including but not limited to:

  • Human Embryonic Kidney (HEK) 293 cells expressing specific ion channel subunits.[1][2][4]

  • Isolated canine atrial and ventricular preparations for cardiovascular studies.[4][5]

  • Cultured rat adrenal chromaffin cells.[7]

  • Mouse pancreatic β-cells.[8][9]

  • Airway smooth muscle cells to study contractility.[3]

Troubleshooting Guides

Issue 1: Observed effects are inconsistent with SK channel blockade.

Possible Cause 1: Off-target muscarinic receptor antagonism.

  • Symptoms: You are studying a system where acetylcholine or other muscarinic agonists are expected to elicit a response, and UCL 1684 is either potentiating or inhibiting this response in a manner not explained by SK channel activity. For example, you observe relaxation of smooth muscle that was pre-contracted with a muscarinic agonist.[3]

  • Recommendation:

    • Review the Literature: Be aware that UCL 1684 is a known antagonist of M1, M3, and M5 muscarinic receptors, with IC50 values in the sub-micromolar to low micromolar range.[3]

    • Control Experiments: Include control experiments with a known muscarinic antagonist (e.g., atropine for broad-spectrum or more selective antagonists if applicable) and compare the results with those obtained with UCL 1684.

    • Dose-Response Analysis: Perform a dose-response curve for UCL 1684 in your system. If the observed effect occurs at concentrations consistent with muscarinic receptor antagonism (see data table below), it is likely an off-target effect.

Possible Cause 2: Inhibition of sodium channels.

  • Symptoms: In electrophysiology experiments, particularly with cardiac myocytes, you observe a reduction in the maximum upstroke velocity (Vmax) of the action potential, a prolongation of the effective refractory period (ERP), or other effects indicative of sodium channel blockade.[4][5]

  • Recommendation:

    • Cell-Type Specificity: Be aware that the sodium channel blocking effect of UCL 1684 is particularly prominent in atrial myocytes compared to ventricular myocytes.[4][5]

    • Electrophysiological Parameters: Carefully analyze all parameters of the action potential. A lack of significant change in the action potential duration (APD) coupled with changes in Vmax and ERP suggests that the effects are not primarily mediated by SK channel inhibition.[4]

    • Comparative Pharmacology: If your experimental design allows, compare the effects of UCL 1684 with a known sodium channel blocker (e.g., lidocaine or tetrodotoxin, depending on the specific sodium channel subtype).

Issue 2: Inconsistent or no effect of UCL 1684.

Possible Cause 1: Compound precipitation.

  • Symptoms: You observe a lack of effect or highly variable results, especially when diluting a concentrated DMSO stock solution into an aqueous experimental buffer.

  • Recommendation:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.1%) to minimize solvent effects and reduce the risk of precipitation.

    • Solubility in Working Buffer: Although soluble in DMSO, the solubility of UCL 1684 in your final aqueous buffer may be limited. If precipitation is suspected, gentle warming or sonication may aid dissolution.[6] However, for cell-based assays, it is crucial to ensure the final solution is clear before application.

    • Fresh Preparations: Prepare fresh dilutions of UCL 1684 from the stock solution for each experiment.

Possible Cause 2: Low expression or activity of SK channels in the experimental model.

  • Symptoms: Application of UCL 1684 has no discernible effect on the measured parameters.

  • Recommendation:

    • Validate SK Channel Expression: Confirm the expression of SK channels (KCa2.1, KCa2.2, KCa2.3) in your cell line or tissue using techniques such as RT-qPCR, Western blotting, or immunohistochemistry.

    • Positive Controls: Use a known activator of SK channels (e.g., a calcium ionophore like ionomycin in combination with an appropriate calcium concentration) to elicit a measurable SK channel-dependent current or response. This will confirm that the channels are functional in your system. Apamin, a peptide toxin, can also be used as a positive control for SK channel blockade.[7]

Issue 3: Observed cytotoxicity or effects on cell proliferation.

Possible Cause 1: Direct effect of UCL 1684 on cell viability.

  • Symptoms: In long-term experiments (e.g., >24 hours), you observe a decrease in cell number or an increase in markers of cell death in the presence of UCL 1684.

  • Recommendation:

    • Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, XTT, or live/dead staining) to determine if UCL 1684 is cytotoxic at the concentrations used in your experiments.[10]

    • Concentration and Time Dependence: Assess the effects of different concentrations of UCL 1684 over various time points to identify a potential therapeutic window where it is effective as an SK channel blocker without causing significant cell death.

    • Literature on Cell Type: Research whether UCL 1684 has been reported to have cytotoxic effects in your specific cell type. For instance, knockdown of SK channels has been shown to be cytotoxic in some breast cancer cell lines.[2]

Possible Cause 2: Solvent-induced toxicity.

  • Symptoms: You observe cytotoxicity that is also present in your vehicle control group.

  • Recommendation:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible and is consistent across all experimental groups, including the vehicle control.

    • Test Vehicle Toxicity: Perform a dose-response experiment with the vehicle (DMSO) alone to determine its toxicity threshold in your specific cell line.

Data Presentation

Table 1: Pharmacological Profile of UCL 1684

TargetActionSpecies/SystemIC50 / KiReference
Primary Target
KCa2.1 (SK1)BlockerhKCa2.1 in HEK 293 cells762 pM[1][2]
KCa2.2 (SK2)BlockerrKCa2.2 in HEK 293 cells364 pM[1][2]
Apamin-sensitive K+ channelsBlockerRat sympathetic neurons3 nM[1][2]
Kslow currentBlockerMouse pancreatic β-cells6.2 nM[8][9]
Off-Targets
M1 Muscarinic ReceptorAntagonistCHO cells0.12 µM[3]
M3 Muscarinic ReceptorAntagonistCHO cells1.5 µM[3]
M3 Muscarinic ReceptorAntagonist (Ki)CHO cells909 nM[3]
M5 Muscarinic ReceptorAntagonistCHO cells0.52 µM[3]
Sodium Channel (INa)BlockerCanine atrial myocytesSignificant reduction at 0.5 µM[4][5]

Experimental Protocols

Protocol 1: Electrophysiological Recording of SK Channel Activity

This protocol is a general guideline for whole-cell patch-clamp recording to assess the effect of UCL 1684 on SK channel currents.

  • Cell Preparation: Culture cells of interest (e.g., HEK 293 cells transfected with an SK channel subunit) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to achieve the desired free calcium concentration to activate SK channels (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage step protocol to elicit SK channel currents. A common protocol is a depolarizing step to +20 mV for 200 ms to load the cell with calcium, followed by a repolarizing step to -50 mV to record the tail current, which is characteristic of SK channels.

  • UCL 1684 Application:

    • Prepare a stock solution of UCL 1684 in DMSO.

    • Dilute the stock solution in the external solution to the desired final concentration immediately before use.

    • Perfuse the cells with the UCL 1684-containing external solution.

    • Record currents before and after drug application to determine the extent of inhibition.

Protocol 2: Functional Assay for Muscarinic Receptor Antagonism

This protocol describes a calcium imaging assay to assess the antagonistic effect of UCL 1684 on M3 muscarinic receptors.

  • Cell Preparation: Culture cells endogenously expressing or transfected with the M3 muscarinic receptor (e.g., CHO-M3 cells) in a 96-well plate.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Measure the baseline fluorescence.

    • Add UCL 1684 at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Record the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Compare the agonist-induced calcium response in the presence and absence of UCL 1684 to determine its inhibitory effect. Calculate the IC50 value from the dose-response curve.[3]

Mandatory Visualization

UCL1684_Troubleshooting cluster_observation Unexpected Experimental Result cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Result Observed Effect Muscarinic_Block Off-Target: Muscarinic Receptor Antagonism (M1, M3, M5) Result->Muscarinic_Block Is a muscarinic pathway involved? Na_Block Off-Target: Sodium Channel Blockade (Atrial) Result->Na_Block Are you recording cardiac action potentials? Experimental_Issue Experimental Artifact: Precipitation, Low Expression, Cytotoxicity Result->Experimental_Issue Are results inconsistent or showing toxicity? SK_Block On-Target: SK Channel Blockade Control_Expt Perform Control Experiments (e.g., Atropine, Lidocaine) Muscarinic_Block->Control_Expt Dose_Response Conduct Dose-Response Analysis Muscarinic_Block->Dose_Response Na_Block->Control_Expt Na_Block->Dose_Response Validate_SK Validate SK Expression & Function Experimental_Issue->Validate_SK Check_Solubility Verify Solubility & Prepare Fresh Solutions Experimental_Issue->Check_Solubility Viability_Assay Perform Cell Viability Assays Experimental_Issue->Viability_Assay UCL1684_Signaling_Pathways cluster_sk Primary Target Pathway cluster_off_target Off-Target Pathways cluster_muscarinic Muscarinic Receptors cluster_sodium Sodium Channels SK_Channel SK (KCa2) Channel Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) SK_Channel->Hyperpolarization K+ Efflux M1_M3_M5 M1/M3/M5 Receptors Gq_PLC Gq -> PLC -> IP3/DAG M1_M3_M5->Gq_PLC Activation Ca_Release Intracellular Ca2+ Release Gq_PLC->Ca_Release Na_Channel Voltage-Gated Na+ Channel (Atrial) Depolarization Action Potential Upstroke (Vmax) Na_Channel->Depolarization Na+ Influx UCL1684 UCL1684 UCL1684->M1_M3_M5 Antagonism UCL1684->Na_Channel Inhibition

References

Technical Support Center: Minimizing UCL 1684 Toxicity in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize UCL 1684 toxicity in long-term cell culture experiments.

Understanding UCL 1684: Mechanism of Action and Potential for Toxicity

UCL 1684 is a potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels, specifically KCa2.1, KCa2.2, and KCa2.3.[1][2] These channels play a crucial role in regulating neuronal excitability and cellular signaling by hyperpolarizing the cell membrane in response to increases in intracellular calcium. While a valuable tool for studying SK channel function, long-term exposure to UCL 1684 can lead to cytotoxicity, primarily due to its off-target effects.

Primary Target:

  • SK Channels (KCa2.x): UCL 1684 blocks these channels with high potency, with IC50 values in the nanomolar to picomolar range, depending on the specific subunit and cell type.[1]

Known Off-Target Effects:

  • Voltage-Gated Sodium Channels (NaV): UCL 1684 can inhibit sodium channels, particularly in a state-dependent manner. This can affect cell membrane potential and downstream signaling pathways, even in non-excitable cells where these channels regulate processes like motility and proliferation.[3][4][5]

  • Muscarinic Acetylcholine Receptors (mAChRs): UCL 1684 acts as an antagonist at M1, M3, and M5 muscarinic receptors, with IC50 values in the sub-micromolar to micromolar range.[3] This can interfere with signaling pathways regulated by acetylcholine.

These off-target interactions are a likely source of toxicity in long-term experiments, where cumulative effects can lead to decreased cell viability and proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of UCL 1684 for long-term cell culture experiments?

A1: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low nanomolar range (e.g., 1-10 nM) and titrate up to the desired concentration for SK channel inhibition while monitoring cell viability. For some applications, concentrations as low as picomolar have been shown to be effective in blocking certain SK channel subtypes.

Q2: I am observing decreased cell viability and proliferation in my long-term culture treated with UCL 1684. What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Off-Target Effects: As mentioned, UCL 1684 can block sodium channels and muscarinic receptors.[3][4] Prolonged inhibition of these targets can disrupt essential cellular processes.

  • Concentration and Duration: The concentration of UCL 1684 and the duration of exposure are critical. What is non-toxic in a short-term assay may become cytotoxic over several days or weeks.[6]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ion channel blockers.

  • Mitochondrial Dysfunction: Off-target effects can potentially impact mitochondrial function, leading to decreased energy production and increased oxidative stress.[7][8]

Q3: How can I monitor the health of my cells during a long-term experiment with UCL 1684?

A3: Regular monitoring is essential. We recommend a multi-parametric approach:

  • Phase-Contrast Microscopy: Daily observation of cell morphology. Look for signs of stress such as rounding, detachment, and debris.

  • Viability Assays: Perform viability assays (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining) at regular intervals (e.g., every 48-72 hours).

  • Proliferation Assays: Measure cell proliferation using methods like direct cell counting, or assays that measure DNA content. Be cautious with metabolic assays like MTT, as UCL 1684's off-target effects could interfere with cellular metabolism and lead to inaccurate readings.[9]

  • Apoptosis Assays: If significant cell death is observed, consider using assays to detect apoptosis (e.g., Annexin V/PI staining) to understand the mechanism of cell death.[10][11][12]

Troubleshooting Guide: Minimizing UCL 1684 Toxicity

Problem Potential Cause Troubleshooting Steps
Decreased Cell Viability High concentration of UCL 1684.Perform a detailed dose-response curve to identify the lowest effective concentration that blocks SK channels without significant toxicity.
Off-target effects on sodium channels or muscarinic receptors.- Consider using a more specific SK channel blocker if available. - If muscarinic receptor antagonism is a concern, co-treat with a specific muscarinic agonist to see if the toxicity is rescued. - For sodium channel effects, assess if other sodium channel blockers produce similar toxicity.
Cumulative toxicity over time.- Reduce the duration of continuous exposure. Consider intermittent dosing schedules. - Ensure optimal cell culture conditions (media, supplements, CO2, humidity) to enhance cell resilience.
Reduced Cell Proliferation Cell cycle arrest due to off-target effects.- Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to determine if cells are arresting at a specific phase.[5] - Investigate downstream signaling pathways affected by sodium channel or muscarinic receptor blockade that are known to regulate proliferation.
Nutrient depletion or waste accumulation.- In long-term cultures, ensure regular media changes to replenish nutrients and remove metabolic waste products.
Altered Cell Morphology Cytoskeletal changes or loss of adhesion due to altered ion homeostasis.- Document morphological changes with images. - If using adherent cells, assess cell attachment and spreading.
Inconsistent Results Compound stability or degradation.- Prepare fresh stock solutions of UCL 1684 regularly. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Fluctuations in cell culture conditions.- Maintain strict adherence to cell culture protocols to ensure consistency across experiments.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of UCL 1684 on its primary and off-target receptors. This data should be used as a reference for designing experiments and interpreting results.

Table 1: UCL 1684 Potency on SK Channels

Channel SubtypeCell TypeIC50Reference
KCa2.1 (hSK1)HEK 293762 pM
KCa2.2 (rSK2)HEK 293364 pM
Apamin-sensitive K+ currentRat Sympathetic Neurons3 nM
Muscarine-activated outward currentRat Adrenal Chromaffin Cells6 nM[1]

Table 2: UCL 1684 Off-Target Effects on Muscarinic Receptors

Receptor SubtypeAssayIC50 / KiReference
M1 ReceptorR-CEPIAer dose-response0.12 ± 0.18 µM[3]
M3 ReceptorR-CEPIAer dose-response1.5 ± 0.14 µM[3]
M5 ReceptorR-CEPIAer dose-response0.52 ± 0.05 µM[3]
M3 ReceptorSchild AnalysisKi of 909 nM[3]

Table 3: UCL 1684 Off-Target Effects on Sodium Channels

ParameterPreparationConcentrationEffectReference
VmaxCanine Atria0.5 µMReduction[4]
INa densityHEK cellsNot specifiedReduction[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of UCL 1684 using a Cell Viability Assay

Objective: To determine the highest concentration of UCL 1684 that can be used in long-term culture without significantly impacting cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • UCL 1684 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Calcein-AM and Ethidium Homodimer-1 (Live/Dead Assay Kit)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere and recover for 24 hours.

  • Serial Dilution: Prepare serial dilutions of UCL 1684 in complete cell culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Treatment: Remove the old medium and add 100 µL of the UCL 1684 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 1 week), changing the medium with fresh UCL 1684 dilutions every 48-72 hours.

  • Staining: At the end of the incubation period, wash the cells once with PBS. Prepare the Live/Dead staining solution according to the manufacturer's protocol. Add the staining solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Imaging and Analysis: Read the fluorescence on a microplate reader using appropriate filters for Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).

  • Data Interpretation: Calculate the percentage of viable cells for each concentration compared to the vehicle control. The optimal concentration for long-term experiments will be the highest concentration that does not cause a significant decrease in cell viability.

Protocol 2: Assessing Cell Proliferation during Long-Term UCL 1684 Treatment

Objective: To measure the effect of long-term UCL 1684 exposure on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • UCL 1684

  • 24-well plates

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a low density to allow for proliferation over the course of the experiment.

  • Treatment: After 24 hours, treat the cells with the predetermined optimal concentration of UCL 1684 and a vehicle control.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), harvest the cells from triplicate wells for each condition.

  • Cell Counting:

    • For adherent cells, wash with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize with complete medium and collect the cell suspension.

    • For suspension cells, directly collect the cell suspension.

  • Viable Cell Count: Mix an aliquot of the cell suspension with Trypan Blue solution and count the number of viable (unstained) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Plot the number of viable cells against time for both the UCL 1684-treated and vehicle control groups to generate growth curves. A significant difference in the slope of the curves indicates an effect on proliferation.

Visualizations

Signaling Pathways

UCL1684_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UCL1684 UCL 1684 SK_Channel SK Channel (KCa2.x) UCL1684->SK_Channel Blocks NaV_Channel Voltage-Gated Sodium Channel UCL1684->NaV_Channel Blocks (Off-target) mAChR Muscarinic Receptor UCL1684->mAChR Antagonizes (Off-target) Hyperpolarization Membrane Hyperpolarization SK_Channel->Hyperpolarization Prevents K+ Efflux Altered_Signaling1 Altered Na+-dependent Signaling NaV_Channel->Altered_Signaling1 Inhibits Na+ Influx Altered_Signaling2 Altered ACh-mediated Signaling mAChR->Altered_Signaling2 Blocks ACh Binding Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Potential_Toxicity Potential Long-Term Toxicity Reduced_Excitability->Potential_Toxicity Altered_Signaling1->Potential_Toxicity Altered_Signaling2->Potential_Toxicity Troubleshooting_Workflow Start Start Long-Term Experiment with UCL 1684 Monitor_Cells Monitor Cell Health (Viability, Proliferation, Morphology) Start->Monitor_Cells Toxicity_Observed Toxicity Observed? Monitor_Cells->Toxicity_Observed Continue_Experiment Continue Experiment & Monitoring Toxicity_Observed->Continue_Experiment No Troubleshoot Troubleshoot Toxicity_Observed->Troubleshoot Yes Continue_Experiment->Monitor_Cells End Successful Experiment Continue_Experiment->End Optimize_Concentration Optimize Concentration Troubleshoot->Optimize_Concentration Check_Off_Target Investigate Off-Target Effects Troubleshoot->Check_Off_Target Optimize_Culture Optimize Culture Conditions Troubleshoot->Optimize_Culture Optimize_Concentration->Monitor_Cells Check_Off_Target->Monitor_Cells Optimize_Culture->Monitor_Cells Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Activates UCL1684 UCL 1684 UCL1684->mAChR Antagonizes Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

References

Optimizing UCL 1684 concentration to avoid sodium channel inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of UCL 1684, a potent small-conductance calcium-activated potassium (SK) channel blocker. The primary focus is to help users avoid the known off-target effect of sodium channel inhibition, ensuring experimental results are specific to SK channel activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of UCL 1684 and at what concentration is it most effective?

A1: UCL 1684 is a highly potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1] It exhibits exceptional potency for its primary targets, with IC50 values in the picomolar to low nanomolar range. For example, it blocks hKCa2.1 and rKCa2.2 channels with IC50 values of 762 pM and 364 pM, respectively, and has an IC50 of approximately 3 nM for SK channels in rat sympathetic neurons.[1] To selectively block SK channels, it is recommended to use UCL 1684 in the low nanomolar range (e.g., 1-10 nM).

Q2: What are the known off-target effects of UCL 1684?

A2: The most significant off-target effect of UCL 1684 is the inhibition of voltage-gated sodium channels (NaV), particularly the cardiac subtype NaV1.5.[2][3] This inhibition is atrial-selective and becomes more pronounced at physiological holding potentials.[2] Additionally, UCL 1684 has been shown to antagonize muscarinic acetylcholine receptors (M1, M3, and M5) at micromolar concentrations.[4]

Q3: At what concentration does UCL 1684 start to inhibit sodium channels?

Q4: How can I be sure that the effects I'm observing are due to SK channel blockade and not sodium channel inhibition?

A4: To confirm the specificity of your results, consider the following control experiments:

  • Concentration-Response Curve: Perform a detailed concentration-response curve for your desired effect. If the effect occurs in the low nanomolar range, consistent with the IC50 for SK channels, it is more likely to be an on-target effect.

  • Use a Structurally Different SK Channel Blocker: Compare the effects of UCL 1684 with another SK channel blocker that has a different chemical structure and potentially a different off-target profile.

  • Control for Sodium Channel Inhibition: If your experimental system expresses sodium channels, you can use a known specific sodium channel blocker as a control to see if it replicates the effects observed with higher concentrations of UCL 1684.

  • Vary Holding Potential: The inhibitory effect of UCL 1684 on sodium channels is dependent on the membrane holding potential, with greater inhibition observed at more depolarized potentials (e.g., -90 mV vs. -120 mV).[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected changes in action potential upstroke or conduction velocity. Inhibition of sodium channels.1. Lower the concentration of UCL 1684 to the low nanomolar range (1-10 nM). 2. Perform control experiments with a specific sodium channel blocker to confirm if the effect is sodium channel-mediated. 3. If possible in your setup, test the effect at a more hyperpolarized holding potential to reduce sodium channel availability.[2]
Observed effects are only present at high nanomolar or micromolar concentrations. The observed effect is likely due to off-target inhibition of sodium channels or muscarinic receptors.1. Re-evaluate the working concentration of UCL 1684 based on the IC50 values for SK channels. 2. Conduct a thorough literature search for the expression of potential off-target channels/receptors in your experimental model. 3. Use specific antagonists for the suspected off-target to see if the effect is blocked.
Inconsistent results between experiments. 1. Variability in cell health or passage number. 2. Inaccurate drug concentration. 3. Differences in experimental conditions (e.g., temperature, recording solutions).1. Use cells within a consistent passage number range and ensure they are healthy before starting experiments. 2. Prepare fresh stock solutions of UCL 1684 regularly and verify the final concentration in your experimental buffer. 3. Standardize all experimental parameters.

Data Summary: UCL 1684 Potency

Target Channel/Receptor Subtype Cell Type/Tissue IC50 Value Reference
Primary Target SK Channel (KCa2.1)Rat Sympathetic Neurons~3 nM[1]
hKCa2.1HEK 293 Cells762 pM[1]
rKCa2.2HEK 293 Cells364 pM[1]
Off-Target Muscarinic M1 Receptor-0.12 µM[4]
Muscarinic M3 Receptor-1.5 µM[4]
Muscarinic M5 Receptor-0.52 µM[4]
Off-Target Effect Sodium Channel (NaV1.5)Canine Atrial Myocytes, HEK CellsSignificant inhibition at 0.5 µM[2][3]

Experimental Protocols

Protocol 1: Determining the IC50 of UCL 1684 on SK Channels

Objective: To determine the concentration of UCL 1684 that produces 50% inhibition of SK channel currents.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the SK channel subtype of interest (e.g., HEK293 cells).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Use an internal solution containing a calcium buffer to control the intracellular free calcium concentration at a level that activates SK channels (e.g., 300-500 nM).

    • Apply a voltage protocol to elicit SK currents. A voltage ramp or step protocol can be used.

  • Compound Application:

    • Record baseline SK currents in the absence of UCL 1684.

    • Prepare a series of dilutions of UCL 1684 (e.g., ranging from 1 pM to 100 nM).

    • Perfuse the cells with increasing concentrations of UCL 1684, allowing the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of the UCL 1684 concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessing the Off-Target Effect of UCL 1684 on Sodium Channels

Objective: To evaluate the inhibitory effect of UCL 1684 on voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells expressing NaV1.5).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Use appropriate internal and external solutions for recording sodium currents.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves a hyperpolarizing pre-pulse to ensure channels are in a resting state, followed by a depolarizing test pulse to activate the channels.

  • Compound Application:

    • Record baseline sodium currents.

    • Apply UCL 1684 at a concentration where SK channel inhibition is maximal (e.g., 100 nM) and at a higher concentration known to affect sodium channels (e.g., 500 nM).

    • For a full characterization, a concentration-response curve can be generated.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of UCL 1684.

    • Calculate the percentage of inhibition at each concentration.

Visualizations

SK_Channel_Activation_Pathway cluster_membrane Cell Membrane CaV Voltage-gated Ca2+ Channel Ca_int Ca2+ (intracellular) CaV->Ca_int SK SK Channel K_out K+ Efflux SK->K_out mediates Ca_ext Ca2+ (extracellular) Ca_ext->CaV influx Calmodulin Calmodulin (CaM) Ca_int->Calmodulin binds Depolarization Membrane Depolarization Depolarization->CaV opens CaM_Ca Ca2+-CaM Complex Calmodulin->CaM_Ca CaM_Ca->SK activates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization

Caption: Signaling pathway of SK channel activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_control Control for Off-Target Effects A1 Prepare cell line expressing SK channel of interest B1 Perform whole-cell patch-clamp A1->B1 A2 Prepare stock solution of UCL 1684 B3 Apply increasing concentrations of UCL 1684 (1 pM - 100 nM) A2->B3 B2 Record baseline SK current B1->B2 B2->B3 B4 Record SK current at each concentration B3->B4 C1 Measure current inhibition B4->C1 C2 Plot concentration-response curve C1->C2 C3 Determine IC50 for SK channel C2->C3 D2 Apply UCL 1684 at low nM and at 500 nM C3->D2 Inform concentration selection D1 Use cell line expressing NaV1.5 D1->D2 D3 Measure Na+ current inhibition D2->D3 D4 Compare with specific Na+ channel blocker D3->D4

Caption: Experimental workflow for optimizing UCL 1684 concentration.

Logical_Relationship Concentration UCL 1684 Concentration Low_nM Low nM Range (e.g., 1-10 nM) Concentration->Low_nM is in High_nM_uM High nM to µM Range (e.g., >100 nM) Concentration->High_nM_uM is in SK_Inhibition SK Channel Inhibition (On-Target) Na_Inhibition Sodium Channel Inhibition (Off-Target) Muscarinic_Antagonism Muscarinic Receptor Antagonism (Off-Target) Low_nM->SK_Inhibition leads to selective High_nM_uM->Na_Inhibition can lead to High_nM_uM->Muscarinic_Antagonism can lead to

Caption: Relationship between UCL 1684 concentration and effects.

References

Troubleshooting UCL 1684 dibromide's lack of efficacy in blocking SK channels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of efficacy with UCL 1684 dibromide as a small-conductance calcium-activated potassium (SK) channel blocker.

Troubleshooting Guide

Researchers encountering a lack of expected effects from this compound should consider several key factors, ranging from experimental conditions to the compound's primary mechanism of action in certain tissues. This guide provides a systematic approach to troubleshooting.

Question: We are not observing the expected physiological effect after applying this compound. What could be the reason?

Answer: The lack of an observable effect could be due to several reasons. A primary consideration should be that in some experimental models, particularly in cardiac preparations, the major functional effects of UCL 1684 are due to the inhibition of sodium channels (INa) rather than SK channels.[1][2][3][4] Studies have shown that UCL 1684 can prevent atrial fibrillation through potent, atrial-selective inhibition of INa.[1][2][3] Therefore, if your experimental endpoint is sensitive to sodium channel blockade, the observed effects (or lack thereof) might be misinterpreted as SK channel-related.

Here is a logical workflow to troubleshoot this issue:

cluster_0 Troubleshooting Workflow Start Start No_Effect Lack of Expected Effect with UCL 1684 Start->No_Effect Check_Conc Verify Compound Concentration and Integrity No_Effect->Check_Conc Check_Solubility Confirm Solubility and Vehicle Effects Check_Conc->Check_Solubility Verify_Protocol Review and Validate Experimental Protocol Check_Solubility->Verify_Protocol Consider_Off_Target Evaluate Potential Off-Target Effects (e.g., I_Na, Muscarinic Receptors) SK_Channel_Role Assess Functional Role of SK Channels in Your Model Consider_Off_Target->SK_Channel_Role Positive_Control Use a Positive Control for SK Channel Blockade (e.g., Apamin) SK_Channel_Role->Positive_Control Conclusion Identify Root Cause Positive_Control->Conclusion Verify_Protocol->Consider_Off_Target

Caption: A stepwise guide for troubleshooting this compound's lack of efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: The most significant reported off-target effect of UCL 1684 is the inhibition of cardiac sodium channels (INa).[1][2][3][4] This effect is particularly prominent in atrial myocytes and can lead to atrial-selective prolongation of the effective refractory period (ERP).[2][3] Additionally, UCL 1684 has been shown to act as a competitive antagonist of M3 muscarinic acetylcholine receptors.[5]

Q2: How can I confirm that this compound is active in my preparation?

A2: To confirm the activity of your UCL 1684 stock, you can perform a dose-response curve in a system with known sensitivity to the compound. For SK channel blocking activity, HEK 293 cells expressing specific SK channel subtypes are a common validation system. However, given its potent effect on sodium channels, assessing its impact on INa in a suitable cell line (e.g., HEK cells expressing Nav1.5) or primary cardiomyocytes can also confirm its biological activity.[2][3]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

ParameterRecommendationSource
Solvent DMSO
Stock Concentration Up to 10 mM
Long-term Storage -80°C (up to 6 months)[1]
Short-term Storage -20°C (up to 1 month)[1]

Q4: Could the lack of effect be due to the specific SK channel subtype in my model?

A4: UCL 1684 is a potent blocker of apamin-sensitive SK channels, specifically KCa2.1, KCa2.2, and KCa2.3.[6] If your experimental system primarily expresses apamin-insensitive SK channels (like the intermediate-conductance KCa3.1 channels), UCL 1684 would not be expected to have a significant effect. It's crucial to confirm the expression of apamin-sensitive SK channel subtypes in your model system.

Q5: What concentrations of UCL 1684 are typically used in experiments?

A5: The effective concentration of UCL 1684 can vary significantly depending on the experimental system and the target channel. For SK channel blockade, IC50 values are in the picomolar to low nanomolar range in isolated cell systems. However, in tissue preparations, higher concentrations (in the micromolar range) are often used to account for diffusion barriers.[5] For INa inhibition in cardiac preparations, concentrations around 0.5 µM have been shown to be effective.[1][2][3]

ApplicationTypical ConcentrationIC50Source
SK Channel Blockade (hKCa2.1)-762 pM
SK Channel Blockade (rKCa2.2)-364 pM
INa Inhibition (cardiac)0.5 µMNot specified[1][2][3]
Muscarinic Receptor Antagonism (M3)-155 nM (KB)[5]

Experimental Protocols

Protocol 1: Verification of SK Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to verify the SK channel blocking activity of UCL 1684 in a heterologous expression system.

  • Cell Culture: Culture HEK 293 cells stably expressing the desired human SK channel subtype (e.g., KCa2.1, KCa2.2, or KCa2.3).

  • Electrophysiology Setup:

    • Use a standard whole-cell patch-clamp setup.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) to activate SK channels (pH 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward SK currents.

    • Perfuse the cells with a vehicle control solution and record baseline currents.

    • Apply increasing concentrations of this compound (e.g., 1 pM to 1 µM) and record the currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak outward current amplitude at each concentration of UCL 1684.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of the UCL 1684 concentration and fit the data with a Hill equation to determine the IC50.

cluster_1 Patch-Clamp Protocol Workflow Start Start Cell_Prep Prepare SK Channel-Expressing HEK 293 Cells Start->Cell_Prep Setup Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Setup Baseline Record Baseline SK Currents Setup->Baseline Apply_UCL1684 Apply Increasing Concentrations of UCL 1684 Baseline->Apply_UCL1684 Record_Block Record Blocked Currents Apply_UCL1684->Record_Block Analysis Analyze Data and Determine IC50 Record_Block->Analysis End End Analysis->End

Caption: Workflow for verifying UCL 1684's SK channel blocking activity.

Signaling Pathways

UCL 1684's Dual Mechanism of Action in Atrial Myocytes

In atrial myocytes, UCL 1684 can influence cellular excitability through two primary pathways: the intended blockade of SK channels and the off-target inhibition of sodium channels.

cluster_2 UCL 1684 Signaling in Atrial Myocytes cluster_sk SK Channel Pathway cluster_na Sodium Channel Pathway UCL1684 UCL 1684 SK_Channel SK Channel (KCa2.x) UCL1684->SK_Channel Blocks (Intended Target) Na_Channel Na+ Channel (Nav1.5) UCL1684->Na_Channel Blocks (Off-Target) K_Efflux K+ Efflux SK_Channel->K_Efflux Opens Repolarization Action Potential Repolarization K_Efflux->Repolarization Contributes to Na_Influx Na+ Influx Na_Channel->Na_Influx Opens Depolarization Action Potential Upstroke Na_Influx->Depolarization Causes

Caption: Dual inhibitory pathways of UCL 1684 in atrial myocytes.

References

Technical Support Center: UCL 1684 Washout from Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively washing out the SK channel blocker, UCL 1684, from tissue preparations.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of UCL 1684?

A1: UCL 1684 is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. For experimental use, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your physiological buffer.

Q2: How long does it typically take to wash out UCL 1684 from tissue preparations?

A2: The washout of UCL 1684 can be prolonged. Studies have shown that its effects are sustained and may require at least an hour of continuous washing to achieve functional recovery of the tissue[1]. However, the exact time can vary depending on the tissue type, its thickness, the concentration of UCL 1684 used, and the efficiency of the washout procedure. Some studies in cultured cells have reported rapid and reversible inhibition, suggesting that complete washout is achievable with an optimized protocol[2].

Q3: Is it possible to completely remove UCL 1684 from the tissue?

A3: While complete removal to the last molecule is difficult to ascertain without highly sensitive analytical methods, functional recovery of the tissue to baseline levels is a good indicator of effective washout. A well-designed washout protocol with multiple buffer exchanges over a sufficient period should significantly reduce the concentration of UCL 1684 in the tissue preparation to negligible levels.

Troubleshooting Guide

Issue 1: Incomplete functional recovery of the tissue after washout.

  • Possible Cause 1: Insufficient washout duration.

    • Troubleshooting Tip: As evidenced by previous studies, a short washout period is likely insufficient[1]. Extend the washout duration to at least 60-90 minutes, with continuous perfusion or frequent buffer changes. Monitor the functional response at several time points during the washout to assess the rate of recovery.

  • Possible Cause 2: Inefficient buffer exchange.

    • Troubleshooting Tip: Ensure a constant and adequate flow rate of fresh, drug-free buffer over the tissue preparation. If using a static bath, increase the frequency of complete buffer replacements. The volume of each wash should be significantly larger than the volume of the experimental chamber to ensure adequate dilution of the unbound drug.

  • Possible Cause 3: Non-specific binding of UCL 1684 to the tissue or experimental apparatus.

    • Troubleshooting Tip: To mitigate non-specific binding, consider adding a low concentration (e.g., 0.1%) of a carrier protein like bovine serum albumin (BSA) to the washout buffer. This can help to "mop up" non-specifically bound UCL 1684. However, be mindful that BSA can have its own biological effects, so appropriate controls are necessary.

  • Possible Cause 4: UCL 1684 has off-target effects that are not easily reversible.

    • Troubleshooting Tip: While UCL 1684 is a potent SK channel blocker, it may have other targets[3]. If functional recovery remains incomplete despite extensive washing, consider the possibility of irreversible or very slowly reversible off-target effects. Review the literature for any known off-target activities of UCL 1684 that might be relevant to your tissue and assay.

Issue 2: High variability in washout effectiveness between experiments.

  • Possible Cause 1: Inconsistent tissue preparation size.

    • Troubleshooting Tip: Standardize the thickness and size of your tissue preparations. Thicker preparations will require longer washout times due to slower diffusion.

  • Possible Cause 2: Fluctuation in temperature.

    • Troubleshooting Tip: Maintain a consistent and physiological temperature throughout the experiment and washout procedure. Temperature can affect diffusion rates and the binding kinetics of the compound.

  • Possible Cause 3: Inconsistent buffer composition.

    • Troubleshooting Tip: Use a consistent, high-quality source for your physiological buffer and ensure the pH and ionic concentrations are stable throughout the experiment.

Experimental Protocols

Recommended Washout Protocol for UCL 1684 from Tissue Slices

This protocol is a general guideline and may require optimization for your specific tissue type and experimental setup.

  • Preparation of Washout Buffer:

    • Prepare a large volume of fresh, drug-free physiological saline solution identical to the one used during the experiment.

    • Optional: Supplement the washout buffer with 0.1% Bovine Serum Albumin (BSA) to aid in the removal of non-specifically bound UCL 1684. Ensure you have run appropriate controls to test for any effects of BSA alone.

  • Washout Procedure:

    • At the end of the UCL 1684 application, remove the drug-containing solution from the experimental chamber.

    • Immediately begin continuous perfusion with the washout buffer at a steady flow rate (e.g., 2-5 mL/min for a standard organ bath).

    • If using a static system, perform complete buffer changes every 5-10 minutes.

    • Continue the washout for a minimum of 60 minutes. For thicker tissue preparations or higher concentrations of UCL 1684, extend this period to 90-120 minutes.

  • Functional Recovery Assessment:

    • Periodically (e.g., every 15-20 minutes) during the washout, perform a functional test to monitor the recovery of the tissue to its baseline activity.

    • Continue the washout until the functional response has stabilized and returned to pre-drug levels.

Validation of Washout Effectiveness

To confirm that your washout protocol is effective, you can perform the following validation experiment:

  • Experimental Setup:

    • Prepare two identical tissue preparations.

    • Treat both preparations with UCL 1684 as you would in your standard experiment.

  • Washout and Supernatant Collection:

    • Preparation 1 (Control): Perform your standard washout protocol.

    • Preparation 2 (Test): After the washout period, collect the final volume of washout buffer (the supernatant).

  • Bioassay on a Naive Tissue:

    • Take a fresh, untreated tissue preparation.

    • After establishing a stable baseline, apply the collected supernatant from Preparation 2.

    • If the supernatant produces no effect on the naive tissue, it indicates that the concentration of UCL 1684 in the final wash is below the threshold for a biological effect, suggesting an effective washout.

Data Presentation

Table 1: Quantitative Parameters for a General Washout Protocol

ParameterRecommended ValueNotes
Washout Duration 60 - 120 minutesLonger durations may be necessary for thicker tissues or higher drug concentrations.
Flow Rate (Perfusion) 2 - 5 mL/minuteEnsure the entire chamber volume is exchanged multiple times per minute.
Buffer Change Frequency (Static) Every 5 - 10 minutesComplete replacement of the chamber volume is crucial.
Washout Buffer Volume > 20x chamber volume per washA large excess of fresh buffer is needed to create a steep concentration gradient.
Temperature Physiological (e.g., 37°C)Maintain consistency to ensure reproducible diffusion and binding kinetics.
Optional Additive 0.1% BSACan help to reduce non-specific binding. Run appropriate controls.

Visualizations

Washout_Workflow cluster_experiment Experimental Phase cluster_washout Washout Phase cluster_validation Validation Phase (Optional) A Tissue Preparation B Baseline Recording A->B C Application of UCL 1684 B->C D Initiate Washout: Continuous Perfusion or Frequent Buffer Changes C->D E Monitor Functional Recovery (e.g., every 15-20 min) D->E F Continue Washout (60-120 min) E->F F->E Is recovery incomplete? G Collect Final Washout Supernatant F->G Is recovery complete? H Apply Supernatant to Naive Tissue G->H I Assess for Biological Effect H->I

Caption: Experimental workflow for washing out UCL 1684 from tissue preparations.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Incomplete Functional Recovery After Washout Cause1 Insufficient Washout Time? Start->Cause1 Cause2 Inefficient Buffer Exchange? Start->Cause2 Cause3 Non-specific Binding? Start->Cause3 Sol1 Increase Washout Duration (60-120 min) Cause1->Sol1 Sol2 Increase Flow Rate or Frequency of Changes Cause2->Sol2 Sol3 Add 0.1% BSA to Washout Buffer Cause3->Sol3

Caption: Troubleshooting logic for incomplete washout of UCL 1684.

References

Potential interactions of UCL 1684 with other common lab reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCL 1684.

Frequently Asked Questions (FAQs)

Q1: What is UCL 1684 and what is its primary mechanism of action?

UCL 1684 is a potent, non-peptidic small-conductance calcium-activated potassium (SK) channel blocker.[1][2] It acts as a high-affinity antagonist of SK channels (KCa2.x), with IC50 values in the picomolar to nanomolar range, effectively blocking potassium efflux through these channels.[2] This blockade leads to a prolongation of cellular action potentials.[3]

Q2: What is the recommended solvent and storage condition for UCL 1684?

UCL 1684 is soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[2] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[2] Stock solutions in DMSO can be stored at -20°C for up to one month, although it is always preferable to use freshly prepared solutions.

Q3: Does UCL 1684 have any known off-target effects?

Yes, UCL 1684 has been shown to have several off-target effects. Notably, it can inhibit cardiac sodium channels (INa) in an atrial-selective manner.[1][4] Additionally, it acts as a competitive antagonist at muscarinic acetylcholine receptors, specifically M1, M3, and M5 subtypes, with IC50 values in the micromolar range.[5]

Q4: Can I use UCL 1684 in in vivo experiments?

Yes, UCL 1684 has been used in in vivo studies. For in vivo applications, it is recommended to prepare the working solution fresh on the day of the experiment.[1] The vehicle and administration route should be optimized for the specific animal model and experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results 1. Degradation of UCL 1684 stock solution. 2. Interaction with components of the experimental buffer. 3. Off-target effects at the concentration used. 1. Prepare fresh stock solutions of UCL 1684 in DMSO. Avoid repeated freeze-thaw cycles.2. If using buffers with high salt concentrations, consider potential precipitation. Test the solubility of UCL 1684 in your specific buffer. Standard buffers like HEPES or PBS are generally compatible, but it is good practice to visually inspect for any precipitation.3. Lower the concentration of UCL 1684 to a range where it is selective for SK channels (pM to low nM). If higher concentrations are necessary, be aware of and control for potential sodium channel and muscarinic receptor blockade.
Precipitation of UCL 1684 in aqueous solution Low aqueous solubility. UCL 1684 is poorly soluble in aqueous solutions.1. Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility (typically ≥0.1%).2. Prepare the final dilution from a concentrated DMSO stock solution immediately before use.3. Gentle warming or sonication can aid dissolution if precipitation occurs.[1]
Unexpected physiological responses Off-target effects on sodium or muscarinic channels. 1. Review the literature for known off-target effects of UCL 1684.[4][5]2. Use appropriate controls, such as co-application with specific antagonists for the suspected off-target receptors (e.g., atropine for muscarinic receptors).3. Consider using a different, more selective SK channel blocker if off-target effects are confounding your results.

Quantitative Data Summary

Table 1: Inhibitory Potency of UCL 1684 on Various Ion Channels and Receptors

Target Cell Type/System IC50 / Ki Reference
KCa2.1 (hSK1)HEK 293 cells762 pM[2]
KCa2.2 (rSK2)HEK 293 cells364 pM[2]
Apamin-sensitive K+ currentRat sympathetic neurons3 nM[2]
Apamin-sensitive K+ currentRat adrenal chromaffin cells6 nM[6]
Kslow currentMouse pancreatic β-cells6.2 nM[7]
M1 Muscarinic Receptor-0.12 µM[5]
M3 Muscarinic Receptor-1.5 µM (IC50), 909 nM (Ki)[5]
M5 Muscarinic Receptor-0.52 µM[5]

Experimental Protocols

Protocol 1: Preparation of UCL 1684 Stock Solution

  • Weighing: Carefully weigh the desired amount of UCL 1684 dibromide powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.

Protocol 2: Patch-Clamp Electrophysiology for Assessing SK Channel Blockade

  • Cell Culture: Culture cells expressing the SK channel of interest (e.g., HEK293 cells stably expressing KCa2.x) under standard conditions.

  • Solution Preparation: Prepare the external and internal solutions for whole-cell patch-clamp recording. The internal solution should contain a defined concentration of free Ca2+ to activate SK channels.

  • Recording: Establish a whole-cell recording configuration. Hold the cell at a negative membrane potential (e.g., -80 mV).

  • Eliciting Currents: Elicit SK channel currents using a voltage step protocol (e.g., depolarization to +20 mV).

  • Application of UCL 1684: Perfuse the cell with the external solution containing the desired concentration of UCL 1684. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.

  • Data Analysis: Measure the amplitude of the SK current before and after the application of UCL 1684 to determine the percentage of inhibition. Construct a dose-response curve to calculate the IC50 value.

Visualizations

UCL1684_Signaling_Pathway cluster_membrane Cell Membrane UCL1684 UCL 1684 SK_channel SK Channel (KCa2.x) UCL1684->SK_channel Blocks Na_channel Sodium Channel (INa) UCL1684->Na_channel Inhibits (off-target) M_receptor Muscarinic Receptor (M1, M3, M5) UCL1684->M_receptor Antagonizes (off-target) K_ion K+ Efflux SK_channel->K_ion Mediates Na_ion Na+ Influx Na_channel->Na_ion Mediates ACh Acetylcholine ACh->M_receptor Activates Experimental_Workflow prep_stock 1. Prepare UCL 1684 Stock Solution (DMSO) prep_working 2. Prepare Fresh Working Solution prep_stock->prep_working apply_drug 5. Apply UCL 1684 prep_working->apply_drug cell_culture 3. Cell Culture and Preparation baseline 4. Record Baseline Activity cell_culture->baseline baseline->apply_drug record_effect 6. Record Post-Drug Activity apply_drug->record_effect washout 7. Washout record_effect->washout data_analysis 8. Data Analysis record_effect->data_analysis washout->record_effect Check for reversibility Troubleshooting_Logic start Experiment Start issue Inconsistent or Unexpected Results? start->issue check_solution Check UCL 1684 Solution (Freshness, Solubility) issue->check_solution Yes positive_result Consistent Results issue->positive_result No check_concentration Review Concentration (Potential Off-Target Effects) check_solution->check_concentration check_buffer Verify Buffer Compatibility check_concentration->check_buffer revise_protocol Revise Protocol check_buffer->revise_protocol revise_protocol->start

References

Technical Support Center: Addressing the Reversibility of UCL 1684's Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the reversibility of UCL 1684's effects in experimental models. UCL 1684 is a potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2] Understanding the reversibility of its effects is crucial for accurate data interpretation and experimental design. This guide offers detailed protocols and data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Is the blocking effect of UCL 1684 on SK channels reversible?

Yes, the inhibitory effect of UCL 1684 on SK channels is generally considered rapid and reversible.[2][3] Studies in cultured rat chromaffin cells have demonstrated that low nanomolar concentrations of UCL 1684 produce a rapid and reversible inhibition of the apamin-sensitive slow afterhyperpolarization current, which is mediated by SK channels.[2][3]

Q2: How long does it take to wash out UCL 1684 and reverse its effects?

The time required for complete washout and reversal of UCL 1684's effects can vary depending on the experimental system, the concentration of UCL 1684 used, and the specific tissue or cell type. While the block of SK channels is described as rapid and reversible, complete washout may require sustained perfusion with a drug-free solution. For its off-target effects on muscarinic acetylcholine receptors, a washout period of at least one hour has been noted to be necessary to restore tracheal responses to cholinergic agonists.

Q3: Does UCL 1684 have any off-target effects that I should be aware of?

Yes, UCL 1684 has been shown to exhibit antagonist activity at muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes.[4][5] This off-target effect is also reversible.[4] It is crucial to consider this when designing experiments, especially in tissues where muscarinic signaling is prominent.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reversal of SK Channel Blockade

Symptoms:

  • The recorded current or physiological response does not return to the baseline level after a standard washout period.

  • The time course of recovery is significantly longer than expected.

Possible Causes and Solutions:

Cause Solution
Insufficient Washout Duration or Perfusion Rate Increase the duration of perfusion with the drug-free solution. Ensure a continuous and adequate flow rate to facilitate the complete removal of UCL 1684 from the experimental chamber. A higher perfusion rate can help to reduce the effective concentration of the drug at the tissue or cell level more quickly.
Drug Adsorption to Tubing or Chamber Use inert materials for your perfusion system, such as PEEK or Teflon tubing, to minimize non-specific binding of the compound. Pre-treating the system with a high concentration of a "dummy" compound with similar properties can sometimes help to saturate non-specific binding sites.
Cellular Accumulation of UCL 1684 In some cell types, lipophilic compounds can accumulate in the cell membrane or intracellular compartments. Prolonged washout periods may be necessary to allow for the diffusion of the compound out of these compartments.
Slow Dissociation Kinetics While generally considered rapid, the dissociation of UCL 1684 from the SK channel may be slower in certain experimental conditions or with specific channel isoforms. Characterize the washout time course in your specific model system to establish an appropriate washout protocol.
Issue 2: Confounding Off-Target Effects on Muscarinic Receptors

Symptoms:

  • Unexpected changes in cellular activity that are not consistent with SK channel blockade alone.

  • In tissues with cholinergic innervation, observing effects that mimic those of muscarinic antagonists.

Possible Causes and Solutions:

Cause Solution
UCL 1684 Concentration Too High Use the lowest effective concentration of UCL 1684 to achieve SK channel blockade while minimizing off-target effects. Determine the IC50 for SK channel inhibition in your system and work at concentrations close to this value.
Presence of Endogenous Acetylcholine Be aware of the potential for endogenous acetylcholine release in your preparation, which could unmask the muscarinic antagonist effects of UCL 1684.
Co-application of a Muscarinic Agonist To confirm if the observed off-target effects are mediated by muscarinic receptors, you can perform control experiments in the presence of a specific muscarinic receptor agonist.
Use of a More Selective SK Channel Blocker If muscarinic off-target effects are a significant concern, consider using a more selective SK channel blocker, if available for your specific application.

Quantitative Data on UCL 1684 Activity

The following tables summarize the inhibitory potency of UCL 1684 on its primary target (SK channels) and its off-target muscarinic receptors.

Table 1: Inhibitory Potency of UCL 1684 on SK (KCa2) Channels

Channel SubtypeCell TypeIC50 / KiReference
Apamin-sensitive KCa channelRat sympathetic neuronsIC50 = 3 nM[1]
hKCa2.1 (SK1)HEK 293 cellsIC50 = 762 pM[1]
rKCa2.2 (SK2)HEK 293 cellsIC50 = 364 pM[1]
Kslow currentMouse β-cellsIC50 = 6.2 nM[6]
SK2-Ki = 1 nM[4]
SK3-Ki = 7.7 nM[4]

Table 2: Inhibitory Potency of UCL 1684 on Muscarinic Acetylcholine Receptors

Receptor SubtypeAssayIC50 / KiReference
M1Calcium release assayIC50 = 0.12 µM[4][5]
M3Calcium release assayIC50 = 1.5 µM[4][5]
M5Calcium release assayIC50 = 0.52 µM[4][5]
M3Competition binding assayKi = 909 nM[4][5]

Experimental Protocols

Protocol 1: Assessing Reversibility of SK Channel Blockade using Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To determine the time course of recovery from UCL 1684-induced block of SK channel currents.

Materials:

  • Cells expressing SK channels of interest.

  • Standard extracellular and intracellular recording solutions.

  • UCL 1684 stock solution (e.g., 10 mM in DMSO).

  • Perfusion system with a fast solution exchange.

Procedure:

  • Establish a stable whole-cell recording from a cell expressing SK channels.

  • Record baseline SK channel currents using an appropriate voltage protocol to activate the channels.

  • Perfuse the cell with the extracellular solution containing the desired concentration of UCL 1684 (e.g., 10x IC50) until a steady-state block is achieved.

  • Initiate the washout by switching the perfusion to the drug-free extracellular solution.

  • Continuously record the SK channel currents during the washout period.

  • Monitor the recovery of the current amplitude over time until it returns to the pre-drug baseline level.

  • Analyze the time course of recovery by fitting the data to an appropriate kinetic model to determine the washout half-life (t1/2).

Protocol 2: Assessing Reversibility of Muscarinic Receptor Antagonism using a Functional Assay (Calcium Imaging)

Objective: To evaluate the reversal of UCL 1684's antagonist effect on muscarinic receptor-mediated calcium release.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest.

  • Calcium indicator dye (e.g., Fura-2 AM).

  • Muscarinic receptor agonist (e.g., carbachol).

  • UCL 1684 stock solution.

  • Plate reader or fluorescence microscope equipped for calcium imaging.

Procedure:

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Measure the baseline fluorescence.

  • Stimulate the cells with a muscarinic agonist (e.g., carbachol at its EC50 concentration) and record the resulting calcium transient.

  • Wash the cells with a drug-free buffer.

  • Pre-incubate the cells with UCL 1684 for a sufficient time to achieve receptor blockade.

  • Stimulate the cells again with the same concentration of the muscarinic agonist in the continued presence of UCL 1684 and record the calcium response (which should be inhibited).

  • Initiate the washout by perfusing the cells with a drug-free buffer for an extended period (e.g., at least 60 minutes).

  • After the washout period, stimulate the cells once more with the muscarinic agonist and record the calcium transient.

  • Compare the amplitude of the calcium response after washout to the initial response to determine the extent of recovery.

Signaling Pathway and Experimental Workflow Diagrams

SK_Channel_Signaling cluster_0 Cell Membrane Ca_ext Ca²⁺ (extracellular) VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Depolarization Ca_int Ca²⁺ (intracellular) VGCC->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds SK_Channel SK Channel Calmodulin->SK_Channel Activates K_out K⁺ Efflux SK_Channel->K_out Opens UCL1684 UCL 1684 UCL1684->SK_Channel Blocks

Caption: Simplified signaling pathway of SK channel activation and its inhibition by UCL 1684.

Experimental_Workflow cluster_1 Reversibility Assessment Workflow A 1. Establish Baseline (e.g., SK current, Ca²⁺ response) B 2. Apply UCL 1684 (until steady-state effect) A->B C 3. Initiate Washout (continuous perfusion with drug-free solution) B->C D 4. Monitor Recovery (measure return to baseline) C->D E 5. Data Analysis (quantify reversal kinetics) D->E Muscarinic_Off_Target cluster_2 Muscarinic Receptor Signaling ACh Acetylcholine M_Receptor Muscarinic Receptor (e.g., M1, M3, M5) ACh->M_Receptor Binds Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates UCL1684_off UCL 1684 UCL1684_off->M_Receptor Antagonizes

References

Technical Support Center: Refining Experimental Protocols to Enhance the Specificity of UCL 1684

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCL 1684. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols to enhance the specificity of UCL 1684, a potent small-conductance calcium-activated potassium (SK) channel blocker. Due to its potential for off-target effects, careful experimental design and interpretation are crucial. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UCL 1684?

A1: UCL 1684 is a highly potent, non-peptidic blocker of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1][2][3] It is particularly effective on KCa2.1 (SK1) and KCa2.2 (SK2) channels, with IC50 values in the picomolar to nanomolar range.[1][2][3] By blocking these channels, UCL 1684 can modulate cellular excitability and firing patterns of neurons and other excitable cells.[4]

Q2: I'm observing effects in my experiments that are inconsistent with SK channel blockade. What could be the cause?

A2: While UCL 1684 is a potent SK channel blocker, it has been shown to have significant off-target effects, which could explain your observations. The two most well-documented off-target activities are:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: UCL 1684 can act as an antagonist at M1, M3, and M5 muscarinic receptors with IC50 values in the sub-micromolar to micromolar range.[5] This can interfere with experiments involving cholinergic signaling.

  • Sodium Channel (NaV) Inhibition: In some tissues, particularly the atria, the effects of UCL 1684 have been attributed more to the inhibition of voltage-gated sodium channels than to SK channel blockade.[6][7]

Q3: How can I determine if the observed effect in my experiment is a true on-target effect or an off-target effect?

A3: Distinguishing between on-target and off-target effects is critical. Here are several strategies:

  • Use Structurally Unrelated SK Channel Blockers: If a similar biological effect is observed with other SK channel blockers that are structurally different from UCL 1684 (e.g., apamin, a peptide toxin), it is more likely to be an on-target effect.

  • Control Experiments:

    • Pharmacological Antagonism: For suspected muscarinic effects, try to reverse the effect of UCL 1684 with a muscarinic agonist (e.g., carbachol).

    • Cell Lines Lacking the Target: Use cell lines that do not express SK channels or use siRNA to knock down their expression. If the effect of UCL 1684 persists, it is likely an off-target effect.

  • Dose-Response Analysis: On-target SK channel blockade should occur at concentrations consistent with the known high potency of UCL 1684 (pM to low nM range). Off-target effects on muscarinic receptors and sodium channels typically require higher concentrations (µM range).

  • Direct Off-Target Activity Assays: Conduct experiments to directly measure the activity of UCL 1684 on muscarinic receptors or sodium channels in your experimental system.

Q4: What are the best practices for preparing and using UCL 1684 solutions?

A4: UCL 1684 is typically soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer. Be mindful of the final DMSO concentration in your experiments, as high concentrations can have their own biological effects. It is recommended to keep the final DMSO concentration below 0.1%.

Troubleshooting Guides

Problem 1: Unexpected changes in intracellular calcium levels upon application of UCL 1684.

  • Possible Cause: Off-target antagonism of Gq-coupled M1 or M3 muscarinic receptors, which can modulate intracellular calcium release.

  • Troubleshooting Steps:

    • Perform a Calcium Assay with a Muscarinic Agonist: Pre-treat your cells with UCL 1684 and then stimulate them with a muscarinic agonist like carbachol. If UCL 1684 blocks the carbachol-induced calcium release, it indicates muscarinic receptor antagonism.

    • Use a Different SK Channel Blocker: Compare the effects of UCL 1684 with a structurally different SK channel blocker, such as apamin, which is not known to block muscarinic receptors.

    • Dose-Response Curve: Determine the concentration at which UCL 1684 affects calcium signaling. If it is in the micromolar range, it is more likely due to muscarinic receptor antagonism.

Problem 2: In electrophysiology experiments, the observed changes in action potential or membrane currents are not consistent with SK channel blockade (e.g., changes in the upstroke velocity of the action potential).

  • Possible Cause: Inhibition of voltage-gated sodium channels.

  • Troubleshooting Steps:

    • Isolate Sodium Currents: Use a voltage-clamp protocol specifically designed to measure sodium currents. This typically involves holding the membrane potential at a very negative value (e.g., -120 mV) to ensure all sodium channels are available for activation and then applying a depolarizing step.

    • Use a Known Sodium Channel Blocker as a Positive Control: Compare the effects of UCL 1684 with a known sodium channel blocker, such as tetrodotoxin (TTX) or lidocaine.

    • Analyze the Current-Voltage (I-V) Relationship: Determine if UCL 1684 alters the I-V relationship of the sodium current.

Quantitative Data Summary

ParameterTarget/Off-TargetValueCell Type/TissueReference
IC50 KCa2.1 (hSK1)762 pMHEK293 cells[1][2][3]
IC50 KCa2.2 (rSK2)364 pMHEK293 cells[1][2][3]
IC50 Apamin-sensitive K+ current3 nMRat sympathetic neurons[1][2][3]
IC50 Muscarine-activated outward current6 nMRat adrenal chromaffin cells[8]
IC50 M1 Muscarinic Receptor0.12 µMTransfected CHO cells[5]
IC50 M3 Muscarinic Receptor1.5 µMTransfected CHO cells[5]
IC50 M5 Muscarinic Receptor0.52 µMTransfected CHO cells[5]
Ki M3 Muscarinic Receptor909 nMCompetition binding assay[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Assess SK Channel Blockade

Objective: To measure the effect of UCL 1684 on SK channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing an SK channel subtype).

Methodology:

  • Cell Culture: Culture HEK293 cells expressing the desired SK channel subtype on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 10 HEPES, 0.5 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration that activates SK channels (e.g., 1 µM) (pH adjusted to 7.2 with KOH).[9]

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage ramp or a series of voltage steps to elicit SK channel currents.

    • Perfuse the external solution containing various concentrations of UCL 1684 (e.g., 1 pM to 100 nM) and record the resulting currents.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage for each UCL 1684 concentration.

    • Normalize the current to the baseline recording (before drug application).

    • Plot the normalized current as a function of UCL 1684 concentration and fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Muscarinic Receptor Antagonism

Objective: To determine the binding affinity (Ki) of UCL 1684 for a specific muscarinic receptor subtype (e.g., M3) expressed in cell membranes (e.g., from CHO cells).

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the M3 muscarinic receptor.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., 0.5 - 1 nM [3H]-N-methylscopolamine, [3H]-NMS), and a range of concentrations of UCL 1684 (e.g., 1 nM to 100 µM).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]-NMS as a function of the UCL 1684 concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Assay for Functional Muscarinic Receptor Antagonism

Objective: To functionally assess the antagonistic effect of UCL 1684 on muscarinic receptor-mediated calcium mobilization.

Methodology:

  • Cell Culture: Plate CHO cells expressing the M3 muscarinic receptor in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[5][8][10]

    • Incubate the cells with the loading solution at 37°C for 1 hour.[5][8][10]

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of UCL 1684 and incubate for a short period (e.g., 15-30 minutes).

  • Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm for Fluo-4).

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate calcium release.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to the control wells (no UCL 1684).

    • Plot the normalized response as a function of UCL 1684 concentration to determine the IC50 for functional antagonism.

Visualizations

Signaling_Pathway_SK_Channel Increased Intracellular Ca2+ Increased Intracellular Ca2+ Calmodulin Calmodulin Increased Intracellular Ca2+->Calmodulin binds SK Channel SK Channel Calmodulin->SK Channel activates K+ Efflux K+ Efflux SK Channel->K+ Efflux Hyperpolarization / Repolarization Hyperpolarization / Repolarization K+ Efflux->Hyperpolarization / Repolarization UCL 1684 UCL 1684 UCL 1684->SK Channel blocks Off_Target_Pathway_Muscarinic Acetylcholine Acetylcholine M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5 Receptor binds Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 activates PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release from ER Ca2+ Release from ER IP3->Ca2+ Release from ER UCL 1684 UCL 1684 UCL 1684->M1/M3/M5 Receptor antagonizes Experimental_Workflow_Specificity_Testing cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Unexpected experimental result with UCL 1684 Unexpected experimental result with UCL 1684 On-target SK effect? On-target SK effect? Unexpected experimental result with UCL 1684->On-target SK effect? Off-target Muscarinic effect? Off-target Muscarinic effect? Unexpected experimental result with UCL 1684->Off-target Muscarinic effect? Off-target Sodium channel effect? Off-target Sodium channel effect? Unexpected experimental result with UCL 1684->Off-target Sodium channel effect? Patch-clamp for SK currents Patch-clamp for SK currents On-target SK effect?->Patch-clamp for SK currents Use structurally unrelated SK blocker Use structurally unrelated SK blocker On-target SK effect?->Use structurally unrelated SK blocker Muscarinic binding/functional assay Muscarinic binding/functional assay Off-target Muscarinic effect?->Muscarinic binding/functional assay Patch-clamp for Na+ currents Patch-clamp for Na+ currents Off-target Sodium channel effect?->Patch-clamp for Na+ currents Confirm on-target or identify off-target effect Confirm on-target or identify off-target effect Patch-clamp for SK currents->Confirm on-target or identify off-target effect Muscarinic binding/functional assay->Confirm on-target or identify off-target effect Patch-clamp for Na+ currents->Confirm on-target or identify off-target effect Use structurally unrelated SK blocker->Confirm on-target or identify off-target effect

References

Validation & Comparative

A Comparative Analysis of UCL 1684 Dibromide and Apamin as Small-Conductance Calcium-Activated Potassium (SK) Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and mechanism of action of two prominent small-conductance calcium-activated potassium (SK) channel blockers: the non-peptidic compound UCL 1684 dibromide and the peptide neurotoxin apamin. The data presented is compiled from multiple studies to offer a thorough overview for researchers in neuroscience, cardiology, and related fields.

Introduction to SK Channel Blockers

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their modulation presents a promising therapeutic avenue for a range of disorders, including neurological and cardiovascular diseases. Blockers of SK channels, such as UCL 1684 and apamin, are invaluable tools for studying the physiological roles of these channels and for the development of novel therapeutics.

Apamin, a peptide toxin isolated from bee venom, has long been the classical selective blocker of SK channels.[1][2] More recently, non-peptidic small molecules like UCL 1684 have been developed, offering alternative pharmacological profiles.[3] This guide directly compares these two key compounds.

Potency Comparison

The potency of this compound and apamin has been evaluated in various experimental systems, primarily through electrophysiological recordings and radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for both compounds against different SK channel subtypes. It is important to note that these values were determined in different experimental settings, which can influence the results.

CompoundSK Channel SubtypeReported IC50Experimental SystemReference
This compound rSK2364 pMHEK 293 cells
hSK1762 pMHEK 293 cells
Apamin-sensitive K+ current3 nMRat sympathetic neurons[3]
Muscarine-activated outward current6 nMCultured rat chromaffin cells[4]
Apamin KCa2.2 (SK2)87.7 pMHEK293 or COS7 cells[2]
KCa2.3 (SK3)2.3 nMHEK293 or COS7 cells[2]
KCa2.1 (SK1)4.1 nMHEK293 or COS7 cells[2]
Kv1.313 nMNot specified[5]

Mechanism of Action

Both UCL 1684 and apamin act as pore blockers of SK channels, thereby inhibiting the outward flow of potassium ions and increasing cellular excitability.[5] However, their precise binding sites and mechanisms of interaction appear to differ.

Apamin is understood to interact with the extracellular vestibule of the SK channel pore.[6] Its binding is critically dependent on residues within the S3-S4 extracellular loop of the channel protein.[6] This interaction is thought to induce a conformational change that blocks ion conduction.

UCL 1684 , a synthetic non-peptidic molecule, was designed to mimic the pharmacophore of apamin.[6] While it also blocks the channel pore, studies suggest that its binding does not directly involve the S3-S4 extracellular loop that is crucial for apamin's high affinity.[6] This difference in binding mechanism may underlie the observed variations in subtype selectivity between the two compounds.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.

SK_Channel_Signaling cluster_cell Postsynaptic Neuron cluster_blockers Pharmacological Blockade Ca_influx Ca²⁺ Influx (e.g., via NMDA receptors) Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin Activates SK_channel SK Channel Ca_calmodulin->SK_channel Opens K_efflux K⁺ Efflux SK_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Apamin Apamin Apamin->SK_channel Blocks UCL1684 UCL 1684 UCL1684->SK_channel Blocks

Caption: Signaling pathway of SK channel activation and its inhibition by apamin and UCL 1684.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology cluster_binding_assay Radioligand Binding Assay prep_cells Prepare Cells Expressing SK Channels obtain_seal Obtain Giga-ohm Seal and Whole-Cell Configuration prep_cells->obtain_seal record_baseline Record Baseline SK Channel Current obtain_seal->record_baseline apply_compound Apply UCL 1684 or Apamin at Varying Concentrations record_baseline->apply_compound record_inhibition Record Inhibition of SK Channel Current apply_compound->record_inhibition dose_response Construct Dose-Response Curve and Calculate IC50 record_inhibition->dose_response prep_membranes Prepare Cell Membranes Expressing SK Channels incubate Incubate Membranes with Radiolabeled Ligand (e.g., ¹²⁵I-Apamin) and Unlabeled Competitor prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify competition_curve Generate Competition Curve and Calculate Ki quantify->competition_curve

Caption: Experimental workflows for assessing the potency of SK channel blockers.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental techniques used to compare the potency of UCL 1684 and apamin. Specific parameters may need to be optimized for different cell types and recording conditions.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the inhibitory effect of the compounds on SK channel currents.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the desired SK channel subtype (e.g., SK1, SK2, or SK3).
  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 EGTA (to buffer intracellular Ca2+ to a final free concentration that activates SK channels, e.g., ~300 nM); pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal.
  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential of -80 mV.
  • Elicit SK channel currents using a voltage ramp protocol (e.g., a ramp from -100 mV to +40 mV over 500 ms).

4. Drug Application and Data Analysis:

  • Record stable baseline SK channel currents.
  • Perfuse the recording chamber with the external solution containing known concentrations of UCL 1684 or apamin.
  • Record the steady-state inhibition of the SK channel current at each drug concentration.
  • Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.
  • Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Competition Binding)

This method assesses the affinity of the compounds for the SK channel by measuring their ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Harvest cells expressing the target SK channel subtype.
  • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in the binding buffer.

2. Binding Assay:

  • In a series of tubes, add a constant amount of cell membrane preparation.
  • Add a fixed concentration of a radiolabeled SK channel ligand (e.g., ¹²⁵I-apamin).
  • Add varying concentrations of the unlabeled competitor compound (UCL 1684 or unlabeled apamin).
  • To determine non-specific binding, include tubes with an excess of the unlabeled ligand.
  • Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters with cold buffer to remove unbound radioactivity.
  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
  • Fit the curve using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Conclusion

Both this compound and apamin are highly potent blockers of SK channels, with potencies in the picomolar to nanomolar range. While both act as pore blockers, their distinct chemical natures (non-peptidic vs. peptidic) and differing interactions with the channel protein may lead to variations in subtype selectivity and off-target effects. The choice between these two compounds will depend on the specific experimental goals, including the desired selectivity profile and the experimental system being used. The provided protocols offer a foundation for researchers to quantitatively assess and compare the potency of these and other SK channel modulators.

References

UCL 1684 in Focus: A Comparative Guide to Non-Peptidic SK Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCL 1684 and other non-peptidic small-conductance calcium-activated potassium (SK) channel blockers. Drawing on experimental data, we delve into their performance, mechanisms of action, and provide detailed experimental protocols.

Small-conductance calcium-activated potassium (SK) channels are pivotal in regulating neuronal excitability and cardiac rhythm. Their dysfunction is implicated in various neurological and cardiovascular disorders, making them a significant therapeutic target.[1] Non-peptidic blockers of SK channels, such as UCL 1684, have emerged as valuable research tools and potential therapeutic agents. This guide offers a comparative analysis of UCL 1684 against other notable non-peptidic SK channel blockers.

Performance Comparison of Non-Peptidic SK Channel Blockers

UCL 1684 is a highly potent, non-peptidic blocker of the apamin-sensitive Ca2+-activated K+ channel.[2] It is recognized as the first nanomolar, non-peptidic SK channel blocker.[3] The following table summarizes the quantitative data for UCL 1684 and other selected non-peptidic SK channel blockers, focusing on their potency (IC50).

CompoundSK1 (IC50)SK2 (IC50)SK3 (IC50)Cell Type/TissueReference
UCL 1684 762 pM (hKCa2.1)364 pM (rKCa2.2)-HEK 293 cells
--3 nMRat sympathetic neurons
--6 nMRat adrenal chromaffin cells[2]
NS8593 Equal potency for SK1-3Equal potency for SK1-3Equal potency for SK1-3-[4]
ICA ----[5][6]
Methyl-laudanosine --1.8 µMSK3 cells[7]
Methyl-noscapine 5.9 µM5.6 µM3.9 µMSK1, SK2, SK3 cell lines[7]

Mechanism of Action: Pore Blockers vs. Modulators

Non-peptidic SK channel blockers can be broadly categorized based on their mechanism of action:

  • Pore Blockers: These compounds, including UCL 1684 and ICA, physically obstruct the ion conduction pathway of the SK channel.[5][8] UCL 1684 is thought to block the channel in a manner similar to the peptide toxin apamin.[9]

  • Negative Modulators of Calcium Sensitivity: Compounds like NS8593 do not directly block the channel pore. Instead, they reduce the channel's sensitivity to intracellular calcium, making it less likely to open.[4][5][8]

Interestingly, while UCL 1684 is a potent SK channel blocker, some studies suggest its effects, particularly in the context of atrial fibrillation, may be due to an atrial-selective inhibition of sodium channels rather than direct SK channel inhibition.[10] This highlights the importance of considering potential off-target effects in drug development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize UCL 1684 and other SK channel blockers.

Electrophysiology in HEK 293 Cells
  • Objective: To determine the potency (IC50) of SK channel blockers on specific SK channel subtypes.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and stably transfected to express specific human or rat SK channel subtypes (e.g., hKCa2.1, rKCa2.2).

    • Whole-Cell Patch-Clamp Recordings: Standard whole-cell voltage-clamp techniques are used to record membrane currents.[7]

    • Voltage Protocol: A holding potential (e.g., -80 mV or -100 mV) is applied, followed by voltage ramps (e.g., from -100 mV to +50 mV) to elicit currents.[7]

    • Drug Application: The SK channel blocker is applied to the cells at various concentrations.

    • Data Analysis: The concentration-response curve is generated to calculate the IC50 value, which is the concentration of the blocker that inhibits 50% of the SK channel current.

Studies on Isolated Cardiac Preparations
  • Objective: To evaluate the electrophysiological effects of SK channel blockers on cardiac tissue, particularly in the context of arrhythmias like atrial fibrillation.

  • Methodology:

    • Tissue Preparation: Isolated coronary-perfused atrial and ventricular wedge preparations from animal models (e.g., canine) are used.[10]

    • Recording: Transmembrane action potentials and pseudo-ECGs are recorded.[10]

    • Drug Perfusion: The isolated tissues are perfused with a solution containing the SK channel blocker at a specific concentration (e.g., 0.5 μM for UCL 1684).[10]

    • Electrophysiological Parameter Measurement: Parameters such as action potential duration (APD), effective refractory period (ERP), and Vmax (maximum upstroke velocity of the action potential) are measured before and after drug application.[10]

    • Arrhythmia Induction: In some protocols, arrhythmias like acetylcholine-mediated atrial fibrillation are induced to assess the anti-arrhythmic efficacy of the blocker.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SK channels in neuronal signaling and a typical experimental workflow for evaluating SK channel blockers.

SK_Channel_Signaling_Pathway cluster_0 Postsynaptic Neuron cluster_1 Blockade Mechanism NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation SK_Channel SK Channel Ca_Influx->SK_Channel Activation K_Efflux K⁺ Efflux SK_Channel->K_Efflux Opening Hyperpolarization Hyperpolarization / Afterhyperpolarization (AHP) K_Efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability UCL1684 UCL 1684 (Pore Blocker) UCL1684->SK_Channel Blocks Pore NS8593 NS8593 (Ca²⁺ Sensitivity Modulator) NS8593->SK_Channel Reduces Ca²⁺ Sensitivity

Caption: Role of SK channels in neuronal signaling and mechanisms of blockade.

Experimental_Workflow start Start: Select SK Channel Blocker & Model System prep Prepare Experimental Model (e.g., Transfected Cells, Isolated Tissue) start->prep baseline Record Baseline Electrophysiological Parameters prep->baseline drug_app Apply SK Channel Blocker (e.g., UCL 1684) baseline->drug_app post_drug Record Post-Drug Application Parameters drug_app->post_drug analysis Data Analysis (e.g., IC50 Calculation, Comparison of Parameters) post_drug->analysis conclusion Conclusion on Blocker's Efficacy and Mechanism analysis->conclusion

Caption: General experimental workflow for evaluating SK channel blockers.

References

Validating the SK Channel Blocking Effect of UCL 1684 with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis of the small-conductance calcium-activated potassium (SK) channel blocker, UCL 1684, validating its on-target effects through the use of genetic knockout models. By presenting key experimental data, detailed protocols, and illustrative diagrams, this guide aims to offer a clear and objective resource for evaluating the utility of UCL 1684 in SK channel research.

Small-conductance Ca2+-activated K+ (SK) channels are critical regulators of neuronal excitability and cardiac action potentials.[1] UCL 1684 is a potent, non-peptidic blocker of SK channels, exhibiting high affinity for SK2 and SK3 subtypes, and to a lesser extent, SK1. However, like many pharmacological tools, questions regarding its absolute specificity have been raised, with some studies suggesting potential off-target effects on other ion channels, such as sodium channels.[2]

Genetic knockout models, where the gene encoding a specific SK channel subtype is deleted, provide an invaluable tool for definitively validating the on-target effects of compounds like UCL 1684. By comparing the physiological response to UCL 1684 in wild-type animals with that in SK channel knockout counterparts, researchers can unequivocally attribute the observed effects to the blockade of the targeted channel.

Comparative Analysis of UCL 1684 in Wild-Type vs. SK Knockout Models

The following table summarizes key quantitative data from studies utilizing UCL 1684 in conjunction with SK channel knockout models. These experiments typically involve electrophysiological recordings to measure neuronal activity parameters sensitive to SK channel function, such as the medium afterhyperpolarization (mAHP) and neuronal firing rate.

ParameterGenotypeConditionValueReference
Medium Afterhyperpolarization (mAHP) Amplitude Wild-Type (WT)Control-[3]
UCL 1684 (100 nM)Reduced[3]
Fmr1 Knockout (KO)ControlSignificantly smaller than WT[3]
UCL 1684 (100 nM)Reduced, difference with WT abolished[3]
Action Potential (AP) Firing Frequency Wild-Type (WT)Control~10 Hz[3]
UCL 1684 (100 nM)Increased[3]
Fmr1 Knockout (KO)Control~15 Hz (Increased excitability)[3]
UCL 1684 (100 nM)Increased, difference with WT abolished[3]
Apamin-Sensitive Current (IAHP) Wild-Type (WT)ControlPresent[1]
SK1 Knockout (SK1-/-)ControlPresent[1]
SK2 Knockout (SK2-/-)ControlAbsent[1]
SK3 Knockout (SK3-/-)ControlPresent[1]

Note: The Fmr1 knockout mouse model exhibits a phenotype of neuronal hyperexcitability linked to reduced SK channel function, serving as a functional knockout model for validating SK channel modulators.[3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is essential for measuring parameters like mAHP and neuronal firing rates.

1. Slice Preparation:

  • Anesthetize a mouse (e.g., C57BL/6 wild-type or SK knockout) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
  • Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
  • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, followed by storage at room temperature until recording.

2. Recording:

  • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
  • Pull patch pipettes (3-5 MΩ resistance) from borosilicate glass and fill with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
  • Establish a whole-cell patch-clamp configuration.
  • Record neuronal activity in current-clamp mode. Elicit action potentials and afterhyperpolarizations by injecting depolarizing current steps of varying amplitudes and durations.

3. Drug Application:

  • After obtaining a stable baseline recording, bath-apply UCL 1684 (e.g., 100 nM) dissolved in aCSF.
  • Record changes in mAHP amplitude and firing frequency in response to the same current injection protocols.

Visualizing the Mechanism and Workflow

To further clarify the underlying principles and experimental procedures, the following diagrams are provided.

SK_Channel_Signaling_Pathway cluster_membrane Cell Membrane VDCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VDCC->Ca_Influx NMDAR NMDA Receptor NMDAR->Ca_Influx SK_Channel SK Channel Hyperpolarization Membrane Hyperpolarization (mAHP) SK_Channel->Hyperpolarization K+ Efflux UCL1684 UCL 1684 UCL1684->SK_Channel Blocks Depolarization Action Potential Depolarization Depolarization->VDCC Opens Depolarization->NMDAR Activates Ca_Influx->SK_Channel Activates Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Diagram 1: Simplified signaling pathway of SK channel activation and inhibition by UCL 1684.

Experimental_Workflow cluster_animals Experimental Groups WT Wild-Type (WT) Mice Slice_Prep Hippocampal Slice Preparation WT->Slice_Prep KO SK Knockout (KO) Mice KO->Slice_Prep Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Baseline Baseline Measurement (mAHP, Firing Rate) Patch_Clamp->Baseline UCL1684_App UCL 1684 Application Baseline->UCL1684_App Post_Drug Post-Drug Measurement UCL1684_App->Post_Drug Data_Analysis Comparative Data Analysis Post_Drug->Data_Analysis

Diagram 2: Experimental workflow for comparing the effects of UCL 1684 in wild-type and SK knockout mice.

Conclusion

References

A Comparative Guide: Probing Small-Conductance Calcium-Activated Potassium (SK) Channel Function with UCL 1684 and RNAi-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used to investigate ion channel function is paramount. This guide provides a detailed comparison of two common methods for studying small-conductance calcium-activated potassium (SK) channels: the pharmacological blocker UCL 1684 and RNA interference (RNAi)-mediated channel knockdown.

SK channels, by shaping the afterhyperpolarization (AHP) that follows action potentials, are critical regulators of neuronal excitability, firing patterns, and synaptic plasticity.[1][2][3][4][5][6] Both UCL 1684 and RNAi offer powerful means to investigate these roles, yet they operate through distinct mechanisms and present different advantages and limitations. This guide aims to provide an objective comparison, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific experimental questions.

At a Glance: UCL 1684 vs. RNAi Knockdown

FeatureUCL 1684RNAi-Mediated SK Channel Knockdown
Mechanism of Action Direct, reversible pore block of SK channels.[7]Post-transcriptional gene silencing, leading to reduced SK channel protein expression.
Temporal Control Acute and reversible application, allowing for immediate observation of effects.Delayed onset of action (hours to days) and typically long-lasting or irreversible effects.
Specificity High potency for SK channels, but potential for off-target effects on other ion channels (e.g., sodium channels) and receptors (e.g., muscarinic).[8]High sequence specificity for the target SK channel subtype mRNA, but potential for off-target gene silencing and microRNA dysregulation.[9]
Subtype Selectivity Differential affinity for SK subtypes: high potency for SK1 and SK2, lower for SK3.[7]Can be designed to be highly specific for a single SK channel subtype (SK1, SK2, or SK3).
Compensation Acute blockade minimizes the likelihood of cellular compensatory mechanisms.Chronic reduction in channel expression may induce compensatory changes in other ion channels or signaling pathways.
Application Bath application, local perfusion, or intracellular application.Transfection (siRNA) or viral transduction (shRNA) of cells or tissues.[10]

Quantitative Comparison of Effects

Table 1: Effects on Afterhyperpolarization (AHP)
MethodNeuronal TypeSK Channel TargetEffect on AHPReference
UCL 1684 Fmr1 KO CA3 NeuronsSK channelsDecreased mAHP amplitude, abolishing the difference between genotypes.[2][2]
Apamin (similar SK blocker) Layer 5 Pyramidal NeuronsSK channelsReduced mAHP at the soma.[4][4]
Apamin High-frequency tuned electrosensory neuronsSK2 channelsReduced the size of the mAHP.[11][11]
SK2 Knockout CA1 Pyramidal NeuronsSK2Abolished the apamin-sensitive current (contributing to mAHP).[12][13][12][13]
SK3 Knockout Dopamine NeuronsSK3Did not eliminate the apamin-sensitive tail current, suggesting a role for SK2.[14][14]
MPP2 Knockdown (SK2 interacting protein) CA1 Pyramidal NeuronsSynaptic SK2 channelsDid not significantly affect somatic activation of SK2-containing channels and the apamin-sensitive tail current.[15][15]
Table 2: Effects on Neuronal Firing Properties
MethodNeuronal TypeSK Channel TargetEffect on Firing PropertiesReference
Apamin (similar SK blocker) Layer 5 Pyramidal NeuronsSK channelsIncreased action potential firing.[4][4]
Apamin Dopamine NeuronsSK channelsIncreased firing frequency and decreased precision.[14][16][14][16]
Apamin RA Projection NeuronsSK channelsIncreased firing rate and caused a reduction in regularity and precision.
SK2 Knockout Dopamine NeuronsSK2Did not alter firing frequency but increased the coefficient of variation (CV) of interspike intervals (ISIs), indicating decreased precision.[14][14]
SK3 Knockout Dopamine NeuronsSK3Increased firing frequency but did not significantly change the CV of ISIs.[14][16][14][16]
SK3 Overexpression Hippocampal NeuronsSK3Induced deficiency of long-term potentiation.[17][18][17][18]
shRNA HTR2A Knockdown (neuronal circuit modification) iPSC-differentiated neurons5HT-2A receptorDecrease in spontaneous electrical activity.[10][10]

Experimental Protocols

Pharmacological Blockade with UCL 1684

A typical electrophysiology experiment using UCL 1684 involves the following steps:

  • Preparation of Stock Solution: Dissolve UCL 1684 in an appropriate solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Cell/Slice Preparation: Prepare neuronal cultures or acute brain slices for electrophysiological recording.

  • Baseline Recording: Obtain stable baseline recordings of the desired electrophysiological parameters (e.g., resting membrane potential, action potential firing, AHP) in artificial cerebrospinal fluid (aCSF).

  • UCL 1684 Application: Perfuse the recording chamber with aCSF containing the desired final concentration of UCL 1684 (typically in the nanomolar to low micromolar range).

  • Effect Recording: Record the changes in electrophysiological parameters during and after UCL 1684 application.

  • Washout: Perfuse the chamber with control aCSF to demonstrate the reversibility of the drug's effects.

RNAi-Mediated SK Channel Knockdown

A general workflow for siRNA-mediated knockdown in cultured neurons includes:

  • siRNA Design and Synthesis: Design and synthesize siRNA molecules targeting a specific sequence of the SK channel subtype mRNA. Include a non-targeting control siRNA.

  • Cell Culture: Plate neurons at an appropriate density for transfection.

  • Transfection: Transfect the neurons with the specific SK channel siRNA or control siRNA using a suitable transfection reagent (e.g., lipofectamine).

  • Incubation: Incubate the cells for a period sufficient to allow for mRNA degradation and protein knockdown (typically 24-72 hours).

  • Validation of Knockdown: Assess the efficiency of knockdown by quantifying mRNA levels (e.g., via qPCR) and/or protein levels (e.g., via Western blot or immunocytochemistry).

  • Electrophysiological Recording: Perform electrophysiological recordings on the transfected neurons to assess the functional consequences of SK channel knockdown.

Visualizing the Methodologies

SK_Channel_Signaling cluster_0 Neuronal Membrane Ca_source Calcium Influx (e.g., via VGCCs, NMDARs) SK_channel SK Channel Ca_source->SK_channel Activates K_efflux K+ Efflux SK_channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization (AHP) K_efflux->Hyperpolarization Leads to Hyperpolarization->Ca_source Modulates (Feedback) UCL1684 UCL 1684 UCL1684->SK_channel Blocks Experimental_Workflows cluster_UCL1684 UCL 1684 Application cluster_RNAi RNAi-Mediated Knockdown U1 Baseline Electrophysiology U2 Bath apply UCL 1684 U1->U2 U3 Record Acute Effects U2->U3 U4 Washout U3->U4 R1 Transfect Neurons with siRNA R2 Incubate (24-72h) R1->R2 R3 Validate Knockdown (qPCR/Western Blot) R2->R3 R4 Record Functional Effects R3->R4

References

Comparative analysis of UCL 1684's effects on different SK channel subtypes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of UCL 1684 on small-conductance calcium-activated potassium (SK) channel subtypes. UCL 1684 is a potent, non-peptidic blocker of apamin-sensitive Ca2+-activated K+ channels and serves as a critical tool in neuroscience and pharmacology research.[1][2] This document outlines its subtype selectivity, provides detailed experimental protocols for its characterization, and visualizes key experimental and signaling pathways.

Quantitative Data: Comparative Potency of UCL 1684

The inhibitory potency of UCL 1684, as determined by the half-maximal inhibitory concentration (IC50), varies across different SK channel subtypes. The following table summarizes the reported IC50 values from studies utilizing heterologous expression systems.

SK Channel SubtypeExpression SystemIC50 Value
hSK1 (KCa2.1) HEK 293 cells762 pM[1][2][3]
rSK2 (KCa2.2) HEK 293 cells364 pM[1][2][3]
rSK2 -376 ± 100 pM[4]
SK3 -2.5 - 9.5 nM[4]
Apamin-sensitive current Rat sympathetic neurons~3 nM[1][3]

Note: The data indicates that UCL 1684 is a highly potent blocker for SK1 and SK2 channels, with slightly lower potency for the SK3 subtype. It is important to consider that differences in experimental conditions and expression systems can influence the measured potency.

Experimental Protocols

A standard method for determining the potency and selectivity of ion channel blockers is whole-cell patch-clamp electrophysiology.

Protocol: Determination of IC50 for UCL 1684 on SK Channels

1. Cell Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Expression: Cells are incubated for 24-48 hours post-transfection to allow for sufficient channel expression on the plasma membrane.

2. Electrophysiological Recording:

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 1 MgCl2, and an appropriate amount of CaCl2 to yield a free Ca2+ concentration of 1 µM to activate SK channels. The pH is adjusted to 7.2 with KOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose. The pH is adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • Transfected cells are identified by fluorescence microscopy.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • The cell membrane potential is held at -80 mV.

    • SK channel currents are elicited by voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

    • A stable baseline current is recorded in the external solution.

    • UCL 1684 is applied cumulatively at increasing concentrations through the perfusion system. The current is allowed to reach a steady state at each concentration.

    • A final washout step with the external solution is performed to assess the reversibility of the block.

3. Data Analysis:

  • The amplitude of the outward current at a specific depolarized potential (e.g., +50 mV) is measured for each concentration of UCL 1684.

  • The measured current at each concentration is normalized to the baseline current.

  • A concentration-response curve is generated by plotting the normalized current against the logarithm of the UCL 1684 concentration.

  • The IC50 value and the Hill coefficient are determined by fitting the data to the Hill equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK 293 Cell Culture transfection Transfection with SK Subtype cDNA cell_culture->transfection expression 24-48h Channel Expression transfection->expression whole_cell Whole-Cell Patch Clamp expression->whole_cell baseline Record Baseline SK Current whole_cell->baseline drug_application Cumulative Application of UCL 1684 baseline->drug_application washout Washout drug_application->washout measure_inhibition Measure Current Inhibition washout->measure_inhibition concentration_response Plot Concentration-Response Curve measure_inhibition->concentration_response hill_fit Fit with Hill Equation concentration_response->hill_fit determine_ic50 Determine IC50 Value hill_fit->determine_ic50

Caption: Workflow for determining the IC50 of UCL 1684 on SK channel subtypes.

Signaling Pathway of SK Channel Modulation

signaling_pathway cluster_activation SK Channel Activation cluster_inhibition Inhibition by UCL 1684 ca_influx ↑ Intracellular Ca2+ calmodulin Calmodulin ca_influx->calmodulin binds sk_channel SK Channel calmodulin->sk_channel activates k_efflux K+ Efflux sk_channel->k_efflux blocked_channel Blocked SK Channel hyperpolarization Hyperpolarization k_efflux->hyperpolarization ucl1684 UCL 1684 ucl1684->sk_channel blocks pore reduced_efflux Reduced K+ Efflux blocked_channel->reduced_efflux reduced_hyperpolarization Reduced Hyperpolarization reduced_efflux->reduced_hyperpolarization

Caption: Simplified signaling pathway of SK channel activation and inhibition by UCL 1684.

Considerations for In Vivo and Complex Systems

While UCL 1684 is a valuable tool, its effects in more complex biological systems should be interpreted with caution. For instance, in atrial tissue, UCL 1684 has been shown to inhibit the sodium current (INa) in an atrial-selective manner, which may contribute to its anti-arrhythmic effects beyond SK channel blockade.[5] Researchers should consider potential off-target effects and the physiological context when designing and interpreting experiments with UCL 1684.

References

A Head-to-Head Comparison: UCL 1684 Dibromide vs. NS8593 in Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the comparative efficacy and mechanisms of two key small-conductance calcium-activated potassium (SK) channel inhibitors in preclinical atrial fibrillation (AF) models.

This guide provides an objective comparison of UCL 1684 dibromide and NS8593, two pharmacological agents investigated for their anti-arrhythmic potential in atrial fibrillation. While both compounds are recognized as inhibitors of small-conductance calcium-activated potassium (SK) channels, recent studies reveal a nuanced and convergent mechanism of action in the context of AF. This comparison synthesizes key experimental findings, focusing on electrophysiological effects, efficacy in AF termination and prevention, and the underlying molecular mechanisms.

Core Findings: A Surprising Twist in the Mechanism of Action

Initial hypotheses centered on the role of SK channel inhibition in the anti-arrhythmic effects of UCL 1684 and NS8593. However, compelling evidence from multiple studies, primarily in canine and rodent models, points towards an atrial-selective inhibition of the sodium channel current (INa) as the predominant mechanism for their anti-AF efficacy.[1][2][3] This action leads to a prolongation of the atrial effective refractory period (ERP) without a significant change in the action potential duration (APD), a phenomenon termed post-repolarization refractoriness.[1][2][3]

Quantitative Comparison of Electrophysiological and Anti-AF Effects

The following tables summarize the key quantitative data from comparative studies.

Table 1: Efficacy in Preventing and Terminating Atrial Fibrillation

CompoundModelConcentrationEfficacyCitation
UCL 1684 Canine Perfused Atria (ACh-mediated AF)0.5 µMPrevented AF induction in 8/8 preparations[1][2]
Guinea Pig Perfused Hearts (ACh-induced AF)1 µMTerminated AF in all hearts[4][5]
In vivo Rat (Burst pacing-induced AF)3 mg/kgSignificantly decreased AF duration[6][7]
NS8593 Canine Perfused Atria (ACh-mediated AF)10 µMPrevented AF induction in 6/6 preparations[1][2]
Guinea Pig Perfused Hearts (ACh-induced AF)3 µMPrevented AF induction in 7/7 preparations[4][5]
Guinea Pig Perfused Hearts (ACh-induced AF)10 µMTerminated AF in all hearts[4][5]
In vivo Rat (Burst pacing-induced AF)5 mg/kgSignificantly shortened AF duration (to 23.2 ± 20.0% of baseline)[4][5]

Table 2: Comparative Electrophysiological Effects in Atrial and Ventricular Tissues

ParameterCompoundAtrial EffectVentricular EffectCitation
Action Potential Duration (APD) UCL 1684 (0.5 µM)No significant changeNo significant change[1][2][3]
NS8593 (3-10 µM)No significant changeNo significant change[1][2][3]
Effective Refractory Period (ERP) UCL 1684 (0.5 µM)Atrial-selective prolongationMinimal effect[1][2][8]
NS8593 (3-10 µM)Atrial-selective prolongationMinimal effect[1][2][4][5]
Sodium Channel Current (INa) Density UCL 1684 (0.5 µM)Significant reductionNo significant reduction[1][2][8]
NS8593 (10 µM)Significant reductionNo significant reduction[1][2]
Maximum Upstroke Velocity (Vmax) UCL 1684 (0.5 µM)Atrial-selective reductionMinimal effect[1][2][8]
NS8593 (3-10 µM)Atrial-selective reductionMinimal effect[1][2]

Mechanism of Action: A Closer Look at Atrial-Selective INa Inhibition

The data strongly suggest that both UCL 1684 and NS8593 exert their anti-AF effects through a mechanism that is largely independent of SK channel blockade.[1][2][3] Instead, they act as potent, atrial-selective inhibitors of the cardiac sodium channel. This atrial selectivity is crucial, as it allows for targeted anti-arrhythmic effects in the atria while minimizing the risk of pro-arrhythmic effects in the ventricles.

G cluster_atrium Atrial Myocyte cluster_ventricle Ventricular Myocyte UCL_NS UCL 1684 / NS8593 Na_channel_A Atrial Sodium Channel (Nav1.5) UCL_NS->Na_channel_A Inhibition Na_channel_V Ventricular Sodium Channel (Nav1.5) UCL_NS->Na_channel_V No significant inhibition Ina_A Reduced I_Na Na_channel_A->Ina_A Leads to ERP_A Prolonged ERP (Post-Repolarization Refractoriness) Ina_A->ERP_A Results in AF_prevention Prevention of AF ERP_A->AF_prevention Ina_V Normal I_Na Na_channel_V->Ina_V ERP_V Unaltered ERP Ina_V->ERP_V

Proposed mechanism of action for UCL 1684 and NS8593 in AF.

Experimental Protocols

The findings presented are based on well-established preclinical models of atrial fibrillation. Below are the detailed methodologies for the key experiments cited.

Canine Coronary-Perfused Atrial and Ventricular Wedge Preparations
  • Objective: To assess the electrophysiological effects of the compounds on atrial and ventricular tissue.

  • Method: Hearts were isolated from mongrel dogs and the right coronary artery was cannulated and perfused with Tyrode's solution. Transmembrane action potentials were recorded from the endocardium and epicardium of both atrial and ventricular preparations using microelectrodes. Parameters such as APD, ERP, and Vmax were measured before and after drug administration.

  • AF Induction: In atrial preparations, acetylcholine (ACh, 1 µM) was added to the perfusate to shorten the APD and ERP, creating a substrate for AF. AF was then induced by rapid electrical pacing or premature stimulation.[1]

Patch Clamp Electrophysiology
  • Objective: To directly measure the effect of the compounds on sodium channel currents (INa).

  • Method: Atrial and ventricular myocytes were isolated from canine hearts. Whole-cell patch clamp techniques were used to record INa. The effect of UCL 1684 (0.5 µM) and NS8593 (10 µM) on INa density was measured at physiologically relevant holding potentials.[1][2] Similar experiments were also conducted in HEK cells expressing the human cardiac sodium channel (Nav1.5).[1][2]

G start Isolated Perfused Canine Atrium baseline Baseline Electrophysiological Recordings (APD, ERP) start->baseline ach Perfusion with Acetylcholine (ACh) baseline->ach af_induction Attempt AF Induction (Rapid Pacing) ach->af_induction drug Perfusion with UCL 1684 or NS8593 af_induction->drug AF Inducible post_drug Post-Drug Electrophysiological Recordings drug->post_drug af_reinduction Re-attempt AF Induction post_drug->af_reinduction outcome AF Prevented af_reinduction->outcome

Typical experimental workflow for testing anti-AF efficacy.
In Vivo Rat Model of Acute AF

  • Objective: To evaluate the anti-arrhythmic efficacy of the compounds in a living animal model.

  • Method: In anesthetized rats, AF was induced by burst pacing of the right atrium. NS8593 (5 mg/kg) or UCL1684 (3 mg/kg) was administered intravenously, and the duration of AF episodes was compared to vehicle-treated controls.[4][5][6][7]

Conclusion

Both this compound and NS8593 demonstrate potent anti-arrhythmic effects in various preclinical models of atrial fibrillation.[1][2][4][5][6][7] While initially investigated as SK channel inhibitors, their primary mechanism of action in suppressing AF is now understood to be a potent and atrial-selective inhibition of the sodium channel.[1][2][3] This leads to a rate-dependent depression of excitability and prolongation of the effective refractory period in the atria, without significantly affecting ventricular electrophysiology.

The atrial-selective nature of these compounds is a highly desirable characteristic for an anti-arrhythmic drug, as it suggests a lower potential for ventricular pro-arrhythmia. The consistent findings across different experimental models, from isolated cells to in vivo systems, provide a strong rationale for the continued investigation of this class of compounds for the management of atrial fibrillation. Future research will likely focus on further elucidating the precise molecular interactions that confer the atrial-selective INa blockade and on translating these promising preclinical findings into clinical applications.

References

Assessing the selectivity of UCL 1684 for SK channels over other ion channels.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of UCL 1684 for small-conductance calcium-activated potassium (SK) channels over other ion channels. The information is compiled from publicly available experimental data to assist researchers in evaluating UCL 1684 for their specific applications.

Executive Summary

UCL 1684 is a potent and widely used non-peptidic blocker of SK channels, demonstrating high affinity for SK2 and SK3 subtypes in the picomolar to low nanomolar range.[1][2] Its selectivity is a critical factor for its use as a pharmacological tool to investigate the physiological roles of SK channels. This guide presents a detailed comparison of its activity on SK channels versus a panel of other key ion channels, supported by experimental data and methodologies. While exhibiting remarkable potency for SK channels, it is crucial to note that at higher concentrations, UCL 1684 can interact with other ion channels and receptors, particularly sodium channels and muscarinic acetylcholine receptors.

Data Presentation: UCL 1684 Selectivity Profile

The following tables summarize the inhibitory activity of UCL 1684 against various ion channels, compiled from multiple studies.

Table 1: Potency of UCL 1684 on SK (KCa2) Channels

Channel SubtypeSpeciesExpression SystemIC₅₀ / KᵢReference(s)
SK1 (KCa2.1)HumanHEK293 cells762 pM (IC₅₀)[3]
SK2 (KCa2.2)RatHEK293 cells364 pM (IC₅₀)[3]
SK2Rat-1 nM (Kᵢ)[2]
SK3 (KCa2.3)Rat-7.7 nM (Kᵢ)[2]
Apamin-sensitive KCaRatSympathetic Neurons3 nM (IC₅₀)[4][5]
Apamin-sensitive KCaRatAdrenal Chromaffin Cells6 nM (IC₅₀)[1]

Table 2: Off-Target Activity of UCL 1684

Channel/ReceptorSpecies/SubtypeExpression SystemIC₅₀ / KᵢReference(s)
Voltage-Gated Sodium Channel (NaV)
NaV1.5HumanHEK cellsAtrial-selective inhibition at 0.5 µM[6][7]
Muscarinic Acetylcholine Receptors
M1HumanCHO cells0.12 µM (IC₅₀)[2]
M3HumanCHO cells1.5 µM (IC₅₀)[2]
M3--909 nM (Kᵢ)[2]
M5HumanCHO cells0.52 µM (IC₅₀)[2]
Other K+ Channels
IK (KCa3.1)Data not available---
BK (KCa1.1)Data not available---
Voltage-Gated Potassium (KV) ChannelsData not available---
Voltage-Gated Calcium (CaV) Channels Data not available---

Note: The lack of available data for IK, BK, KV, and CaV channels in the public domain represents a current knowledge gap in the comprehensive selectivity profiling of UCL 1684. Researchers should exercise caution and may need to perform their own selectivity assessments if activity against these channels is a concern for their experiments.

Experimental Protocols

The data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity and the effects of pharmacological agents.

Generalized Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Blocker Selectivity

This protocol provides a general framework. Specific parameters such as voltage protocols, and internal and external solutions will vary depending on the ion channel being studied.

1. Cell Preparation:

  • Culture cells stably or transiently expressing the ion channel of interest (e.g., HEK293, CHO cells).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Electrophysiology Setup:

  • Place the coverslip in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an appropriate extracellular (bath) solution at a constant flow rate.

  • Use a borosilicate glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.

3. Solutions:

  • Extracellular Solution (Example for K+ channels): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. Specific ion concentrations may be altered to isolate the current of interest.

  • Intracellular Solution (Example for K+ channels): Typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH. For Ca²⁺-activated channels, a specific free Ca²⁺ concentration is established using a Ca²⁺-EGTA buffer system.

4. Recording Procedure:

  • Approach a selected cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where the channel of interest is typically closed (e.g., -80 mV for many voltage-gated channels).

  • Apply a specific voltage protocol (e.g., a series of depolarizing voltage steps) to elicit ion channel currents. The protocol is designed to activate the channel and measure its current amplitude and kinetics.

5. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording, apply UCL 1684 at various concentrations to the bath solution.

  • Record the channel activity in the presence of the compound until a steady-state effect is observed.

  • Measure the peak current amplitude at each concentration.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.

  • Fit the data to the Hill equation to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway of SK Channel Activation

SK_Channel_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol CaV Voltage-Gated Ca²⁺ Channel (CaV) Ca_influx CaV->Ca_influx NMDAR NMDA Receptor NMDAR->Ca_influx SK SK Channel K_efflux SK->K_efflux CaM Calmodulin (CaM) Ca2_CaM Ca²⁺-CaM Complex CaM->Ca2_CaM Ca2_CaM->SK activates Depolarization Membrane Depolarization Depolarization->CaV activates Glutamate Glutamate Glutamate->NMDAR binds Ca_influx->CaM binds to Hyperpolarization Hyperpolarization/ Repolarization K_efflux->Hyperpolarization

Caption: Activation pathway of SK channels by intracellular calcium.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow cluster_cell_prep Cell Line Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture with Target Ion Channel Plating Plating on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Plating->Patch_Clamp Baseline Baseline Current Recording Patch_Clamp->Baseline Drug_App UCL 1684 Application (Concentration Gradient) Baseline->Drug_App Data_Acq Current Measurement Drug_App->Data_Acq Conc_Response Concentration-Response Curve Generation Data_Acq->Conc_Response IC50_Calc IC₅₀ Determination Conc_Response->IC50_Calc Selectivity_Profile Selectivity Profile (Comparison Table) IC50_Calc->Selectivity_Profile Compile Data

Caption: Workflow for determining the selectivity of UCL 1684.

References

Replicating Published Findings: A Comparative Guide to UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UCL 1684 dibromide with other potassium channel modulators, offering experimental data and detailed protocols to facilitate the replication of published findings. While the initial query focused on the TREK-1 channel, it is critical to note that This compound is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels (KCa2.x), not TREK-1 channels . This guide will therefore focus on its well-established role as an SK channel inhibitor and provide a comparative context with genuine TREK-1 channel modulators.

Correcting the Target: UCL 1684 is an SK Channel Blocker

UCL 1684 is a non-peptidic, nanomolar potent antagonist of apamin-sensitive SK channels.[1][2] It has been extensively used as a pharmacological tool to investigate the physiological roles of SK channels.[2] Notably, some studies suggest that at certain concentrations, UCL 1684 can also exhibit off-target effects, including the inhibition of sodium channels and antagonism of muscarinic acetylcholine receptors.[2][3][4][[“]]

Performance Comparison: SK Channel Blockers

This section provides a quantitative comparison of UCL 1684 with other commonly used SK channel blockers. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTarget(s)IC50Cell Type / PreparationReference
This compound SK2 (rKCa2.2)364 pMHEK 293 cells[6]
SK1 (hKCa2.1)762 pMHEK 293 cells[6]
Apamin-sensitive K+ current3 nMRat sympathetic neurons[2]
Apamin-sensitive K+ current6.2 nMMouse pancreatic β-cells
ApaminSK2 (rKCa2.2)83 pMHEK 293 cells[6]
SK1 (hKCa2.1)3.3 nMHEK 293 cells[6]
NS8593SK channels (negative modulator)µM rangeCanine cardiac preparations[1][3][4][[“]]
Dequalinium chlorideSK1 (hKCa2.1)444 nMHEK 293 cells[6]
SK2 (rKCa2.2)162 nMHEK 293 cells[6]
d-tubocurarineSK1 (hKCa2.1)27 µM (+80 mV)HEK 293 cells[6]
SK2 (rKCa2.2)17 µM (+80 mV)HEK 293 cells[6]
Bicuculline methiodideSK1 (hKCa2.1)15 µM (+80 mV)HEK 293 cells[6]
SK2 (rKCa2.2)25 µM (+80 mV)HEK 293 cells[6]

Addressing the Initial Query: A Look at TREK-1 Channel Modulators

To provide a comprehensive resource, this section outlines key modulators of the TREK-1 (K2P2.1) channel, the intended target of the original query. This comparison highlights the distinct pharmacology of SK and TREK-1 channels.

CompoundActionTarget(s)IC50 / EC50Reference
SpadinInhibitorTREK-1~71 nM
AmlodipineInhibitorTREK-1, L-type Ca2+ channels430 nM (for TREK-1)
NiguldipineInhibitorTREK-1, L-type Ca2+ channels750 nM (for TREK-1)
ML335ActivatorTREK-1, TREK-214.3 µM (for TREK-1)
ML402ActivatorTREK-1, TREK-213.7 µM (for TREK-1)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing SK Channel Blockade in HEK293 Cells

This protocol is a standard method for characterizing the inhibitory effects of compounds like UCL 1684 on SK channels expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • For studying specific SK channel subtypes, transiently transfect the cells with plasmids encoding the desired human or rat SK channel subunits (e.g., KCa2.1, KCa2.2) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.

  • Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (typically in the sub-micromolar range to activate SK channels). Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently identified cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) to elicit SK channel currents.

  • Record baseline currents in the absence of any blocker.

  • Apply UCL 1684 or other test compounds at various concentrations to the bath solution and record the resulting inhibition of the SK current.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +50 mV) before and after drug application.

  • Calculate the percentage of current inhibition for each concentration of the compound.

  • Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.

Visualizing the Science

SK Channel Signaling Pathway in a Neuron

Small-conductance Ca2+-activated K+ (SK) channels play a crucial role in regulating neuronal excitability. They are activated by a rise in intracellular calcium, which can be triggered by various stimuli, including the influx of Ca2+ through NMDA receptors and voltage-gated calcium channels. Once activated, SK channels allow potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows an action potential, which in turn helps to regulate the firing frequency of the neuron. By modulating the AHP, SK channels influence synaptic plasticity, learning, and memory.[7][8][9][10]

SK_Channel_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca2_ion Ca2+ NMDA_R->Ca2_ion Ca2+ influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca2_ion Ca2+ influx SK_Channel SK Channel K_ion K+ SK_Channel->K_ion K+ efflux Ca2_ion->SK_Channel activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to AHP Afterhyperpolarization (AHP) Hyperpolarization->AHP Firing_Freq Decreased Neuronal Firing Frequency AHP->Firing_Freq UCL1684 UCL 1684 UCL1684->SK_Channel blocks Experimental_Workflow Start Hypothesized Novel SK Channel Blocker Cell_Culture Culture HEK293 cells and transfect with SK channel cDNA Start->Cell_Culture Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Cell_Culture->Patch_Clamp Data_Acquisition Record baseline SK currents (Voltage Ramp Protocol) Patch_Clamp->Data_Acquisition Drug_Application Apply novel compound at varying concentrations Data_Acquisition->Drug_Application Record_Inhibition Record inhibition of SK currents Drug_Application->Record_Inhibition Data_Analysis Analyze current inhibition and calculate IC50 Record_Inhibition->Data_Analysis Comparison Compare potency and selectivity to known blockers (e.g., UCL 1684) Data_Analysis->Comparison Conclusion Determine pharmacological profile of the novel compound Comparison->Conclusion

References

A Comparative Analysis of UCL 1684 and Dequalinium as Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of UCL 1684 and dequalinium, focusing on their roles as muscarinic acetylcholine receptor (mAChR) antagonists. This document synthesizes experimental data to offer an objective overview of their performance and pharmacological profiles.

Both UCL 1684 and dequalinium, while known for other primary biological activities, have been identified as antagonists of muscarinic acetylcholine receptors.[1][2] UCL 1684, a bis-quinolinium cyclophane, is recognized as a potent blocker of small-conductance calcium-activated potassium (SK) channels.[3][4] Dequalinium is a well-established antimicrobial and antiseptic agent.[1][5][6] This guide delves into their secondary, yet significant, role as muscarinic antagonists, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Comparison of Muscarinic Receptor Antagonism

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of UCL 1684 and dequalinium at various muscarinic receptor subtypes. This data is crucial for understanding their selectivity and potential therapeutic applications.

CompoundReceptor SubtypeIC50 (µM)Ki (nM)Species/Cell LineReference
UCL 1684 M10.12-CHO cells[1]
M31.5909CHO cells[1]
M50.52-CHO cells[1]
Dequalinium M30.27-CHO cells[1]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

The data presented in this guide is supported by rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the expression of specific muscarinic receptor subtypes (M1, M3, M5), cells were transiently transfected using a suitable transfection reagent according to the manufacturer's instructions. Experiments were typically performed 24-48 hours post-transfection.

Calcium Mobilization Assay

Intracellular calcium levels were monitored to assess the antagonist activity of UCL 1684 and dequalinium on Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Preparation: Transfected CHO cells were plated in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Antagonist Incubation: The cells were then washed and incubated with varying concentrations of UCL 1684 or dequalinium for a specified period.

  • Agonist Stimulation: The muscarinic agonist carbachol was added to stimulate the receptors.

  • Fluorescence Measurement: Changes in intracellular calcium were measured using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a Hill equation.

Competition Binding Assay

Competition binding assays were performed to determine the binding affinity (Ki) of UCL 1684 for the M3 muscarinic receptor.

  • Membrane Preparation: Membranes from CHO cells expressing the M3 receptor were prepared by homogenization and centrifugation.

  • Assay Buffer: The assay was conducted in a binding buffer containing the cell membranes.

  • Radioligand and Competitor: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methyl-scopolamine) was used, along with varying concentrations of the unlabeled competitor, UCL 1684.

  • Incubation: The mixture was incubated to allow for competitive binding to the receptors.

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: The Ki value was calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Gq-coupled muscarinic receptor signaling pathway and a typical experimental workflow for evaluating antagonist activity.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->mAChR Activates Antagonist UCL 1684 or Dequalinium Antagonist->mAChR Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway and points of antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO Cell Culture Transfection Transfect with mAChR DNA Cell_Culture->Transfection Plating Plate cells in 96-well plate Transfection->Plating Dye_Loading Load with Calcium Dye Plating->Dye_Loading Antagonist_Incubation Incubate with UCL 1684 / Dequalinium Dye_Loading->Antagonist_Incubation Agonist_Addition Add Carbachol Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Read Fluorescence Agonist_Addition->Fluorescence_Reading Dose_Response Generate Dose-Response Curve Fluorescence_Reading->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: Workflow for calcium mobilization assay to determine antagonist potency.

Discussion and Conclusion

The experimental data reveals that both UCL 1684 and dequalinium act as antagonists at muscarinic receptors, albeit with different potencies and selectivities. Dequalinium demonstrates a higher potency for the M3 receptor (IC50 of 0.27 µM) compared to UCL 1684 (IC50 of 1.5 µM).[1] Conversely, UCL 1684 shows a notable potency for the M1 receptor (IC50 of 0.12 µM).[1]

It is important to note that both compounds also exhibit activity at other ion channels and receptors. UCL 1684 is a high-affinity blocker of SK potassium channels, and both UCL 1684 and dequalinium are effective antagonists of α7 nicotinic acetylcholine receptors.[1][3][7] This broader pharmacological profile should be taken into consideration when using these compounds as specific muscarinic antagonists in experimental settings. The antagonistic effect on muscarinic receptors may be a side effect when these compounds are used at higher concentrations to target other channels.[1]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling UCL 1684 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling UCL 1684 dibromide. Adherence to these protocols is critical for ensuring a safe laboratory environment and proper chemical waste disposal. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment of any experimental procedure involving this compound is necessary to ensure the appropriate level of personal protection.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][4][5]Protects against airborne particles and accidental splashes.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use.[5][6]Prevents dermal absorption and skin irritation.[6] Proper glove removal technique should be followed to avoid skin contact.
Body Protection A laboratory coat is the minimum requirement.[2][4] For procedures with a higher risk of splashing, impervious clothing may be necessary.[1]Shields the body from contact with the chemical.[6]
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood.[5] For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[6]Prevents inhalation of harmful dust particles.[6]
First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Remove contact lenses if present. Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers.[1][5] Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[1] Wash the affected area with soap and water. Seek medical attention.[1]
Inhalation Relocate the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Ensure adequate ventilation in the laboratory.[1] A fume hood should be used for procedures that may generate dust or aerosols.[5] An accessible safety shower and eye wash station are mandatory.[1][5]

  • Storage: Store this compound in a tightly sealed container, desiccated at room temperature.[7] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture.[8]

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Management:

  • Evacuate personnel from the immediate spill area.[6]

  • Wear the full complement of PPE, including respiratory protection.[6]

  • Avoid breathing dust and prevent the generation of dust clouds.

  • Carefully sweep or vacuum the spilled solid material.

  • Absorb solutions with an inert, liquid-binding material such as diatomite.[1]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[6]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal Plan:

  • Dispose of this compound waste and any contaminated materials through a licensed professional waste disposal service.

  • Ensure that disposal practices are in compliance with all federal, state, and local regulations.

  • Keep the product away from drains, water courses, and the soil.[1]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Conduct Hazard Assessment B 2. Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B D 4. Weigh this compound (In fume hood or ventilated enclosure) C 3. Prepare Work Area (Ensure fume hood is operational) B->C C->D E 5. Prepare Solution (e.g., Soluble to 10 mM in DMSO) D->E G 7. Decontaminate Equipment & Surfaces F 6. Perform Experiment E->F F->G H 8. Dispose of Waste (Collect in labeled, sealed container) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UCL 1684 dibromide
Reactant of Route 2
UCL 1684 dibromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。